molecular formula C8H7FO2 B032414 2-Fluoro-3-methoxybenzaldehyde CAS No. 103438-88-6

2-Fluoro-3-methoxybenzaldehyde

カタログ番号: B032414
CAS番号: 103438-88-6
分子量: 154.14 g/mol
InChIキー: LIHCOUDNHILORI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-3-methoxybenzaldehyde is a versatile and high-value fluorinated building block essential for advanced organic synthesis and drug discovery. Its structure, featuring an aldehyde group ortho to a fluorine atom and meta to a methoxy group, creates a highly functionalized scaffold for constructing complex molecules. The primary application of this compound is in the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors, agrochemicals, and ligands for catalysis. The strategic incorporation of the fluorine atom is a critical design element, as it can significantly influence a molecule's metabolic stability, lipophilicity, and bioavailability, while the electron-donating methoxy group fine-tunes the electronic properties of the aromatic ring. The aldehyde functionality serves as a key reactive handle, readily undergoing condensation reactions (e.g., to form imines or hydrazones) or serving as a precursor for heterocycle formation. Researchers value this compound for its role in exploring structure-activity relationships (SAR) and in the rational design of novel bioactive compounds, making it an indispensable reagent in medicinal chemistry and materials science laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHCOUDNHILORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396248
Record name 2-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103438-88-6
Record name 2-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Section 1: Core Characteristics and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-3-methoxybenzaldehyde (CAS No. 103438-88-6)

For Researchers, Scientists, and Drug Development Professionals

This compound, registered under CAS number 103438-88-6, is a substituted aromatic aldehyde with the molecular formula C₈H₇FO₂.[1] Its structure, featuring a fluorine atom ortho to the aldehyde and a methoxy group in the meta position, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

The strategic placement of the fluorine atom is of particular significance in drug discovery. Fluorine's high electronegativity can modulate the acidity of nearby protons and influence the molecule's conformation. Furthermore, the introduction of fluorine can enhance metabolic stability and lipophilicity, which are desirable pharmacokinetic properties in drug candidates.[2][3] The methoxy group also plays a role in modifying the electronic and solubility characteristics of the molecule.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 103438-88-6[4][5][6][7]
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1][8]
Appearance White solid (crystals)[9]
Melting Point 47-51 °C[5][9]
Purity Typically >97%[1]
IUPAC Name This compound

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect for its application. A common and effective laboratory-scale synthesis involves the reduction of a suitable precursor, such as 2-fluoro-3,N-dimethoxy-N-methylbenzamide.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis using diisobutylaluminum hydride (DIBAL-H) as the reducing agent.

Materials:

  • 2-fluoro-3,N-dimethoxy-N-methylbenzamide

  • Tetrahydrofuran (THF), anhydrous

  • Diisobutylaluminum hydride (DIBAL-H), 1 M solution in toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 N Hydrochloric acid (HCl)

  • Saturated brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-fluoro-3,N-dimethoxy-N-methylbenzamide (10.8 mmol) in anhydrous THF (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M toluene solution of DIBAL-H (12 mL, 12 mmol) to the cooled reaction mixture.

  • Stir the mixture at -78 °C for 3 hours.

  • Add an additional portion of the 1 M DIBAL-H solution in toluene (4.2 mL, 4.2 mmol) and continue stirring at -78 °C for another 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Wash the combined organic phases sequentially with 1 N HCl and saturated brine.

  • Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (0% to 100%) to yield this compound.[5]

Causality in Experimental Choices:

  • The use of DIBAL-H at low temperatures (-78 °C) is crucial for the selective reduction of the Weinreb amide to the aldehyde, preventing over-reduction to the corresponding alcohol.

  • The slow warming to room temperature ensures the reaction proceeds to completion without unwanted side reactions.

  • The aqueous workup with NH₄Cl, HCl, and brine effectively removes inorganic byproducts and unreacted reagents.

  • Silica gel chromatography is a standard and effective method for purifying the final product to a high degree.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of various pharmacologically active compounds.[4] Its utility stems from the reactivity of the aldehyde group and the specific substitution pattern on the aromatic ring.

Synthesis of Benzosuberone Derivatives

A significant application of this compound is in the synthesis of benzosuberone cores, which are present in a number of active pharmaceutical ingredients (APIs).[4] This typically involves a Wittig reaction followed by a Friedel-Crafts acylation.

Wittig_Friedel_Crafts A This compound C Wittig Reaction Product A->C Wittig Reaction B (3-carboxypropyl)triphenylphosphonium bromide B->C E Benzosuberone Core C->E Friedel-Crafts Acylation D Eaton's Reagent (P₂O₅/MeSO₃H) D->E Lab_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS B Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Weigh/Transfer Compound C->D E Store Tightly Sealed D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Wash Hands G->H

References

2-Fluoro-3-methoxybenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 2-Fluoro-3-methoxybenzaldehyde

Introduction

In the landscape of modern medicinal chemistry, the strategic use of fluorinated building blocks is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small steric footprint, and ability to modulate metabolic stability and binding affinity—make it a favored element for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1] Among the vast arsenal of fluorinated intermediates, this compound stands out as a particularly versatile and valuable scaffold.

This substituted benzaldehyde, featuring an aldehyde, a fluoro group, and a methoxy group on the aromatic ring, provides multiple reactive centers for chemical elaboration. This trifecta of functionality allows for the construction of complex molecular architectures, making it a key precursor in the synthesis of numerous pharmacologically active compounds, including heterocyclic systems and other advanced Active Pharmaceutical Ingredients (APIs).[2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core physical and chemical properties of this compound, detailed protocols for its characterization and synthesis, and insights into its critical applications in the field of drug discovery.

Section 1: Chemical Identity and Core Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These identifiers and physical characteristics dictate the conditions for its storage, handling, and use in synthetic protocols.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 103438-88-6[2][4][5][6]
Molecular Formula C₈H₇FO₂[2][4][6]
Molecular Weight 154.14 g/mol [2][4][6][7]
Appearance White crystalline solid[2][8]
Melting Point 47-51 °C[2][5][8]
Boiling Point Not determined[8]
Solubility Not determined[8]

Section 2: Spectroscopic and Analytical Characterization

Rationale: Unambiguous structural verification and purity assessment are non-negotiable in chemical synthesis, particularly in a drug discovery pipeline where the integrity of each intermediate directly impacts the outcome of subsequent steps and the biological activity of the final compound. Spectroscopic analysis provides a definitive fingerprint of the molecule, ensuring its identity and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the molecular structure. The reported spectrum for this compound provides clear signals corresponding to each unique proton environment.

  • ¹H NMR (300 MHz, CDCl₃) Data: δ 10.38 (s, 1H), 7.43-7.40 (m, 1H), 7.24-7.15 (m, 2H), 3.95 (s, 3H).[5]

  • Interpretation:

    • δ 10.38 (s, 1H): This singlet corresponds to the aldehyde proton (CHO), characteristically found far downfield.

    • δ 7.43-7.40 (m, 1H) & 7.24-7.15 (m, 2H): These multiplets represent the three protons on the aromatic ring, with their splitting patterns influenced by both proton-proton and proton-fluorine coupling.

    • δ 3.95 (s, 3H): This sharp singlet is indicative of the three equivalent protons of the methoxy group (OCH₃).

G start This compound intermediate Wittig Reaction Product (Cinnamic acid derivative) start->intermediate Wittig Reaction reagent1 (3-carboxypropyl)triphenyl- phosphonium bromide reagent1->intermediate product Benzosuberone Core intermediate->product Friedel-Crafts Acylation reagent2 Eaton's Reagent (P₂O₅ / MeSO₃H) reagent2->product

References

2-Fluoro-3-methoxybenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Fluoro-3-methoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. This compound (CAS No. 103438-88-6) has emerged as a highly valuable precursor, distinguished by the unique placement of its fluoro and methoxy substituents on the benzaldehyde scaffold.[1][2] This arrangement is not incidental; it provides chemists with a tool to finely tune the physicochemical and pharmacological properties of target molecules. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can influence electronic distribution and solubility.[2][3][4]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications as a key intermediate in the synthesis of complex, biologically active compounds.

Physicochemical Properties and Characterization

This compound is a white crystalline solid at room temperature.[5] Its core chemical and physical properties are summarized below, providing the foundational data required for its use in synthetic chemistry.

PropertyValueSource(s)
Molecular Weight 154.14 g/mol [6][7][8]
Chemical Formula C₈H₇FO₂[1][6][7]
CAS Number 103438-88-6[1][6][7]
Physical State Solid, Crystals[5]
Melting Point 47-51 °C[5][8][9]
Purity Typically >95% (GC)[1][8][10]
IUPAC Name This compound[6][11]
InChI Key LIHCOUDNHILORI-UHFFFAOYSA-N[6][8][11]
Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using standard spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative. The spectrum provides characteristic signals that correspond to the aldehyde proton, the aromatic protons, and the methoxy group protons, with chemical shifts and coupling patterns influenced by the fluorine substituent.

A representative ¹H NMR spectrum in CDCl₃ shows the following key shifts:

  • δ 10.38 (s, 1H): Corresponds to the aldehyde proton (-CHO).

  • δ 7.43-7.15 (m, 3H): Represents the protons on the aromatic ring.

  • δ 3.95 (s, 3H): Corresponds to the protons of the methoxy group (-OCH₃).[9]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale method involves the selective reduction of a corresponding benzamide derivative. This approach offers good control and high yields.

Experimental Protocol: Synthesis via DIBAL-H Reduction

This protocol details the synthesis of this compound from 2-fluoro-3,N-dimethoxy-N-methylbenzamide, adapted from established procedures.[9]

Step 1: Reaction Setup

  • Dissolve 2-fluoro-3,N-dimethoxy-N-methylbenzamide (10.8 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) in a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Addition of Reducing Agent

  • Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (12 mmol, 12 mL) to the cooled solution.

    • Expertise & Experience: DIBAL-H is chosen for its ability to selectively reduce amides (specifically Weinreb amides in this context) to aldehydes without over-reduction to the corresponding alcohol, especially at low temperatures.

  • Stir the reaction mixture at -78 °C for 3 hours.

Step 3: Reaction Monitoring and Completion

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • If the reaction is incomplete, add an additional portion of the 1 M DIBAL-H solution (4.2 mmol, 4.2 mL) and continue stirring at -78 °C for another 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature.

Step 4: Quenching and Workup

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic phases sequentially with 1 N hydrochloric acid (HCl) and saturated brine.

Step 5: Purification

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.[9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Material: 2-fluoro-3,N-dimethoxy- N-methylbenzamide in THF reagent 1. DIBAL-H in Toluene, -78°C 2. Warm to RT start->reagent quench Quench with sat. aq. NH4Cl reagent->quench workup Aqueous Workup (EtOAc, HCl, Brine) quench->workup purify Silica Gel Chromatography workup->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Core Applications in Medicinal Chemistry

This compound is not an end product but a versatile intermediate. Its value lies in its ability to serve as a starting point for constructing complex molecular scaffolds found in advanced pharmaceutical compounds.[2]

Precursor for PIM Kinase Inhibitors

The compound is a key intermediate in synthesizing benzylidene-1,3-thiazolidine-2,4-diones, which have been identified as potent and selective inhibitors of PIM kinases.[9] PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers, making them a critical target for next-generation cancer therapies.[2] The fluorinated benzaldehyde core is crucial for building the specific pharmacophore required for kinase inhibition.

Synthesis of Benzosuberone Derivatives

It is widely used to construct benzosuberone cores, which are scaffolds for various active pharmaceutical ingredients (APIs).[1] This synthesis typically involves a two-step process:

  • Wittig Reaction: this compound reacts with a phosphonium ylide, such as (3-carboxypropyl)triphenylphosphonium bromide, to form an alkene.

  • Friedel-Crafts Acylation: The resulting intermediate undergoes intramolecular cyclization, often promoted by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to form the seven-membered cycloheptanone ring of the benzosuberone system.[1]

General Synthetic Utility Diagram

Applications cluster_pharma Role in Pharmaceutical Synthesis start This compound path1 Knoevenagel Condensation start->path1 path2 Wittig Reaction start->path2 path3 Other Heterocycle Formations start->path3 product1 PIM Kinase Inhibitors path1->product1 product2 Benzosuberone Derivatives path2->product2 product3 Hydroisoquinolines, Quinazolines path3->product3

Caption: Key synthetic pathways involving this compound.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.

Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[5][6]

Hazard StatementGHS CodeDescription
Harmful if swallowedH302May cause harm if ingested.
Causes skin irritationH315Can lead to skin redness, itching, or inflammation.
May cause an allergic skin reactionH317May cause a skin rash or sensitization upon contact.
Causes serious eye damageH318Poses a high risk of severe injury to the eyes.
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.
Safe Handling and Storage Protocol

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as EN166 (EU).[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat and ensure no skin is exposed.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][12]

  • Avoid contact with skin, eyes, and clothing.[12]

  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[5]

  • In case of accidental release, sweep up the solid material, avoiding dust formation, and dispose of it as hazardous waste according to local regulations.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[12]

  • Keep the container tightly closed to prevent moisture ingress.[12]

  • A recommended storage temperature is 3-5 °C for long-term stability.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for drug discovery and development. Its carefully configured functional groups provide a reliable foundation for synthesizing complex molecules with enhanced pharmacological profiles, from PIM kinase inhibitors for oncology to diverse heterocyclic systems.[1][2][9] Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to leverage its full potential in accelerating the journey from laboratory concept to life-changing therapeutics.

References

An In-depth Technical Guide to 2-Fluoro-3-methoxybenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2-Fluoro-3-methoxybenzaldehyde, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, detailed synthetic protocols, and its significant applications in the synthesis of pharmacologically active compounds.

Core Molecular Attributes of this compound

This compound, with the CAS Number 103438-88-6, is a disubstituted benzaldehyde derivative.[1][2] Its structure is characterized by a benzene ring functionalized with an aldehyde group, a fluorine atom at the 2-position, and a methoxy group at the 3-position.

The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the aldehyde and the aromatic ring, making it a versatile reagent in various chemical transformations.[3]

Chemical Structure and Formula

The molecular formula for this compound is C₈H₇FO₂.[1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Molecular Weight 154.14 g/mol [1][2]
Appearance White crystals[1][4]
Melting Point 47-51 °C[1][4]
Purity >98%[1]
Solubility Information not widely available, likely soluble in common organic solvents.[4]
Storage Temperature Ambient

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through various routes. A common and effective method involves the reduction of a corresponding Weinreb amide, 2-fluoro-3,N-dimethoxy-N-methylbenzamide. This approach offers high yield and selectivity.

Rationale for the Synthetic Approach

The use of a Weinreb amide as a precursor to the aldehyde is a strategic choice in organic synthesis. The N-methoxy-N-methylamide functionality is stable to many nucleophilic reagents, yet it can be readily reduced to the corresponding aldehyde with high selectivity using reducing agents like diisobutylaluminum hydride (DIBAL-H). This method prevents the over-reduction of the aldehyde to the corresponding alcohol, a common side reaction with other methods.

Detailed Experimental Protocol

The following protocol outlines the synthesis of this compound from 2-fluoro-3,N-dimethoxy-N-methylbenzamide.

Step 1: Reaction Setup

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-3,N-dimethoxy-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Reduction with DIBAL-H

  • Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (1.1 eq) to the cooled solution via a syringe pump, maintaining the temperature at -78 °C. The slow addition is critical to control the exothermicity of the reaction and prevent side reactions.

  • Stir the reaction mixture at -78 °C for 3 hours.

Step 3: Reaction Monitoring and Quenching

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step should be performed at low temperature to control the quenching of the reactive aluminum species.

Step 4: Workup and Purification

  • Allow the mixture to warm to room temperature and then partition between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with 1 N hydrochloric acid (HCl) and saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white solid.[5]

synthesis_workflow cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start 2-Fluoro-3,N-dimethoxy-N-methylbenzamide in THF reduction Reduction with DIBAL-H at -78°C start->reduction 1. Slow addition quench Quenching with saturated NH4Cl reduction->quench 2. After 3 hours workup Aqueous workup quench->workup 3. Warm to RT chromatography Silica gel chromatography workup->chromatography 4. Isolate organic phase product This compound chromatography->product 5. Elute with EtOAc/Hexane

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

  • ¹H NMR (300 MHz, CDCl₃): δ 10.38 (s, 1H, CHO), 7.43-7.40 (m, 1H, Ar-H), 7.24-7.15 (m, 2H, Ar-H), 3.95 (s, 3H, OCH₃).[5] The singlet at 10.38 ppm is characteristic of the aldehydic proton. The multiplet signals in the aromatic region and the singlet for the methoxy group are consistent with the proposed structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹, characteristic of an aromatic aldehyde. C-H stretching vibrations for the aromatic ring and the aldehyde would also be present, along with C-O and C-F stretching bands.[6][7]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 154.14 g/mol . Fragmentation patterns would likely involve the loss of the formyl radical (CHO) and the methoxy group (OCH₃).[8]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable precursor for a variety of active pharmaceutical ingredients (APIs) due to its unique substitution pattern.

Synthesis of Benzosuberone Derivatives

A primary application of this compound is in the synthesis of benzosuberone derivatives, which are core structures in some anti-cancer agents.[1] The synthesis typically involves a two-step process:

  • Wittig Reaction: this compound is reacted with a suitable phosphonium ylide, such as (3-carboxypropyl)triphenylphosphonium bromide, to form a substituted cinnamic acid derivative.[1] The Wittig reaction is a powerful method for forming carbon-carbon double bonds from carbonyl compounds.[9][10][11][12]

  • Intramolecular Friedel-Crafts Acylation: The resulting acid is then cyclized using a strong acid catalyst, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to form the seven-membered ring of the benzosuberone core.[1][13] The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring.[14][15][16][17]

benzosuberone_synthesis start This compound wittig_reaction Wittig Reaction start->wittig_reaction wittig_reagent (3-Carboxypropyl)triphenylphosphonium bromide wittig_reagent->wittig_reaction intermediate Substituted Cinnamic Acid Derivative wittig_reaction->intermediate fc_acylation Intramolecular Friedel-Crafts Acylation intermediate->fc_acylation eaton_reagent Eaton's Reagent eaton_reagent->fc_acylation product Benzosuberone Derivative fc_acylation->product

Caption: Synthesis of benzosuberone derivatives.

Precursor for Heterocyclic Compounds

The aldehyde functionality of this compound serves as a versatile handle for the construction of various heterocyclic ring systems that are prevalent in many biologically active molecules. These include:

  • Hydroisoquinolines

  • Acridinones

  • Quinazolines [1][3]

The synthesis of these heterocycles often involves condensation reactions with amines, amides, or other nucleophiles, followed by cyclization steps. The fluorine and methoxy substituents can modulate the biological activity and pharmacokinetic properties of the final compounds.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features and reactivity allow for the efficient construction of complex molecular architectures, including the benzosuberone core and various heterocyclic systems. The synthetic protocols for its preparation are well-established, and its characterization is straightforward using standard spectroscopic techniques. As the demand for novel therapeutics continues to grow, the utility of versatile intermediates like this compound in medicinal chemistry is expected to expand further.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-3-methoxybenzaldehyde

This guide provides an in-depth technical overview of this compound (CAS No. 103438-88-6), a critical building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's properties, synthesis, and key applications, grounding theoretical knowledge in practical, field-proven insights.

Core Identification and Physicochemical Properties

This compound is a substituted aromatic aldehyde whose strategic placement of fluoro and methoxy groups imparts unique reactivity and makes it a valuable precursor for complex molecular architectures.[1] Its formal IUPAC name is This compound .[2]

Chemical Identifiers
  • IUPAC Name : this compound[2]

  • CAS Number : 103438-88-6[2][3][4][5][6]

  • Molecular Formula : C₈H₇FO₂[2][6][7]

  • InChI Key : LIHCOUDNHILORI-UHFFFAOYSA-N[2]

  • Canonical SMILES : COC1=CC=CC(=C1F)C=O[2]

Physicochemical Data

The compound's physical and chemical properties are essential for planning reactions, purification, and storage. The data below has been consolidated from various authoritative sources.

PropertyValueSource(s)
Molecular Weight 154.14 g/mol [2][6]
Physical Form White to off-white solid/crystals
Melting Point 47-51 °C[3][5]
Purity Typically ≥97%
Storage Ambient Temperature

Synthesis Protocol: A Validated Approach

The synthesis of this compound often involves the controlled reduction of a suitable precursor. The following protocol, adapted from established methodologies, details the reduction of a Weinreb amide, a trusted method for preventing over-reduction to the corresponding alcohol.[3]

Experimental Protocol: Reduction of 2-fluoro-3,N-dimethoxy-N-methylbenzamide

Expertise & Causality: This procedure utilizes Diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures. DIBAL-H is a powerful and sterically hindered reducing agent. At -78 °C, its reactivity is tempered, allowing for the selective reduction of the Weinreb amide to the aldehyde. The intermediate tetrahedral complex formed is stable at this low temperature, preventing a second hydride addition that would lead to the unwanted alcohol byproduct.

Methodology:

  • Preparation : Dissolve 2-fluoro-3,N-dimethoxy-N-methylbenzamide (1.0 eq, 10.8 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Initial Reduction : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1 M solution of DIBAL-H in toluene (1.1 eq, 12 mmol) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring : Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Completion : If the reaction is incomplete, add a second portion of 1 M DIBAL-H in toluene (0.4 eq, 4.2 mmol) and continue stirring at -78 °C for another 30 minutes.[3]

  • Quenching : Once the starting material is consumed, warm the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Self-Validation Note: Cautious quenching is critical as the reaction with residual DIBAL-H is highly exothermic and releases hydrogen gas.

  • Workup : Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with 1 N hydrochloric acid (HCl) and saturated brine.[3]

  • Isolation : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 50%) to yield this compound as a solid (typical yield: ~85%).[3]

Applications in Medicinal Chemistry & Drug Discovery

This compound is not merely a chemical curiosity but a cornerstone intermediate for constructing complex, biologically active molecules.[1] Its value lies in the aldehyde group's reactivity and the electronic and steric influence of the fluoro and methoxy substituents.

Precursor for Heterocyclic Scaffolds

The compound is widely employed in the synthesis of diverse heterocyclic systems that are prevalent in pharmaceuticals, including:

  • Hydroisoquinolines [1][4]

  • Acridinones and Quinazolines [1][4]

  • PIM Kinase Inhibitors : It serves as a key starting material for benzylidene-1,3-thiazolidine-2,4-diones, a class of compounds investigated as potent and selective inhibitors of PIM kinases, which are targets in oncology.[1][3]

Synthesis of Benzosuberone Derivatives

A notable application is in the construction of the benzosuberone core, a structural motif found in various pharmacologically active agents.[4] This is typically achieved through a two-step sequence involving a Wittig reaction followed by an intramolecular Friedel-Crafts acylation.

Workflow: Synthesis of a Benzosuberone Core

G cluster_0 Step 1: Olefin Formation cluster_1 Step 2: Cyclization A 2-Fluoro-3- methoxybenzaldehyde C Wittig Reaction (C=C Bond Formation) A->C B (3-carboxypropyl) triphenylphosphonium bromide B->C D Unsaturated Carboxylic Acid Intermediate C->D F Intramolecular Friedel-Crafts Acylation D->F  Proceeds to Cyclization E Eaton's Reagent (P₂O₅ / MeSO₃H) E->F G Benzosuberone Derivative F->G

Caption: Workflow for Benzosuberone Synthesis.

Mechanistic Insight:

  • Wittig Reaction : This reaction is a highly reliable method for creating a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide (generated from the phosphonium salt). This step builds the necessary carbon chain for subsequent cyclization.[4]

  • Friedel-Crafts Acylation : The intermediate carboxylic acid is activated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), a powerful dehydrating agent that promotes the formation of an acylium ion. This electrophile then attacks the electron-rich aromatic ring intramolecularly to form the seven-membered cycloheptanone ring, completing the benzosuberone core.[4]

The fluorine atom is often retained in the final product, where it can enhance metabolic stability and lipophilicity, which are desirable pharmacological properties.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. It is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Pictograms : GHS05 (Corrosion), GHS07 (Exclamation Mark)[2][5]

  • Signal Word : Danger[2][5]

  • Hazard Statements :

    • H302: Harmful if swallowed.[2][5]

    • H315: Causes skin irritation.[2][5]

    • H317: May cause an allergic skin reaction.[2][5]

    • H318: Causes serious eye damage.[2][5]

    • H335: May cause respiratory irritation.[2][5]

Precautionary Measures :

  • P280 : Wear protective gloves, protective clothing, and eye/face protection.[5]

  • P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Handle in a well-ventilated area or a chemical fume hood.

References

Introduction: A Proactive Approach to Chemical Safety

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-3-methoxybenzaldehyde

In the landscape of drug discovery and organic synthesis, this compound serves as a valuable fluorinated building block for creating advanced pharmaceutical ingredients (APIs) and various heterocyclic compounds.[1] Its unique structure, featuring an aldehyde, a fluoro, and a methoxy group, makes it a versatile precursor in medicinal chemistry.[1] However, the very reactivity that makes a compound useful in synthesis often correlates with potential biological hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a framework for understanding the causality behind safety protocols, enabling a proactive rather than reactive approach to laboratory safety. We will deconstruct the hazards associated with this compound and establish robust, self-validating systems for its safe handling, storage, and emergency response.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in a comprehensive risk assessment. These characteristics influence its physical state, how it might behave if released, and the appropriate storage conditions.

Key Identifiers:

  • Chemical Name: this compound[2]

  • Synonyms: 2-Fluoro-m-anisaldehyde[1]

  • CAS Number: 103438-88-6[1][2]

  • Molecular Formula: C₈H₇FO₂[1][2]

The presence of the aldehyde group is a primary driver of its synthetic utility, while the fluoro and methoxy groups modulate its electronic properties and reactivity.

Physicochemical Data Summary:

PropertyValueSource
Molecular Weight 154.14 g/mol [1][2]
Appearance White solid crystals[1][3]
Melting Point 47-51 °C[1][3][4]
Purity >98%[1]
Solubility Data not readily available for water; soluble in organic solvents like THF and CDCl₃.[3][4]

The relatively low melting point is significant; it indicates that in warmer laboratory environments or with slight heating, the solid could melt, changing its spill dynamics and potential for exposure.

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2][5] Understanding these classifications is not a mere regulatory formality; it is a predictive tool for anticipating potential adverse effects.

GHS Hazard Summary Table:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Skin Sensitization 1H317: May cause an allergic skin reaction
Serious Eye Damage/Irritation 1H318: Causes serious eye damage
STOT - Single Exposure 3H335: May cause respiratory irritation

Source:[2][3][5]

The "Danger" signal word and the GHS pictograms (Corrosion, Health Hazard) immediately communicate the severity of these risks.[3][5] The designation of "Serious eye damage" (H318/Eye Dam. 1) is particularly critical.[2][3][5] This is a more severe classification than "eye irritation" and implies a risk of irreversible damage, mandating the most stringent eye protection protocols. The potential for skin sensitization (H317) is also a key consideration, as initial exposures may not produce a severe reaction, but subsequent contact could lead to a significant allergic response.[2][3][5]

Section 3: The Hierarchy of Controls: A Framework for Safe Handling

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are more user-dependent. Applying this to this compound provides a robust system for minimizing exposure.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not feasible; compound is required) Substitution Substitution (Investigate less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Ventilated Balance Enclosure) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Designated Areas) Engineering->Admin PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat - The Last Line of Defense) Admin->PPE Least Effective

Caption: Hierarchy of controls applied to handling this compound.

Engineering Controls: The First Line of Active Defense

These controls are designed to physically isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound powder must be conducted inside a certified chemical fume hood. This is non-negotiable. The causality is directly linked to its classification as a respiratory irritant (H335).[3][5] The fume hood's constant airflow prevents the inhalation of fine crystalline dust.

  • Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure provides containment while minimizing air turbulence that could affect measurement accuracy.

Administrative Controls: Standardizing Safe Practices

These are the procedures and policies that dictate how work is performed.

  • Standard Operating Procedures (SOPs): A detailed, compound-specific SOP for this compound must be written and approved. This document should include all handling, storage, and emergency protocols.

  • Designated Work Areas: Clearly label the specific fume hood or bench area where this chemical is being used to prevent cross-contamination and alert others.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[3][5] Contaminated work clothing should not be allowed out of the workplace.[5]

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is the last line of defense and must be selected to address the specific hazards of this compound.

  • Eye and Face Protection: Given the H318 "Causes serious eye damage" classification, standard safety glasses are insufficient.[3] Chemical splash goggles that form a seal around the eyes and conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3][5][6] A face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash risk.

  • Skin Protection:

    • Gloves: Use nitrile or other chemically resistant gloves inspected for integrity before each use.[7] Proper glove removal technique (without touching the outer surface with bare hands) is critical to avoid skin exposure.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned, is required to protect skin from accidental contact.

  • Respiratory Protection: If engineering controls fail or during a large spill cleanup where dust concentrations may be high, a NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is necessary.[8]

Section 4: Step-by-Step Protocols for Safe Laboratory Use

Protocol 4.1: Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE (chemical splash goggles, face shield, nitrile gloves, lab coat).

  • Containment Setup: Perform all work within a certified chemical fume hood or a ventilated balance enclosure.

  • Grounding: If transferring large amounts of powder, ground equipment to prevent static discharge.

  • Aliquotting: Use a spatula to carefully transfer the desired amount of the crystalline solid from the stock bottle to a tared, sealed container. Avoid creating dust. Do not "pour" the powder.

  • Cleaning: After transfer, carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., isopropanol), ensuring the cleaning cloth is disposed of as hazardous waste.

  • Sealing: Tightly close both the stock container and the new container before removing them from the containment area.

Protocol 4.2: Storage and Incompatibility
  • Storage Conditions: Store the container tightly closed in a cool, dry, and well-ventilated area.[5][9] A recommended storage temperature is between 3-5 °C.[10]

  • Rationale: Cool temperatures maintain its solid state and lower its vapor pressure, while a tightly sealed container prevents exposure to atmospheric moisture and contaminants. Ventilation prevents the buildup of any potential vapors or dust.

  • Incompatible Materials: While specific incompatibility data is limited, it is prudent to keep it away from strong oxidizing agents, which can react exothermically with aldehydes.[6]

Section 5: Emergency Response and First Aid

A rapid and correct response to an exposure is critical to mitigating harm. All personnel must be familiar with the location of safety showers and eyewash stations.

EmergencyResponse cluster_main Emergency Response Workflow for this compound Exposure cluster_paths cluster_actions Exposure Exposure Event Occurs Skin Skin Contact (H315, H317) Exposure->Skin Eye Eye Contact (H318 - CRITICAL) Exposure->Eye Inhalation Inhalation (H335) Exposure->Inhalation Ingestion Ingestion (H302) Exposure->Ingestion Action_Skin Immediately wash with plenty of water. Remove contaminated clothing. If irritation/rash occurs: Get medical attention. Skin->Action_Skin Immediate Action Action_Eye IMMEDIATELY call a POISON CENTER or doctor. Rinse cautiously with water for at least 15 mins. Remove contact lenses if present/easy. Continue rinsing during transport. Eye->Action_Eye Immediate Action Action_Inhalation Move person to fresh air. Keep comfortable for breathing. If feeling unwell: Get medical attention. Inhalation->Action_Inhalation Immediate Action Action_Ingestion Call a POISON CENTER or doctor. Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingestion Immediate Action

Caption: Decision workflow for first aid response to different exposure routes.

Protocol 5.1: Emergency First Aid Measures
  • Eye Contact: This is the most critical exposure route. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Crucially, immediate medical attention from a poison center or physician is required. [3][5]

  • Skin Contact: Promptly wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation or a rash develops, seek medical attention.[3][5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][5] If they feel unwell, seek medical advice.[3][5]

  • Ingestion: Rinse the mouth thoroughly with water.[3][5] Call a poison control center or doctor for guidance.[3][5] Do not induce vomiting.[6]

Protocol 5.2: Accidental Release Measures (Spill Cleanup)
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large.

  • Containment: Carefully sweep up the spilled solid material, avoiding dust generation.[3] A vacuum cleaner equipped with a HEPA filter is a preferable method for collecting the material.[3]

  • Collection: Place the collected material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water.

  • Disposal: Dispose of all contaminated materials (including cleaning cloths and PPE) as hazardous waste in accordance with local, state, and federal regulations.[3]

Section 6: Toxicological and Ecological Information

While comprehensive toxicological data for this specific compound is not available, the GHS classifications provide the primary guidance. The acute oral toxicity (H302) and irritant/corrosive properties are the main known effects.[3] There is no data to suggest it is carcinogenic or a reproductive toxin.

Environmental Hazards:

  • This substance is not considered to be persistent, bioaccumulative, or toxic (PBT).[3]

  • It is crucial to prevent its release into the environment.[3] Avoid letting the substance enter drains, as its effects on aquatic life have not been fully determined.

Conclusion

This compound is a powerful tool in chemical synthesis, but its utility demands a commensurate level of respect for its hazards. By moving beyond a checklist mentality and embracing a scientific approach to safety—understanding the causality behind protocols, implementing a robust hierarchy of controls, and preparing for emergencies—researchers can confidently and safely harness its synthetic potential. This guide serves as a framework, but the ultimate responsibility for a safe laboratory environment rests on the diligent and informed practices of every scientist.

References

2-Fluoro-3-methoxybenzaldehyde melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characterization of 2-Fluoro-3-methoxybenzaldehyde

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its core physical properties—melting and boiling points. The determination of these fundamental constants is critical for verifying substance identity, assessing purity, and informing downstream process development. This document outlines the theoretical underpinnings and provides detailed, field-proven experimental protocols for accurate measurement.

Introduction to this compound

This compound (CAS No. 103438-88-6) is a substituted benzaldehyde derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique arrangement of fluoro, methoxy, and aldehyde functional groups makes it a valuable precursor for synthesizing a range of pharmacologically active molecules, including benzosuberone derivatives and various bicyclic heterocycles.[1] Accurate characterization of its physical properties is the first step in ensuring the reliability and reproducibility of synthetic procedures and biological assays. The melting and boiling points are paramount among these properties, as they serve as primary indicators of purity and identity.

Physicochemical Properties Summary

The essential physicochemical data for this compound are summarized below. This information provides a baseline for laboratory handling, characterization, and quality control.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 103438-88-6[2][4]
Molecular Formula C₈H₇FO₂[2][4][5]
Molecular Weight 154.14 g/mol [2][5]
Physical State White Solid / Crystals[6]
Melting Point 47 - 51 °C[5][6][7]
Boiling Point Data not readily available[6]

Note: The boiling point has not been widely reported in standard chemical databases, which may suggest potential thermal instability at atmospheric pressure. The experimental protocol for its determination is provided in Section 4.

Experimental Determination of Melting Point

The melting point is not a single temperature but a temperature range over which a solid transitions to a liquid. For a pure crystalline compound, this range is typically narrow (0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range, making this a powerful tool for purity assessment.[8]

Principle of Capillary Method

The most common and reliable method for determining the melting point of a solid organic compound is the capillary method.[9] A small, finely powdered sample is packed into a thin-walled capillary tube and heated at a controlled rate in a calibrated apparatus.[9] The temperatures at which melting begins (the first appearance of liquid) and is complete (the disappearance of all solid) are recorded as the melting range.

Detailed Experimental Protocol

This protocol describes the use of a modern digital melting point apparatus.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent will act as an impurity and depress the melting range.[10]

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Jab the open end of a capillary melting point tube into the powder to collect a small amount of the sample.[10]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To pack the sample tightly, drop the capillary tube (closed end down) several times through a long, narrow glass tube onto the benchtop. The packed sample height should be 2-3 mm.[8][10]

  • Apparatus Setup and Measurement:

    • Set the starting temperature on the apparatus to approximately 15-20°C below the expected melting point (e.g., set to 30°C for this compound).[10]

    • Set the heating rate (ramp rate) to a high value (e.g., 10-20°C/min) for a rapid preliminary measurement to approximate the melting range.

    • For an accurate measurement, prepare a new sample and set the start temperature to 5-10°C below the approximate melting point found. Set the ramp rate to a slow value of 1-2°C/minute.[8]

    • Causality: A slow heating rate is critical to ensure the system (heating block, sample, and thermometer) remains in thermal equilibrium, preventing the thermometer reading from lagging behind the actual sample temperature.

    • Insert the packed capillary tube into the sample holder of the apparatus.[10]

  • Data Recording and Interpretation:

    • Observe the sample through the magnified viewing lens.

    • Record the temperature (T₁) at which the first droplet of liquid appears.[10]

    • Record the temperature (T₂) at which the last crystal of solid just dissolves into a transparent liquid.[10]

    • The recorded melting point is the range T₁ - T₂. For pure this compound, this should be a sharp range within the literature value of 47-51°C.[5][6]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Tube (2-3 mm height) Powder->Pack Insert Insert Tube into Apparatus Pack->Insert Set Set Start Temp & Ramp Rate (1-2 °C/min) Insert->Set Heat Heat Sample Set->Heat Observe Observe & Record T₁ (First Drop) T₂ (All Liquid) Heat->Observe Result Result: Melting Range (T₁ - T₂) Observe->Result

Caption: Workflow for Melting Point Determination by the Capillary Method.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Since a literature value for the boiling point of this compound is not consistently available, this section details the definitive micro-scale method for its determination. This technique is advantageous as it requires only a small amount of sample.[11]

Principle of Micro-Boiling Point Determination

This method involves heating a small liquid sample in a tube containing an inverted, smaller capillary tube.[12] As the liquid is heated, the air trapped in the inverted capillary expands and exits, followed by the vapor of the liquid. When a continuous stream of bubbles emerges, the liquid has reached its boiling point. The system is then allowed to cool. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the inverted capillary, signifying that the external pressure and the liquid's vapor pressure are equal.[13][14]

Detailed Experimental Protocol
  • Sample Preparation:

    • Since this compound is a solid at room temperature, it must first be melted. Place a small amount in a micro test tube (e.g., 6x50 mm).

    • Gently heat the test tube to melt the solid, yielding approximately 0.2-0.5 mL of liquid.[13]

  • Apparatus Setup:

    • Attach the micro test tube containing the liquid sample to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.[13]

    • Take a standard capillary melting point tube and seal one end in a flame. Break the tube to create a smaller, inverted capillary (or "bell") about 1 cm long.

    • Place this inverted capillary, open end down, into the liquid in the micro test tube.[12][13]

    • Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block). The thermometer bulb should be positioned correctly within the heating zone.[13]

  • Measurement and Data Recording:

    • Begin heating the bath slowly and with constant stirring (if applicable).

    • Observe the inverted capillary. A slow stream of bubbles will emerge as trapped air expands.

    • As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous. This indicates the liquid is boiling vigorously.[13][14]

    • Once a rapid, continuous stream is observed, turn off the heat and allow the apparatus to cool slowly.

    • Watch the inverted capillary intently. The bubble stream will slow and eventually stop.

    • Record the temperature the instant the liquid is drawn back into the inverted capillary. This temperature is the boiling point of the liquid at the current atmospheric pressure.[14]

Workflow for Micro-Boiling Point Determination

BoilingPointWorkflow cluster_prep Apparatus Setup cluster_measurement Measurement Cycle Melt Melt Solid Sample in Micro Test Tube Attach Attach Tube to Thermometer Melt->Attach InsertBell Insert Inverted Capillary (Bell) Attach->InsertBell Heat Heat Bath Slowly InsertBell->Heat ObserveBubbles Observe Rapid, Continuous Stream of Bubbles Heat->ObserveBubbles Cool Turn Off Heat & Allow to Cool ObserveBubbles->Cool Record Record Temperature When Liquid Enters Bell Cool->Record Result Result: Observed Boiling Point Record->Result

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The melting point of this compound is reliably established at 47-51 °C . This physical constant serves as a critical parameter for identity confirmation and purity assessment. While its boiling point is not commonly reported, the micro-determination method provides a robust and material-sparing technique for its accurate measurement in a laboratory setting. Adherence to these detailed protocols ensures the generation of high-quality, reproducible data essential for the rigorous demands of chemical research and pharmaceutical development.

References

Introduction: The Strategic Importance of 2-Fluoro-3-methoxybenzaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-methoxybenzaldehyde for Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic aldehyde that has garnered significant interest within the pharmaceutical industry. Its utility is most pronounced as a key starting material and building block in the synthesis of complex heterocyclic molecules. Notably, it is a crucial precursor for a class of potent and selective inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1] PIM kinases (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases implicated in various cellular processes, including cell cycle progression, survival, and apoptosis. Their overexpression is a hallmark of several hematological malignancies and solid tumors, making them a compelling target for cancer therapeutics.[2][3]

The strategic incorporation of a fluorine atom and a methoxy group onto the benzaldehyde scaffold is not arbitrary. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the methoxy group can modulate solubility and electronic properties.[4][5] this compound is frequently employed in multi-step syntheses, including Wittig reactions and Friedel-Crafts acylations, to construct complex molecular architectures like benzosuberone derivatives and various bicyclic heterocycles.[6]

Given its role as an early-stage intermediate, a thorough understanding of its physicochemical properties, particularly its solubility, is paramount. Solubility dictates not only the efficiency of synthetic transformations but also influences purification strategies and the overall cost-effectiveness of drug development programs. This guide provides a comprehensive overview of the known properties of this compound and a detailed framework for determining its solubility profile, addressing a critical data gap in publicly available literature.

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 103438-88-6[7][8]
Molecular Formula C₈H₇FO₂[7][9]
Molecular Weight 154.14 g/mol [7][9]
Appearance White solid / crystals
Melting Point 47-51 °C
Boiling Point Not determined
Density Not determined
XLogP3 1.3[9]
Solubility in Water Not known
Solubility in Organic Solvents Not known

Theoretical Solubility Profile and Solvent Selection Rationale

In the absence of empirical data, a qualitative assessment of solubility can be made based on the principle of "like dissolves like." The molecular structure of this compound—comprising a moderately polar benzaldehyde core, a lipophilic methoxy group, and an electronegative fluorine atom—suggests a nuanced solubility profile.

  • Aqueous Solubility: The presence of a polar aldehyde group, capable of acting as a hydrogen bond acceptor, is countered by the largely non-polar aromatic ring. Benzaldehyde itself is only slightly soluble in water (approximately 0.6% wt. at 20°C).[10] The addition of the methoxy and fluoro groups is unlikely to dramatically increase aqueous solubility. Therefore, this compound is predicted to be poorly soluble in water and aqueous buffers at neutral pH.

  • Organic Solvent Solubility: The compound is expected to exhibit good solubility in a range of common organic solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile): These solvents are likely to be effective at dissolving the compound due to their ability to engage in dipole-dipole interactions with the aldehyde group. Solvents like THF and DMSO are commonly used for reactions involving benzaldehydes, such as the Wittig reaction, indicating good solubility of the reactants.[11]

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are also expected to be good solvents.

    • Alcohols (e.g., Methanol, Ethanol): These polar protic solvents should readily dissolve the compound through hydrogen bonding with the aldehyde's oxygen atom.

    • Non-Polar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be lower in highly non-polar solvents. However, solvent mixtures, such as ethyl acetate/hexane, are used in its purification by column chromatography, indicating some degree of solubility in less polar environments.[1]

The Critical Distinction: Thermodynamic vs. Kinetic Solubility in Drug Discovery

For a compound like this compound, both thermodynamic and kinetic solubility are relevant, but they answer different questions at different stages of the research and development process.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solid and solution phases are in equilibrium. It is a critical parameter for lead optimization and formulation development, as it reflects the most stable state.[12] For an intermediate, knowing the thermodynamic solubility is crucial for designing robust crystallization and purification processes.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and whether it remains in solution under non-equilibrium conditions. It's often measured in high-throughput screening (HTS) formats where a compound is rapidly introduced into an aqueous buffer from a DMSO stock solution.[13][14][15] While less rigorous, kinetic solubility provides a rapid assessment of a compound's behavior in aqueous media, which can be a useful proxy for predicting potential issues in biological assays for the final API.

Experimental Protocols for Solubility Determination

The absence of published data necessitates a robust experimental approach to characterize the solubility of this compound. Below are detailed, field-proven protocols for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method is the gold standard for measuring equilibrium solubility and is essential for obtaining thermodynamically meaningful data.[16][17]

Objective: To determine the equilibrium solubility of this compound in a selected panel of solvents at a controlled temperature.

Materials:

  • This compound (solid, >98% purity)

  • Selected solvents (e.g., Water, pH 7.4 PBS, Methanol, Acetonitrile, Ethyl Acetate, Toluene)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • UPLC-MS/MS system for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The exact amount should be recorded, and it must be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the selected solvent (e.g., 1-2 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration to reach equilibrium. A 24-48 hour period is typical, but equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove all undissolved solid particles.

  • Dilution: Dilute the filtered sample with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

  • Quantification: Analyze the diluted sample using a validated UPLC-MS/MS method to determine the concentration of the dissolved compound.

Data Analysis: The solubility is reported in units of mg/mL or µg/mL, calculated from the measured concentration and the dilution factor.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Sedimentation C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Sample E->F G Quantify by UPLC-MS/MS F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination for High-Throughput Assessment

This protocol is designed for rapid screening and is particularly useful in early drug discovery to flag potential solubility liabilities.[18][19]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for compound storage, filter plates for separation)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Plate reader (UV-Vis spectrophotometer or nephelometer)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Plate Setup: Add the aqueous buffer (e.g., 198 µL of PBS) to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer-containing wells. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM.

  • Incubation: Immediately mix the plate on a plate shaker for a defined period, typically 1-2 hours, at room temperature.

  • Precipitate Detection/Separation:

    • Nephelometry (Light Scattering): Read the plate directly on a nephelometer. The amount of scattered light is proportional to the amount of precipitate formed.

    • Filtration and UV-Vis Quantification: Alternatively, transfer the contents to a 96-well filter plate and vacuum filter to remove any precipitate. Collect the filtrate in a UV-transparent 96-well plate.

  • Quantification: Measure the absorbance of the filtrate at a predetermined wavelength (λ_max) for this compound. Compare the absorbance to a standard curve prepared by diluting the DMSO stock solution in a mixture of PBS and DMSO that mimics the final assay conditions.

Data Analysis: The kinetic solubility is the concentration measured in the clear filtrate, reported in µM.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock in DMSO C Add DMSO Stock to Buffer (1-2%) A->C B Dispense Aqueous Buffer to 96-well Plate B->C D Incubate with Shaking (1-2h) C->D E Separate Precipitate (Filtration) D->E F Quantify Soluble Fraction (UV-Vis Plate Reader) E->F

Caption: High-Throughput Kinetic Solubility Workflow.

Quantitative Analysis by UPLC-MS/MS

A sensitive and selective UPLC-MS/MS method is essential for accurate quantification in solubility studies, especially at low concentrations.

Hypothetical UPLC-MS/MS Method:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) would be suitable.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A rapid gradient from 5% to 95% B over a few minutes.

  • Flow Rate: 0.4-0.6 mL/min

  • Injection Volume: 1-5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), likely in positive mode.

  • MRM Transition: The precursor ion would be the protonated molecule [M+H]⁺. The product ion would be a stable fragment generated by collision-induced dissociation, which would need to be determined experimentally.

Data Interpretation and Application in a Research Context

The solubility data generated from these protocols directly informs critical decisions in the drug development pipeline.

  • For the Synthetic Chemist: Thermodynamic solubility data in various organic solvents guides the choice of reaction medium. For instance, a Wittig reaction might require a solvent like THF where both the aldehyde and the phosphonium ylide are highly soluble.[11] Poor solubility can lead to slow reaction rates and heterogeneous mixtures, complicating process scale-up. Solubility data also dictates the choice of solvent systems for purification, such as identifying an anti-solvent for crystallization or selecting an appropriate mobile phase for chromatography.

  • For the Formulation Scientist: Although an intermediate, the solubility profile of this compound can provide early insights into the challenges that might be faced with the final API. Poor aqueous solubility is a major hurdle for oral bioavailability, and early indications of this property can prompt medicinal chemists to modify the molecular structure to improve it.

Decision_Making_Flowchart node_rect node_rect A Is Thermodynamic Solubility in Reaction Solvent High? B Proceed with Homogeneous Reaction Conditions A->B Yes C Consider Alternative Solvents or Heterogeneous Conditions A->C No D Is Solubility High in Solvent A and Low in Solvent B? C->D E Utilize A/B System for Crystallization/Purification D->E Yes F Explore Alternative Purification Methods (e.g., Chromatography) D->F No G Is Kinetic Aqueous Solubility Low? H Flag Potential Bioavailability Issues for Downstream API G->H Yes

Caption: Application of Solubility Data in Process Development.

Safety and Handling

This compound is classified as an irritant and can cause serious eye damage. It is also harmful if swallowed and may cause respiratory irritation and allergic skin reactions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.

  • Handling: Use in a well-ventilated area. Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound. By applying these protocols, researchers can generate the critical data needed to optimize synthetic routes, streamline purification processes, and make informed decisions in the early stages of drug discovery.

References

A Technical Guide to the Spectral Analysis of 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2-Fluoro-3-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the accurate identification and characterization of this important chemical intermediate.

Introduction: The Structural Significance of this compound

This compound (C₈H₇FO₂, Molar Mass: 154.14 g/mol , CAS: 103438-88-6) is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and other specialty chemicals.[1][2] Its utility stems from the unique electronic and steric properties conferred by the ortho-fluoro, meta-methoxy, and aldehyde substituents on the benzene ring. Accurate and unambiguous structural confirmation is paramount, and for this, NMR and IR spectroscopy are indispensable tools. This guide will delve into the detailed interpretation of its spectral data, explaining the causality behind the observed chemical shifts and vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are the primary techniques for structural elucidation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals four distinct signals corresponding to the aldehydic, aromatic, and methoxy protons.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ (300 MHz) [3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.38s1HAldehyde (-CHO)
7.43 - 7.40m1HAromatic (H-6)
7.24 - 7.15m2HAromatic (H-4, H-5)
3.95s3HMethoxy (-OCH₃)
  • Aldehyde Proton (δ 10.38): The singlet at 10.38 ppm is characteristic of an aldehyde proton. Its significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group's electronegative oxygen atom and the anisotropic effect of the C=O double bond. The lack of coupling confirms its isolation from neighboring protons.

  • Aromatic Protons (δ 7.15-7.43): The complex multiplet pattern between 7.15 and 7.43 ppm arises from the three protons on the aromatic ring. The electron-withdrawing nature of the aldehyde and fluorine groups, combined with the electron-donating methoxy group, creates a complex electronic environment, leading to the observed chemical shifts. The ortho-fluoro substituent, being highly electronegative, exerts a significant deshielding effect on the adjacent protons.

  • Methoxy Protons (δ 3.95): The singlet at 3.95 ppm, integrating to three protons, is unequivocally assigned to the methoxy group. Its chemical shift is typical for an aromatic methoxy group.

¹³C NMR Spectral Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppmAssignmentExpected C-F Coupling
~188 (d)Aldehyde (CHO)Small
~155 (d)C-2 (C-F)Large (¹JCF ≈ 240-250 Hz)
~150C-3 (C-OCH₃)
~128Aromatic CH
~125C-1 (C-CHO)
~120Aromatic CH
~115Aromatic CH
~56Methoxy (OCH₃)
  • The aldehyde carbon is expected to be significantly downfield due to the deshielding effect of the carbonyl oxygen.

  • The carbon directly bonded to the fluorine atom (C-2) will exhibit a large one-bond C-F coupling constant (¹JCF), which is a key diagnostic feature.

  • The chemical shifts of the other aromatic carbons are influenced by the interplay of the inductive and resonance effects of the three substituents.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The ATR-IR spectrum of this compound is characterized by several key absorption bands.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3080MediumAromatic C-H Stretch
~2980, ~2850MediumAliphatic C-H Stretch (Methoxy)
~2750WeakAldehyde C-H Stretch (Fermi Resonance)
~1700Strong, SharpC=O Carbonyl Stretch
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1270StrongAryl-O-C Asymmetric Stretch (Methoxy)
~1100StrongC-F Stretch
  • C=O Stretch (~1700 cm⁻¹): This strong, sharp absorption is the most prominent feature in the spectrum and is diagnostic for the carbonyl group of the aldehyde. Its position is consistent with an aromatic aldehyde where conjugation to the benzene ring slightly lowers the frequency compared to an aliphatic aldehyde.

  • Aldehyde C-H Stretch (~2750 cm⁻¹): A characteristic, though often weak, band for aldehydes appears around 2750 cm⁻¹. This, in conjunction with the strong C=O stretch, provides definitive evidence for the aldehyde functional group.

  • Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • Aryl-O-C and C-F Stretches (~1270 and ~1100 cm⁻¹): The strong bands in the fingerprint region are indicative of the C-O stretching of the methoxy group and the C-F stretch, respectively.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

ATR-IR Sample Preparation and Acquisition

Caption: Workflow for ATR-IR sample preparation and data acquisition.

Conclusion: A Self-Validating Spectroscopic Profile

The combined analysis of ¹H NMR, predicted ¹³C NMR, and IR spectra provides a comprehensive and self-validating structural confirmation of this compound. The distinct signals in the ¹H NMR, coupled with the characteristic vibrational modes in the IR spectrum, leave little room for ambiguity. This guide serves as a foundational reference for researchers, enabling confident identification and utilization of this versatile chemical intermediate in their synthetic endeavors.

References

Navigating the Synthesis and Procurement of 2-Fluoro-3-methoxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the strategic sourcing and application of 2-Fluoro-3-methoxybenzaldehyde (CAS No. 103438-88-6). As a key building block in medicinal chemistry, a comprehensive understanding of its synthesis, characterization, and commercial availability is paramount for the efficient advancement of research and development projects.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound is a substituted aromatic aldehyde that has garnered significant interest in the pharmaceutical industry. Its utility stems from the unique combination of a reactive aldehyde functionality with the electronic properties imparted by the fluorine and methoxy substituents. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the methoxy group can influence solubility and receptor interactions. This makes this compound a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 103438-88-6--INVALID-LINK--
Molecular Formula C₈H₇FO₂--INVALID-LINK--
Molecular Weight 154.14 g/mol --INVALID-LINK--
Appearance White crystals--INVALID-LINK--
Melting Point 47-51 °C--INVALID-LINK--, --INVALID-LINK--
Purity Typically >95% to >98%--INVALID-LINK--, --INVALID-LINK--

Commercial Availability: A Comparative Guide to Suppliers

For researchers, the timely procurement of high-purity starting materials is critical. Several reputable chemical suppliers offer this compound. The choice of supplier may depend on factors such as required purity, quantity, and lead times.

SupplierTypical PurityAvailable Quantities
Sigma-Aldrich 98%Gram to multi-gram scale
Anichem >95%1g, 5g, and bulk quote
Ossila >98%Gram scale
Amerigo Scientific 97%Inquire for details
ChemicalBook 99% (HPLC)Kilogram scale from various suppliers

Synthesis Protocol: A Validated Laboratory-Scale Preparation

While commercially available, an in-house synthesis of this compound can be a cost-effective alternative for large-scale needs or for the preparation of derivatives. A reliable method involves the reduction of a Weinreb amide, 2-fluoro-3,N-dimethoxy-N-methylbenzamide.[3]

Reaction: Reduction of a Weinreb Amide

Starting Material: 2-fluoro-3,N-dimethoxy-N-methylbenzamide

Reagent: Diisobutylaluminum hydride (DIBAL-H)

Experimental Protocol:

  • Dissolve 2-fluoro-3,N-dimethoxy-N-methylbenzamide (2.30 g, 10.8 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (12 mL, 12 mmol) to the stirred solution.

  • Maintain the reaction mixture at -78 °C and stir for 3 hours.

  • Add an additional portion of the 1 M DIBAL-H solution in toluene (4.2 mL, 4.2 mmol) and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases and wash sequentially with 1 N hydrochloric acid (HCl) and saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (0% to 100%) to yield this compound as a white solid (1.41 g, 85% yield).[3]

Causality of Experimental Choices:

  • Weinreb Amide: The use of a Weinreb amide as the starting material is strategic as it is resistant to over-reduction to the corresponding alcohol, a common side reaction with other reducing agents and ester starting materials. The intermediate formed upon addition of DIBAL-H is stable at low temperatures and collapses to the aldehyde upon workup.

  • Low Temperature: The reaction is conducted at -78 °C to control the reactivity of the powerful reducing agent DIBAL-H and to prevent side reactions, such as the reduction of the aromatic ring.

  • Quenching: The careful quenching with saturated ammonium chloride is necessary to safely decompose the excess DIBAL-H and the aluminum complexes formed during the reaction.

Spectroscopic Characterization: Ensuring Identity and Purity

Verification of the chemical structure and purity of this compound is crucial. The following spectroscopic data are characteristic of the compound.

¹H NMR (300 MHz, CDCl₃): [3]

  • δ 10.38 (s, 1H): Aldehydic proton.

  • δ 7.43-7.40 (m, 1H): Aromatic proton.

  • δ 7.24-7.15 (m, 2H): Aromatic protons.

  • δ 3.95 (s, 3H): Methoxy protons.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde C=O stretch (typically around 1700 cm⁻¹) and C-H stretch of the aldehyde (around 2850 and 2750 cm⁻¹), as well as aromatic C=C stretching and C-O stretching vibrations.

Applications in Drug Discovery: A Focus on Kinase Inhibition

This compound is a valuable intermediate in the synthesis of biologically active molecules. A notable application is in the preparation of inhibitors for PIM kinases, a family of serine/threonine kinases implicated in various cancers.[3] It is also utilized in the synthesis of benzosuberone derivatives and various bicyclic heterocycles such as hydroisoquinolines and quinazolines.[1]

Synthesis of Benzosuberone Derivatives

A key application of this compound is in the construction of the benzosuberone core structure.[1] This is typically achieved through a two-step process involving a Wittig reaction followed by a Friedel-Crafts acylation.

Workflow for Benzosuberone Synthesis:

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Friedel-Crafts Acylation This compound This compound Alkene_Intermediate Alkene Intermediate This compound->Alkene_Intermediate Reaction with Ylide Phosphonium_Ylide (3-carboxypropyl)triphenylphosphonium bromide Phosphonium_Ylide->Alkene_Intermediate Benzosuberone_Core Benzosuberone Core Alkene_Intermediate->Benzosuberone_Core Intramolecular Cyclization Eaton_Reagent Eaton's Reagent Eaton_Reagent->Benzosuberone_Core Wittig Aldehyde This compound (Electrophile) Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide (Nucleophile) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Phosphine_Oxide FriedelCrafts Acyl_Chloride Acyl Chloride (from Alkene Intermediate) Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion Lewis_Acid Lewis Acid (Eaton's Reagent) Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex Aromatic_Ring Aromatic Ring (Nucleophile) Aromatic_Ring->Sigma_Complex Product Benzosuberone Sigma_Complex->Product

References

An In-depth Technical Guide: Fluorinated Benzaldehydes as Key Precursors for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a paramount strategy in modern medicinal chemistry, with approximately 20% of all pharmaceuticals on the market being organofluorine compounds.[1] Fluorinated benzaldehydes, in particular, have emerged as exceptionally versatile building blocks for the synthesis of diverse and potent drug candidates. The presence of the aldehyde functional group provides a reactive center for a multitude of chemical transformations, while the fluorine atom(s) can profoundly modulate the physicochemical and pharmacokinetic properties of the resulting molecules.[2][3] This guide provides an in-depth technical exploration of the synthesis, reactivity, and application of fluorinated benzaldehydes in the generation of key precursors for drug discovery, intended for researchers, scientists, and professionals in drug development.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine, its bioisostere, can induce significant and often beneficial changes in a drug candidate's profile.[4][5][6][7] This is attributable to the unique properties of the fluorine atom:

  • High Electronegativity: As the most electronegative element, fluorine can alter the acidity or basicity (pKa) of nearby functional groups, influencing drug-receptor interactions and solubility.[8]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450.[9][10] This can prolong the half-life of a drug.[11][12]

  • Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption.[1][9][13][14]

  • Conformational Control: The C-F bond can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a bioactive conformation.[8]

  • Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[15][16]

These properties underscore why the inclusion of fluorine has become a routine and powerful tool in the medicinal chemist's arsenal for optimizing lead compounds.[15][17]

Fluorinated Benzaldehydes: Versatile and Reactive Scaffolds

Fluorinated benzaldehydes serve as ideal starting points for constructing complex molecular architectures. The aldehyde group is a versatile functional handle that readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of Fluorinated Benzaldehydes

Several methods exist for the synthesis of fluorinated benzaldehydes. One common industrial method is the formylation of fluorinated benzenes through a reaction with carbon monoxide and aluminum chloride.[18] Another approach involves the halogen-exchange (HALEX) reaction of chlorinated benzaldehydes with a fluoride source, such as potassium fluoride.[18][19]

Key Reactions for Precursor Synthesis

The reactivity of the aldehyde group allows for the synthesis of a wide array of drug precursors.

  • Condensation Reactions: Fluorinated benzaldehydes readily undergo condensation reactions with various nucleophiles to form important intermediates.

    • Schiff Base Formation: Reaction with primary amines yields Schiff bases (imines), which are precursors to various heterocyclic compounds and can possess their own biological activities, including antimicrobial properties.[19]

    • Claisen-Schmidt Condensation: This base-catalyzed reaction with ketones or other aldehydes containing an α-hydrogen leads to the formation of α,β-unsaturated ketones, commonly known as chalcones.[13][20]

  • Nucleophilic Addition: The aldehyde carbonyl is susceptible to attack by nucleophiles.

    • Grignard and Organolithium Reactions: Addition of organometallic reagents creates secondary alcohols, which can be further functionalized.

    • Wittig Reaction: Reaction with phosphorus ylides provides a route to fluorinated stilbenes and other alkene-containing structures.

  • Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent forms secondary or tertiary amines.

  • Knoevenagel Condensation: Reaction with compounds having an active methylene group, catalyzed by a weak base, yields a variety of substituted alkenes.[21]

Core Precursors Derived from Fluorinated Benzaldehydes

The strategic application of the reactions described above on fluorinated benzaldehydes leads to the generation of several classes of key drug precursors.

Fluorinated Chalcones: Privileged Scaffolds in Drug Discovery

Chalcones, synthesized via the Claisen-Schmidt condensation of a fluorinated benzaldehyde and an acetophenone, are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][14][20][22] The introduction of fluorine can enhance these activities.[13][22][23]

Experimental Protocol: Synthesis of a Fluorinated Chalcone Derivative

This protocol outlines a general procedure for the synthesis of a fluorinated chalcone via a Claisen-Schmidt condensation reaction.[20]

Materials:

  • Substituted 4-fluoro-3-methylacetophenone (FMAA) (1.0 eq)

  • Substituted fluorinated benzaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) (1.5 eq)

  • Ethanol

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve the substituted FMAA (1.31 mmol) and the substituted fluorinated benzaldehyde (1.31 mmol) in 5 mL of ethanol in a round-bottom flask.

  • Slowly add a solution of NaOH (1.97 mmol) to the reaction mixture.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Filter the solid product, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Biological Activity of Fluorinated Chalcones

CompoundStructure5-Lipoxygenase Inhibition (IC50, µM)[22]Antitumor Activity (GI50, µM)[22]
Lead Compound (3,4-dihydroxychalcone) >10>10
6-Fluoro-3,4-dihydroxy-2',4'-dimethoxychalcone 2.80.038 (vs. Breast Cancer MDA-MB-231)[23]
Fluorinated Heterocycles: Cornerstones of Modern Pharmaceuticals

Fluorinated benzaldehydes are invaluable precursors for the synthesis of a vast array of fluorinated heterocyclic compounds.[24][25] Many FDA-approved drugs contain heterocyclic cores, and the incorporation of fluorine can significantly improve their therapeutic profiles.[26][27]

Diagram: Synthesis of Fluorinated Benzofurans

The following diagram illustrates a tandem SNAr-cyclocondensation strategy to synthesize fluorinated 3-aminobenzofurans from fluorinated benzonitrile precursors, which can be derived from fluorinated benzaldehydes.[28]

G cluster_0 Synthesis of Fluorinated Benzofurans Start 4-Substituted Tetrafluorobenzonitrile Intermediate1 α-Hydroxyacetophenone (bis-nucleophile) Start->Intermediate1 DBU, DMF, 80°C (SNAr & Cyclocondensation) Product Fluorinated 3-Aminobenzofuran

Caption: Tandem SNAr-cyclocondensation for benzofuran synthesis.

Nucleophilic Aromatic Substitution (SNAr): A Key Transformation

Fluorinated aromatic rings, especially those activated by electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (SNAr).[29][30][31] This reaction is a powerful tool for introducing various functionalities onto the aromatic ring of fluorinated benzaldehydes or their derivatives.[28][32][33] The high electronegativity of fluorine makes it a surprisingly good leaving group in these reactions, often leading to faster reaction rates compared to other halogens.[31][33]

Diagram: SNAr Mechanism on a Fluorinated Aromatic Ring

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Case Studies: Fluorinated Benzaldehydes in Action

  • Anticancer Agents: Fluorinated benzaldehyde derivatives have been utilized in the synthesis of potent anticancer agents, including kinase inhibitors and compounds targeting EGFR.[3][34][35] For instance, cinnamide derivatives synthesized from fluorinated benzaldehydes have shown promising cytotoxic activity against liver cancer cell lines.[3]

  • Antiviral Drugs: The synthesis of fluorinated nucleoside and non-nucleoside antiviral drugs often involves precursors derived from fluorinated building blocks.[11][12][36] The introduction of fluorine can enhance the metabolic stability and efficacy of these agents.[11][36]

  • Enzyme Inhibitors: The unique electronic properties of fluorine make it a valuable tool in the design of mechanism-based enzyme inhibitors.[37] Fluorinated benzaldehydes can be used to construct scaffolds that, upon enzymatic processing, form a covalent bond with the target enzyme, leading to irreversible inhibition.

Analytical Considerations: The Role of ¹⁹F NMR

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an indispensable tool in the development of fluorinated drug candidates.[38] Due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity, ¹⁹F NMR provides a clean and resolved spectrum, making it ideal for:

  • Reaction Monitoring: Tracking the progress of reactions involving fluorinated compounds.[39]

  • Structural Elucidation: Confirming the identity and purity of fluorinated intermediates and final products.[40]

  • Quantitative Analysis: Determining the content of fluorinated pharmaceuticals in bulk samples and formulations.[41]

Future Outlook and Conclusion

The utility of fluorinated benzaldehydes in drug discovery is poised to expand further as new synthetic methodologies for their preparation and functionalization are developed.[26][42] The continued exploration of their reactivity will undoubtedly lead to the discovery of novel molecular scaffolds with enhanced therapeutic properties. The strategic incorporation of fluorine, facilitated by versatile building blocks like fluorinated benzaldehydes, will remain a key strategy for addressing the challenges of modern drug development, from improving metabolic stability to enhancing target affinity.[10][15][16][17]

References

The Strategic Imperative of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Understated Power of the Smallest Halogen

In the intricate ballet of drug design, where every atom's position can dictate the difference between a breakthrough therapy and a failed candidate, fluorine has emerged as a uniquely powerful tool.[1] Despite its abundance in the Earth's crust, organofluorine compounds are a rarity in nature.[2] However, in the synthetic world of medicinal chemistry, the strategic incorporation of this small, highly electronegative atom has become a cornerstone of modern drug development. Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the profound and often beneficial impact of this element on a molecule's biological activity.[3][4][5] This guide provides an in-depth exploration of the multifaceted roles of fluorinated building blocks, moving beyond a simple catalog of effects to elucidate the underlying chemical principles and strategic considerations that guide their use in the relentless pursuit of safer and more effective medicines.

The Fundamental Physicochemical Influence of Fluorine

The outsized impact of fluorine in drug design stems from a unique combination of its intrinsic properties. Understanding these is critical to appreciating its strategic application.

Size and Electronegativity: A Potent Combination

Fluorine is the most electronegative element, yet it possesses a van der Waals radius of just 1.47 Å, only slightly larger than that of hydrogen (1.20 Å).[6] This allows for the isosteric replacement of a hydrogen atom with fluorine without introducing significant steric bulk, a crucial consideration for maintaining or enhancing binding affinity at a receptor site.[7] This substitution, however, induces a profound electronic perturbation. The strong electron-withdrawing nature of fluorine creates a significant bond dipole, altering the local electronic environment and influencing a range of molecular properties.[8][6]

The Carbon-Fluorine Bond: A Pillar of Stability

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[9] This exceptional strength renders the C-F bond highly resistant to metabolic cleavage by oxidative enzymes like the cytochrome P450 family.[7][10] This "metabolic shielding" is a primary driver for the incorporation of fluorine into drug candidates, as it can block sites of metabolic vulnerability and significantly enhance a drug's half-life and oral bioavailability.[1][8][7]

Modulating Pharmacokinetic Properties (ADME)

The strategic placement of fluorine atoms can profoundly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Enhancing Metabolic Stability

As mentioned, the strength of the C-F bond is a key tool for thwarting metabolic degradation. By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively block common metabolic pathways such as hydroxylation.[8][7] This strategy has been successfully employed in numerous drug development programs to increase systemic exposure and prolong the duration of action.[1][11] For instance, the introduction of a fluorine atom in the structure of melphalan, an anticancer drug, increases its metabolic stability compared to its non-fluorinated analog.[11]

Tuning Lipophilicity for Optimal Permeability

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter for a drug's ability to cross biological membranes.[12] The effect of fluorination on lipophilicity is highly context-dependent. While the C-F bond itself is more hydrophobic than a C-H bond, the introduction of multiple fluorine atoms can have opposing effects.[13] For example, a single fluorine atom or a trifluoromethyl group on an aromatic ring generally increases lipophilicity.[14][15] This can enhance membrane permeability and absorption.[13][16][17] However, the strong dipole moment created by fluorination can also increase the overall polarity of a molecule, which can, in some cases, decrease lipophilicity.[18] This nuanced interplay allows for the fine-tuning of a molecule's lipophilicity to achieve the desired balance between membrane permeability and aqueous solubility.[6][12]

Altering pKa to Improve Bioavailability

The strong inductive effect of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[6][11][19][20] By reducing the basicity of a molecule, a greater proportion of it will exist in a neutral, uncharged state at physiological pH.[11] This is often advantageous for oral bioavailability, as the neutral form of a drug is generally more permeable across the lipid bilayers of the gut wall.[8] This pKa modulation is a powerful strategy for optimizing the absorption of orally administered drugs.[21]

Enhancing Pharmacodynamic Properties

Beyond pharmacokinetics, fluorine can directly impact a drug's interaction with its biological target, leading to improved potency and selectivity.

Modulating Binding Affinity and Conformation

The introduction of fluorine can influence a molecule's conformation and its binding to a target protein through several mechanisms.[1] The polarized C-F bond can participate in favorable dipole-dipole and electrostatic interactions within a protein's binding pocket.[7] Fluorine can also act as a weak hydrogen bond acceptor, further contributing to binding affinity.[7][22]

Furthermore, the gauche effect, where the C-F bond influences the preferred dihedral angles of adjacent polar bonds, can stabilize a specific bioactive conformation of a drug molecule.[7] This pre-organization of the ligand for its receptor can lead to a significant increase in binding affinity and, consequently, potency.[7]

Bioisosteric Replacement: Mimicking Functionality

Fluorine and fluorinated groups are frequently used as bioisosteres for other atoms and functional groups, mimicking their steric and electronic properties to improve drug-like characteristics.[23][24] For example, the difluoromethylene group (-CF2-) can act as a bioisostere for an ether oxygen or a carbonyl group, offering similar steric bulk but with altered electronic properties and metabolic stability.[8] Similarly, a trifluoromethyl group (-CF3) can be a bioisostere for a methyl group, providing a lipophilic and metabolically stable alternative.[25]

Fluorine in Diagnostic Applications: PET Imaging

The utility of fluorine extends beyond therapeutics into the realm of medical diagnostics. The positron-emitting isotope, fluorine-18 (¹⁸F), is a cornerstone of Positron Emission Tomography (PET) imaging, a powerful non-invasive technique for visualizing and quantifying metabolic processes in the body.[8][26][27]

¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG)

The most widely used PET radiotracer is ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG), a glucose analog.[26][27][28][29] Cancer cells exhibit a high metabolic rate and consequently have an increased uptake of glucose.[28] By replacing a hydroxyl group on glucose with ¹⁸F, a tracer is created that is taken up by cells via glucose transporters but is then metabolically trapped.[27] The accumulation of ¹⁸F-FDG in tumors allows for their detection, staging, and the monitoring of treatment response.[27][28]

Other ¹⁸F-Based Radiotracers

Beyond oncology, ¹⁸F-labeled tracers are used in neurology to study brain function and diagnose neurodegenerative diseases like Alzheimer's.[27] For instance, tracers that bind to amyloid-beta plaques are used for the early detection of Alzheimer's disease.[27] ¹⁸F-sodium fluoride is also employed for bone imaging to detect both benign and malignant skeletal lesions.[27][30]

Synthetic Methodologies for Fluorination

The increasing importance of fluorinated compounds has driven significant innovation in synthetic organic chemistry, leading to a diverse toolbox of methods for introducing fluorine into molecules.

Nucleophilic Fluorination

This approach involves the displacement of a leaving group with a fluoride ion source. Common reagents include potassium fluoride (KF) and tetra-n-butylammonium fluoride (TBAF). This method is widely used for the synthesis of alkyl fluorides.

Electrophilic Fluorination

Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, deliver an electrophilic "F+" equivalent to a nucleophilic substrate, typically an enolate or an electron-rich aromatic ring. These reagents have enabled the late-stage fluorination of complex molecules.

Deoxofluorination

This method replaces a hydroxyl or carbonyl group with one or two fluorine atoms, respectively. Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation.

Experimental Protocol: Deoxofluorination of an Alcohol using DAST

Objective: To replace a hydroxyl group with a fluorine atom in a model substrate.

Materials:

  • Substrate alcohol (1.0 mmol)

  • Diethylaminosulfur trifluoride (DAST) (1.2 mmol, 1.2 eq)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve the substrate alcohol in anhydrous DCM in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DAST to the stirred solution. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired fluorinated compound.

Case Studies: Fluorine in Action

The successful application of fluorination strategies is best illustrated through examples of FDA-approved drugs where fluorine plays a pivotal role.

DrugTherapeutic AreaRole of Fluorine
Sitagliptin (Januvia) Type 2 DiabetesThe trifluorophenyl group enhances potency and metabolic stability.[22]
Fluoxetine (Prozac) DepressionThe trifluoromethyl group increases lipophilicity, aiding brain penetration, and blocks metabolic pathways.[3][5]
Atorvastatin (Lipitor) High CholesterolThe fluorophenyl group contributes to the drug's high binding affinity to HMG-CoA reductase.[4]
Ciprofloxacin (Cipro) Bacterial InfectionsThe fluorine atom enhances the drug's antibacterial activity and cellular penetration.[3][5]
Ibrutinib (Imbruvica) OncologyA 4-fluorophenoxy substituent enhances binding to Bruton's tyrosine kinase (BTK) and improves pharmacokinetic properties.[1]

Future Perspectives and Emerging Trends

The field of organofluorine chemistry is continuously evolving, with new fluorinating reagents and methodologies being developed. Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is a particularly active area of research, as it allows for the rapid generation of fluorinated analogs of complex lead compounds. Furthermore, the exploration of novel fluorinated motifs beyond the common trifluoromethyl and fluoroaromatic groups is expanding the chemical space available to medicinal chemists.

Diagrams

G cluster_0 Impact of Fluorination on Drug Properties A Fluorinated Building Block B Increased Metabolic Stability A->B Strong C-F Bond C Modulated Lipophilicity A->C Electronic Effects D Altered pKa A->D Inductive Effect E Enhanced Binding Affinity A->E Conformational Effects Electrostatic Interactions F Improved Pharmacokinetics (ADME) B->F C->F D->F G Increased Potency & Selectivity E->G

Caption: Logical relationship of fluorination's impact on drug properties.

G cluster_1 Deoxofluorination Workflow Start Start: Alcohol Substrate Step1 Dissolve in Anhydrous DCM Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Slowly Add DAST Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Quench with NaHCO₃ Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Step8 Purify by Chromatography Step7->Step8 End End: Fluorinated Product Step8->End

Caption: Experimental workflow for deoxofluorination of an alcohol.

Conclusion

Fluorine is far more than a simple halogen; it is a strategic tool that, when wielded with expertise, can transform a promising compound into a life-changing medicine. Its ability to simultaneously modulate metabolic stability, permeability, pKa, and binding affinity makes it an indispensable element in the medicinal chemist's arsenal.[1][8][31] As our understanding of the subtle interplay between fluorine and biological systems deepens, and as synthetic methodologies become more sophisticated, the role of fluorinated building blocks in shaping the future of drug discovery is set to expand even further.

References

Methodological & Application

Synthesis of Benzosuberone Derivatives from 2-Fluoro-3-methoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of benzosuberone derivatives, valuable scaffolds in medicinal chemistry, starting from the readily available building block, 2-Fluoro-3-methoxybenzaldehyde. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities based on the benzosuberone core.

Introduction: The Significance of Benzosuberones

Benzosuberone, a tricyclic ketone, and its derivatives represent a privileged scaffold in medicinal chemistry. These compounds have demonstrated a wide array of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The seven-membered ring of the benzosuberone core provides a unique three-dimensional architecture that allows for diverse functionalization and interaction with various biological targets. The synthesis of novel benzosuberone analogs is therefore a significant area of research in the pursuit of new therapeutic agents.

This guide focuses on a strategic two-step synthesis of a fluorinated and methoxylated benzosuberone derivative, leveraging a Wittig reaction followed by an intramolecular Friedel-Crafts acylation. The starting material, this compound, is a versatile precursor that allows for the introduction of key pharmacophoric features into the final molecule.[4]

Synthetic Strategy Overview

The synthetic pathway to the target benzosuberone derivative from this compound is outlined below. The strategy involves two key transformations:

  • Wittig Reaction: To construct the carbon chain necessary for the seven-membered ring, a Wittig reaction is employed. This compound is reacted with the ylide generated from (3-carboxypropyl)triphenylphosphonium bromide to yield an unsaturated carboxylic acid intermediate.

  • Intramolecular Friedel-Crafts Acylation: The unsaturated carboxylic acid is then cyclized to form the benzosuberone core through an intramolecular Friedel-Crafts acylation. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a particularly effective catalyst for this transformation, acting as both a strong acid and a dehydrating agent.[5]

Synthetic_Pathway start This compound intermediate 4-(2-fluoro-3-methoxyphenyl)hept-4-enoic acid start->intermediate Wittig Reaction product 8-Fluoro-7-methoxy-6,7-dihydro-5H-benzo[7]annulen-5-one intermediate->product Intramolecular Friedel-Crafts Acylation

Caption: Overall synthetic scheme for the preparation of a benzosuberone derivative.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the target benzosuberone derivative.

Part 1: Synthesis of 4-(2-fluoro-3-methoxyphenyl)hept-4-enoic acid (Wittig Reaction)

This procedure outlines the formation of the unsaturated carboxylic acid intermediate via a Wittig reaction. The ylide is generated in situ from the corresponding phosphonium salt.

Materials and Reagents:

  • This compound

  • (3-Carboxypropyl)triphenylphosphonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Ylide Generation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (3-carboxypropyl)triphenylphosphonium bromide (1.1 equivalents). b. Under a nitrogen atmosphere, add anhydrous THF to the flask to form a suspension. c. Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred suspension at 0 °C (ice bath). Caution: Hydrogen gas is evolved. d. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete ylide formation. The formation of a characteristic orange-red color indicates the presence of the ylide.

  • Wittig Reaction: a. Cool the ylide solution to 0 °C. b. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. c. Add the aldehyde solution dropwise to the ylide solution via a syringe or dropping funnel. d. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow addition of water. b. Acidify the mixture to pH 2-3 with 1 M HCl. c. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product. f. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(2-fluoro-3-methoxyphenyl)hept-4-enoic acid.

Parameter Value
Reactant Ratio Aldehyde:Phosphonium Salt:Base = 1:1.1:2.2
Solvent Anhydrous THF
Reaction Temperature 0 °C to reflux
Reaction Time 12-16 hours
Typical Yield 70-85%

Table 1: Summary of Wittig Reaction Conditions.

Part 2: Synthesis of 8-Fluoro-7-methoxy-6,7-dihydro-5H-benzo[5]annulen-5-one (Intramolecular Friedel-Crafts Acylation)

This protocol describes the cyclization of the unsaturated carboxylic acid intermediate to the benzosuberone core using Eaton's reagent.

Materials and Reagents:

  • 4-(2-fluoro-3-methoxyphenyl)hept-4-enoic acid

  • Eaton's reagent (7.5-10% w/w solution of P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: a. To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(2-fluoro-3-methoxyphenyl)hept-4-enoic acid (1.0 equivalent). b. Under a nitrogen atmosphere, add Eaton's reagent (10-20 equivalents by weight of the carboxylic acid).

  • Cyclization: a. Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC by taking a small aliquot, quenching it with saturated NaHCO₃ solution, extracting with ethyl acetate, and spotting the organic layer on a TLC plate.

  • Work-up and Purification: a. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: The quenching of Eaton's reagent is highly exothermic. b. Neutralize the aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases. c. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product. f. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 8-Fluoro-7-methoxy-6,7-dihydro-5H-benzo[5]annulen-5-one.

Parameter Value
Cyclizing Agent Eaton's Reagent
Solvent None (Eaton's reagent acts as solvent)
Reaction Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 60-75%

Table 2: Summary of Intramolecular Friedel-Crafts Acylation Conditions.

Characterization Data (Predicted)

The following are predicted spectroscopic data for the key intermediate and the final product based on the analysis of similar structures. Actual experimental data should be acquired for confirmation.

4-(2-fluoro-3-methoxyphenyl)hept-4-enoic acid:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.00-7.15 (m, 3H, Ar-H), 5.50 (t, J = 7.2 Hz, 1H, C=CH), 3.90 (s, 3H, OCH₃), 2.50-2.60 (m, 4H, CH₂COOH and C=C-CH₂), 2.10-2.20 (m, 2H, CH₂CH₂COOH), 1.00 (t, J = 7.5 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 178.5 (COOH), 152.0 (d, JCF = 245 Hz, C-F), 145.0 (d, JCF = 10 Hz, C-OCH₃), 140.0, 125.0, 124.5 (d, JCF = 4 Hz), 115.0 (d, JCF = 20 Hz), 61.0 (OCH₃), 34.0, 29.0, 22.0, 14.0.

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₇FO₃: 253.12.

8-Fluoro-7-methoxy-6,7-dihydro-5H-benzo[5]annulen-5-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 3H, Ar-H), 3.95 (s, 3H, OCH₃), 2.90-3.00 (m, 2H, Ar-CH₂), 2.60-2.70 (m, 2H, CH₂C=O), 2.00-2.10 (m, 2H, CH₂CH₂C=O).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 205.0 (C=O), 155.0 (d, JCF = 250 Hz, C-F), 148.0 (d, JCF = 8 Hz, C-OCH₃), 135.0, 130.0, 128.0 (d, JCF = 5 Hz), 120.0 (d, JCF = 22 Hz), 61.5 (OCH₃), 45.0, 32.0, 25.0.

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₂H₁₁FO₂: 207.08.

Visualization of Key Mechanisms

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Wittig Reaction P⁺Ph₃-CH₂(CH₂)₂COOH Phosphonium Salt P⁺Ph₃-C⁻H(CH₂)₂COOH Ylide P⁺Ph₃-CH₂(CH₂)₂COOH->P⁺Ph₃-C⁻H(CH₂)₂COOH -H⁺ Base Base (NaH) Aldehyde 2-Fluoro-3-methoxy- benzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene Unsaturated Carboxylic Acid Oxaphosphetane->Alkene + Ph₃P=O Ylide Ylide Ylide->Oxaphosphetane

Caption: Mechanism of the Wittig reaction.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization Carboxylic_Acid Unsaturated Carboxylic Acid Acylium_Ion Acylium Ion Intermediate Carboxylic_Acid->Acylium_Ion Eatons_Reagent Eaton's Reagent Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex Electrophilic Attack Benzosuberone Benzosuberone Product Sigma_Complex->Benzosuberone -H⁺

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of a novel fluorinated and methoxylated benzosuberone derivative from this compound. The use of a Wittig reaction followed by an intramolecular Friedel-Crafts acylation offers a strategic approach to constructing this valuable heterocyclic scaffold. The provided protocols and predicted characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical space around the benzosuberone core.

References

Application Notes: Strategic Use of 2-Fluoro-3-methoxybenzaldehyde in the Synthesis of Potent PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The PIM Kinase Family - A Compelling Target in Oncology

The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that have emerged as critical regulators of cell survival, proliferation, and apoptosis.[1][2][] Overexpressed in a wide array of hematological malignancies and solid tumors, including prostate and breast cancer, the PIM kinases are key drivers of tumorigenesis and therapeutic resistance.[1][4] Their activity is modulated by various upstream signaling pathways, such as the JAK/STAT and PI3K/Akt pathways, which are frequently dysregulated in cancer.[][4] PIM kinases exert their oncogenic effects by phosphorylating a host of downstream substrates, including the pro-apoptotic protein BAD and cell cycle regulators like p21Cip1/Waf1 and p27Kip1, thereby promoting cell survival and cell cycle progression.[1][2][5] Given their central role in cancer cell biology, the development of small molecule inhibitors targeting the PIM kinase family represents a promising therapeutic strategy.[6]

The unique structural features of the PIM kinase ATP-binding site, such as the presence of a proline residue in the hinge region, offer opportunities for the design of highly selective inhibitors.[7] This has led to the exploration of diverse chemical scaffolds, with a significant number of potent inhibitors featuring a substituted phenyl ring that occupies a hydrophobic pocket within the kinase domain. The strategic selection of substituted benzaldehydes as starting materials is therefore a critical aspect of the synthetic design of novel PIM kinase inhibitors.

This application note provides a detailed guide on the utilization of 2-Fluoro-3-methoxybenzaldehyde as a key building block in the synthesis of a potent PIM kinase inhibitor. We will delve into the rationale for its selection, provide a detailed, step-by-step synthetic protocol for a representative inhibitor, "PIMi-F3M," and discuss the significance of the fluoro and methoxy substituents in the context of structure-activity relationships (SAR).

The Strategic Advantage of this compound in PIM Inhibitor Synthesis

The selection of this compound as a starting material is predicated on the nuanced roles of its substituents in modulating both synthetic tractability and the pharmacological profile of the final inhibitor.

  • The Aldehyde Functional Group: The aldehyde serves as a versatile chemical handle for the construction of various heterocyclic scaffolds common in kinase inhibitors. It readily participates in a range of carbon-carbon and carbon-nitrogen bond-forming reactions, including condensations and multi-component reactions, providing an efficient entry point to complex molecular architectures.

  • The 2-Fluoro Substituent: The fluorine atom at the ortho position offers several advantages. Its high electronegativity can influence the electronic properties of the aromatic ring and adjacent functional groups, potentially enhancing binding affinity through favorable electrostatic interactions with the target protein. Furthermore, the introduction of fluorine can improve metabolic stability by blocking potential sites of oxidative metabolism, a crucial consideration in drug development.

  • The 3-Methoxy Substituent: The methoxy group at the meta position is an electron-donating group that can also participate in hydrogen bonding interactions within the kinase active site. Its presence can fine-tune the lipophilicity and solubility of the molecule, impacting its pharmacokinetic properties. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment on the phenyl ring that can be exploited for optimizing inhibitor potency and selectivity.

Signaling Pathway and Mechanism of Action

PIM kinases are crucial nodes in signaling pathways that drive cancer cell proliferation and survival. A simplified representation of the PIM kinase signaling pathway and the mechanism of inhibition is depicted below.

PIM_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Cytokines Cytokines JAK/STAT JAK/STAT Cytokines->JAK/STAT PIM PIM JAK/STAT->PIM PI3K/Akt->PIM BAD BAD PIM->BAD phosphorylates p27 p27 PIM->p27 phosphorylates Cell_Survival Cell_Survival BAD->Cell_Survival inhibits apoptosis Proliferation Proliferation p27->Proliferation inhibits cell cycle Inhibitor PIMi-F3M Inhibitor->PIM inhibits Synthesis_Workflow Start Step1 Step 1: Biginelli Reaction Start->Step1 Step2 Step 2: Oxidation Step1->Step2 Step3 Step 3: Suzuki Coupling Step2->Step3 End Step3->End

References

Application Notes & Protocols: Strategic Synthesis of Novel Bicyclic Heterocycles Utilizing 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of medicinally relevant bicyclic heterocycles using 2-fluoro-3-methoxybenzaldehyde as a versatile starting material. The unique substitution pattern of this benzaldehyde derivative—featuring a strategically placed fluorine atom and a methoxy group—offers distinct advantages in molecular design, influencing electronic properties, reaction regioselectivity, and the pharmacokinetic profile of the resulting compounds. We will explore the synthesis of key heterocyclic scaffolds, including quinolines, quinazolines, and benzodiazepines, detailing the underlying reaction mechanisms, providing step-by-step protocols, and offering insights into experimental design and optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block for the construction of complex molecular architectures.

Introduction: The Strategic Value of this compound in Heterocyclic Chemistry

Bicyclic heterocyclic scaffolds are cornerstones of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2][3] Their rigid, three-dimensional structures provide a defined orientation of functional groups for precise interaction with biological targets, while the embedded heteroatoms offer key sites for hydrogen bonding and polarity modulation.[4] The choice of starting materials is paramount in the efficient construction of these complex molecules.

This compound (CAS 103438-88-6) has emerged as a highly valuable precursor for the synthesis of diverse bicyclic systems, including quinolines, quinazolines, and hydroisoquinolines.[5][6] Its utility stems from a unique combination of features:

  • The Aldehyde Functional Group: Serves as a primary electrophilic site for condensation and cyclization reactions, which are fundamental to the assembly of heterocyclic rings.

  • The Fluorine Atom: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving the pharmacokinetic properties of the final compound.[2][6]

  • The Methoxy Group: This electron-donating group can influence the electronic distribution of the aromatic ring, directing the regioselectivity of electrophilic aromatic substitution reactions and providing a handle for further functionalization (e.g., demethylation to a phenol).[6]

This guide delves into specific, field-proven applications of this building block, providing both the theoretical framework and practical protocols for its successful implementation in a research setting.

Synthetic Pathways and Core Architectures

The strategic positioning of the functional groups in this compound allows for its application in several classic and modern heterocyclic syntheses. The following diagram illustrates the primary synthetic routes that will be discussed.

G Start This compound Quinazoline Quinazoline Core Start->Quinazoline Condensation/ Cyclization Benzodiazepine 1,5-Benzodiazepine Core Start->Benzodiazepine Condensation/ Cyclization Quinoline Quinoline Core Start->Quinoline Friedländer Annulation or similar Amidine o-Phenylenediamine or Amidines Amidine->Quinazoline Amidine->Benzodiazepine ActiveMethylene Active Methylene Compounds (e.g., Malononitrile) AminoKetone 2-Aminoacetophenone Derivatives AminoKetone->Quinoline

Caption: Key synthetic pathways from this compound.

Application I: Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in drugs with activities ranging from antibacterial to anticancer.[3][7] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a direct and efficient method for constructing the quinoline core.

Mechanistic Rationale

The reaction typically proceeds via an initial base- or acid-catalyzed aldol-type condensation between the enolate of the active methylene compound and the benzaldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring. The choice of catalyst and solvent is crucial for achieving high yields and can be substrate-dependent.

Experimental Protocol: Synthesis of 2-Amino-4-(2-fluoro-3-methoxyphenyl)quinoline-3-carbonitrile

This protocol describes the synthesis of a substituted quinoline via a base-catalyzed condensation reaction.

Materials:

  • 2-Aminoacetophenone (1.0 eq)

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Potassium Hydroxide (KOH) (0.2 eq)

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-aminoacetophenone (1.35 g, 10 mmol) and this compound (1.54 g, 10 mmol) in 40 mL of absolute ethanol.

  • Add malononitrile (0.66 g, 10 mmol) to the solution and stir until all solids are dissolved.

  • Add powdered potassium hydroxide (0.11 g, 2 mmol) to the mixture. The solution may change color.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • After completion, cool the mixture to room temperature. A precipitate should form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with 20 mL of cold ethanol.

  • Dry the product under vacuum to yield the target quinoline derivative.

Data Summary:

ReactantMolar Eq.MW ( g/mol )Amount
2-Aminoacetophenone1.0135.161.35 g
This compound1.0154.141.54 g
Malononitrile1.066.060.66 g
Potassium Hydroxide0.256.110.11 g
Product (Expected) -~295.29High Yield

Application II: Synthesis of 1,5-Benzodiazepine Derivatives

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[8][9] A common synthetic route involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent, which can be formed in situ.

Mechanistic Rationale

This synthesis proceeds through a multi-step, one-pot reaction. An initial Knoevenagel condensation between this compound and an active methylene compound (like dimedone) forms an intermediate.[10] This is followed by a Michael addition of o-phenylenediamine to the activated double bond. The final step is an intramolecular cyclization and dehydration to form the seven-membered diazepine ring.

G A Aldehyde + Dimedone B Knoevenagel Condensation A->B C Intermediate I (α,β-unsaturated ketone) B->C E Michael Addition C->E D o-Phenylenediamine D->E F Intermediate II E->F G Intramolecular Cyclization/ Dehydration F->G H Benzodiazepine Product G->H

Caption: Workflow for 1,5-Benzodiazepine synthesis.

Experimental Protocol: Synthesis of a Novel Benzodiazepine Derivative

This protocol outlines a catalyst-mediated, one-pot synthesis.

Materials:

  • This compound (1.0 mmol)

  • Dimedone (1.0 mmol)

  • o-Phenylenediamine (1.0 mmol)

  • A catalytic amount of a suitable catalyst (e.g., ACT@IRMOF-3 or p-TSA)[9][11]

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add this compound (0.154 g, 1.0 mmol), dimedone (0.140 g, 1.0 mmol), o-phenylenediamine (0.108 g, 1.0 mmol), and the catalyst (e.g., 5 mg of ACT@IRMOF-3).[9]

  • Add 10 mL of ethanol to the flask.

  • Stir the mixture and heat to reflux.

  • Monitor the reaction by TLC. Reaction times are typically short with efficient catalysts, often completing within 30-60 minutes.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a catalyst was used, separate it by filtration or centrifugation.[9]

  • Evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure benzodiazepine derivative.

Trustworthiness and Self-Validation

The protocols described are based on established and widely-cited chemical transformations.[12][13][14] The trustworthiness of these procedures is ensured by the following principles:

  • Reaction Monitoring: Each protocol emphasizes the use of TLC for real-time reaction monitoring. This allows the researcher to confirm the consumption of starting materials and the formation of the product, preventing premature or overly long reaction times which can lead to side products or decomposition.

  • Purification and Characterization: The final step of each protocol involves purification (filtration, recrystallization, or chromatography) and implies subsequent characterization by standard analytical techniques (NMR, IR, Mass Spectrometry). This final analytical step validates the identity and purity of the synthesized compound, confirming the success of the protocol.

  • Stoichiometric Control: The protocols specify precise molar equivalents to ensure efficient conversion and minimize waste and side reactions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of bicyclic heterocycles. Its unique electronic and steric properties, conferred by the fluoro and methoxy substituents, provide chemists with a tool to create novel molecular architectures with potentially enhanced pharmacological properties. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to incorporate these valuable heterocyclic scaffolds into their drug discovery and development programs.

References

Application Notes & Protocols: 2-Fluoro-3-methoxybenzaldehyde as a Versatile Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Fluoro-3-methoxybenzaldehyde (CAS No. 103438-88-6). This uniquely functionalized aromatic aldehyde is a valuable building block for synthesizing a range of complex molecular architectures, particularly those with therapeutic potential. We will explore its physicochemical properties, detail its core applications in the synthesis of key pharmaceutical scaffolds like benzosuberones and various bicyclic heterocycles, and provide validated, step-by-step protocols for its practical implementation in the laboratory. The strategic placement of the fluoro, methoxy, and aldehyde groups offers a powerful combination of reactivity and the ability to modulate the pharmacological properties of target molecules, making it a key intermediate in modern drug discovery.[1]

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, cost-effectiveness, and the ultimate success of a drug discovery campaign.[1] this compound has emerged as a precursor of significant interest due to its trifunctional nature. The interplay between its three key functional groups provides a robust platform for constructing advanced pharmaceutical intermediates:

  • Aldehyde Group: A highly reactive "handle" for a wide array of synthetic transformations, including condensations, reductive aminations, and Wittig reactions.

  • Fluorine Atom: Strategically positioned at the 2-position, it can profoundly influence the final API's properties. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2]

  • Methoxy Group: Located at the 3-position, this group modulates the electronic landscape of the aromatic ring and can influence solubility and receptor interactions.[1]

This combination makes this compound an invaluable building block for creating challenging heterocyclic and carbocyclic systems that form the core of many biologically active molecules.[1][3]

Physicochemical Properties & Safety Data

Accurate knowledge of a reagent's properties and hazards is fundamental to safe and reproducible experimentation. The following table summarizes key data for this compound.

PropertyValueSource(s)
CAS Number 103438-88-6[3][4]
Molecular Formula C₈H₇FO₂[3][4]
Molecular Weight 154.14 g/mol [3][4]
Appearance White crystals / Solid[3][5]
Melting Point 47-51 °C[3][5][6]
Purity Typically >97-98%[3][7]
IUPAC Name This compound[4][7]
Safety & Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[5]

  • Hazard Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[5]

  • Signal Word: Danger[4][5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][5]

    • H315: Causes skin irritation.[4][5][7]

    • H317: May cause an allergic skin reaction.[4][5]

    • H318: Causes serious eye damage.[4][5]

    • H335: May cause respiratory irritation.[5][7]

  • Mandatory Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles and/or face shield).[5]

  • First Aid Measures:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[5]

    • Skin: Wash with plenty of water. If skin irritation or rash occurs, seek medical advice.[5]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]

  • Handling & Storage: Avoid inhalation, ingestion, and contact with skin and eyes. Keep container tightly closed and store in a dry, well-ventilated place.[5]

Core Synthetic Applications & Protocols

The utility of this compound is demonstrated in its ability to serve as a key starting material for diverse molecular scaffolds.

Diagram 1: Synthetic Utility Overview

G main This compound sub Benzosuberone Derivatives main->sub Wittig Rxn + Friedel-Crafts Acylation het Bicyclic Heterocycles main->het Multi-step Condensations pim PIM Kinase Inhibitors main->pim Knoevenagel Condensation sub_desc Antihypertensive Agents sub->sub_desc het_desc1 Hydroisoquinolines het->het_desc1 het_desc2 Acridinones & Quinazolines het->het_desc2 pim_desc Oncology Targets pim->pim_desc

Caption: Key synthetic pathways starting from this compound.

Application I: Synthesis of Benzosuberone Cores

A prominent application of this compound is in the construction of benzosuberone derivatives, which are scaffolds found in compounds with potential antihypertensive properties.[3] This transformation is a classic example of a two-step sequence involving a Wittig reaction followed by an intramolecular Friedel-Crafts acylation.[3]

  • Causality: The Wittig reaction is employed to form a carbon-carbon double bond, extending the carbon chain from the aldehyde. The subsequent Friedel-Crafts acylation, driven by a strong acid catalyst like Eaton's reagent, facilitates the cyclization to form the seven-membered cycloheptanone ring fused to the aromatic core.[3]

Diagram 2: Benzosuberone Synthesis Workflow

G start 2-Fluoro-3-methoxy- benzaldehyde step1 Wittig Reaction start->step1 wittig_reagent (3-carboxypropyl)- triphenylphosphonium bromide wittig_reagent->step1 eaton Eaton's Reagent (P₂O₅/MeSO₃H) step2 Intramolecular Friedel-Crafts Acylation eaton->step2 intermediate Unsaturated Carboxylic Acid Intermediate step1->intermediate product Benzosuberone Core Structure step2->product intermediate->step2

Caption: Workflow for the two-step synthesis of a benzosuberone core.

Protocol 1: Two-Step Synthesis of a Benzosuberone Core

This protocol is a representative methodology based on established chemical transformations.[3] Researchers should adapt and optimize conditions as necessary.

Materials:

  • This compound

  • (3-carboxypropyl)triphenylphosphonium bromide

  • Potassium tert-butoxide (or other suitable base)

  • Tetrahydrofuran (THF), anhydrous

  • Eaton's Reagent (7.5 wt% P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or heptane) for elution

Step A: Wittig Reaction

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (3-carboxypropyl)triphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (2.2 eq.) portion-wise, maintaining the temperature below 5 °C. Stir the resulting orange-red ylide solution for 1 hour at 0 °C.

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Acidify the mixture to pH ~2-3 with 1N HCl. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the unsaturated carboxylic acid intermediate.

Step B: Friedel-Crafts Acylation

  • Reaction Setup: In a clean, dry flask, add Eaton's Reagent.

  • Substrate Addition: Add the purified intermediate from Step A (1.0 eq.) portion-wise to the Eaton's Reagent at room temperature with vigorous stirring.

  • Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the mixture with a saturated NaHCO₃ or NaOH solution until pH is neutral or slightly basic.

  • Extraction: Extract the product with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography to obtain the final benzosuberone product.

Application II: Synthesis of PIM Kinase Inhibitors

This compound is a reported intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones, which act as potent and selective inhibitors of PIM kinases, a family of enzymes implicated in cancer progression.[6] The key reaction is a Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation for PIM Kinase Inhibitor Precursor

Materials:

  • This compound (1.0 eq.)

  • 1,3-thiazolidine-2,4-dione (1.0 eq.)

  • Piperidine (catalytic amount)

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

  • Reaction Setup: In a round-bottom flask, dissolve this compound and 1,3-thiazolidine-2,4-dione in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours. A precipitate may form as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature, then place in an ice bath to maximize precipitation.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the benzylidene-1,3-thiazolidine-2,4-dione derivative.

Other Applications

The versatile nature of this building block also allows for its use in synthesizing other important bicyclic heterocyclic systems, including hydroisoquinolines, acridinones, and quinazolines, which are common motifs in many biologically active molecules.[1][3] The specific synthetic routes often involve multi-step sequences leveraging the aldehyde for initial bond formation followed by cyclization strategies.

Conclusion

This compound is a high-value precursor for the synthesis of complex pharmaceutical intermediates. Its strategic functionalization provides chemists with a reliable and versatile tool to build molecular frameworks for a variety of therapeutic targets. The protocols outlined herein for the synthesis of benzosuberones and PIM kinase inhibitor precursors serve as a practical foundation for its application in drug discovery and development laboratories. Proper adherence to safety protocols is paramount when handling this reactive and hazardous compound.

References

Application Note & Protocols: Strategic Synthesis of Acridinone and Quinazoline Scaffolds from 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides detailed synthetic strategies and step-by-step protocols for the preparation of two pharmaceutically significant heterocyclic scaffolds, acridinones and quinazolines, utilizing 2-Fluoro-3-methoxybenzaldehyde as a key starting material.[1] Acridinone and quinazoline cores are privileged structures in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6][7] This document outlines two distinct, robust synthetic pathways, elucidates the mechanistic underpinnings of the key transformations, and offers practical, field-proven insights for researchers in drug discovery and process development. The protocols are designed to be self-validating, with clear explanations for experimental choices to ensure reproducibility and successful implementation.

Introduction: The Significance of Acridinone and Quinazoline Scaffolds

The search for novel therapeutic agents is often centered on the design and synthesis of complex heterocyclic structures. Among these, the acridinone and quinazoline ring systems have garnered immense interest from the medicinal chemistry community.

  • Acridinones: This tricyclic scaffold, a functional analogue of acridine, is known for its ability to intercalate with DNA and inhibit key enzymes like topoisomerase.[6][8] This mechanism of action has led to the development of numerous acridone derivatives as potent anticancer and antimicrobial agents.[5][7] The planar nature of the acridone core is crucial for its biological activity.[6]

  • Quinazolines: Comprising a fused benzene and pyrimidine ring, the quinazoline scaffold is a cornerstone of modern drug design.[9] Its derivatives exhibit an exceptionally broad range of pharmacological activities, including anticancer, antihypertensive, anticonvulsant, and antiviral effects.[2][3][4][10] Several FDA-approved drugs, particularly tyrosine kinase inhibitors like Gefitinib and Erlotinib, feature the quinazoline core, highlighting its therapeutic relevance.

The strategic selection of starting materials is paramount for the efficient construction of these valuable scaffolds. This compound is a versatile building block, with its functional groups offering multiple handles for synthetic manipulation, making it an ideal precursor for the divergent synthesis of these distinct heterocyclic systems.[1][11]

Synthetic Pathway I: Synthesis of a Methoxy-Substituted Acridinone

The synthesis of the acridinone core from this compound is achieved via a three-step sequence involving an initial oxidation, a copper-catalyzed Ullmann condensation, and a final acid-mediated cyclization. This pathway is both robust and modular, allowing for variation in the aniline component.

Overall Synthetic Workflow

The logical flow from the starting material to the final acridinone product is depicted below. This workflow is designed for efficiency and high yields at each conversion step.

Acridinone_Workflow A This compound B Step 1: Oxidation (KMnO4, Acetone/H2O) A->B Oxidation of Aldehyde C 2-Fluoro-3-methoxybenzoic Acid B->C D Step 2: Ullmann Condensation (Aniline, CuI, K2CO3, DMF) C->D C-N Coupling E 2-(Phenylamino)-3-methoxybenzoic Acid D->E F Step 3: Cyclization (Polyphosphoric Acid, Heat) E->F Intramolecular Acylation G 1-Methoxyacridin-9(10H)-one F->G Ullmann_Mechanism cluster_0 Ullmann Condensation Mechanism R_COOH Ar-COOH R_F Ar'-F Intermediate1 [Ar'-Cu-NHPh] Complex R_F->Intermediate1 Oxidative Addition CuI Cu(I) CuI->Intermediate1 Aniline Ph-NH2 Aniline->Intermediate1 Base Base (K2CO3) Base->Intermediate1 Product Ar'-(NHPh) Intermediate1->Product Reductive Elimination Quinazoline_Workflow A 2-Amino-3-methoxybenzoic Acid (Derived from starting material) B Niementowski Synthesis (Formamide, Heat) A->B Condensation & Cyclization C 8-Methoxyquinazolin-4(3H)-one B->C Niementowski_Mechanism cluster_1 Niementowski Synthesis Mechanism Anthranilic_Acid Anthranilic Acid Derivative Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Intermediate Acylation Formamide Formamide Formamide->Intermediate Product Quinazolin-4(3H)-one Intermediate->Product Intramolecular Cyclization & Dehydration

References

Application Note: Strategic Synthesis of Bio-active Scaffolds from 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of a Pre-functionalized Building Block

In the landscape of medicinal chemistry and drug discovery, efficiency and novelty are paramount. The starting material, 2-Fluoro-3-methoxybenzaldehyde (CAS 103438-88-6), has emerged as a highly valuable scaffold for constructing complex molecular architectures.[1] Its strategic placement of three key functional groups—an aldehyde, a fluorine atom, and a methoxy group—on an aromatic ring provides a unique combination of reactivity and metabolic stability.[1][2] The fluorine atom is a well-established bioisostere for hydrogen, capable of enhancing properties like metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic distribution.[1][2] This pre-functionalized nature significantly shortens synthetic routes to desirable heterocyclic systems like quinazolines, hydroisoquinolines, and benzosuberones, which are prevalent motifs in active pharmaceutical ingredients (APIs).[1][3]

This guide provides researchers, scientists, and drug development professionals with a detailed examination of the reactivity of this compound and presents validated, step-by-step protocols for its derivatization through three primary pathways: Knoevenagel condensation, Nucleophilic Aromatic Substitution (SNAr), and reductive amination.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number103438-88-6--INVALID-LINK--[4]
Molecular FormulaC₈H₇FO₂--INVALID-LINK--[4]
Molecular Weight154.14 g/mol --INVALID-LINK--[3]
AppearanceWhite crystalline solid--INVALID-LINK--[5]
Melting Point47-51 °C--INVALID-LINK--[5]
PurityTypically >98%--INVALID-LINK--[3]

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is governed by the interplay of its functional groups.

  • Aldehyde Group: This is the primary site for transformations such as condensation, oxidation, reduction, and reductive amination. It serves as an electrophilic handle for C-C and C-N bond formation.

  • Aromatic Ring: The ring's reactivity is dictated by the electronic effects of its substituents.

    • The aldehyde (-CHO) and fluoro (-F) groups are electron-withdrawing, deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution (SNAr).

    • The methoxy (-OCH₃) group is electron-donating by resonance, which can influence the regioselectivity of certain reactions.

  • Fluoro Group as a Leaving Group: The fluorine at the C2 position, activated by the ortho-aldehyde group, is an excellent leaving group in SNAr reactions, allowing for the introduction of various nucleophiles.[6]

G cluster_aldehyde Aldehyde (C=O) Reactivity cluster_ring Aromatic Ring Reactivity Start This compound Condensation Knoevenagel / Claisen-Schmidt (C-C Bond Formation) Start->Condensation Active Methylene Compound ReductiveAmination Reductive Amination (C-N Bond Formation) Start->ReductiveAmination Amine + Reducing Agent Wittig Wittig Reaction (Alkene Synthesis) Start->Wittig Phosphonium Ylide SNAr Nucleophilic Aromatic Substitution (SNAr) (Displacement of -F) Start->SNAr Nucleophile (e.g., R-NH2, R-SH)

Figure 1: Key synthetic pathways available from the this compound scaffold.

Application Protocol 1: Knoevenagel Condensation for Cyanoacrylate Synthesis

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, reacting an aldehyde with an active methylene compound.[7] This protocol details the synthesis of an octyl phenylcyanoacrylate derivative, a monomer that can be used in polymer synthesis.[7]

Principle: The aldehyde reacts with octyl cyanoacetate, catalyzed by a weak base like piperidine. The reaction proceeds via a nucleophilic addition to the carbonyl, followed by dehydration to yield the thermodynamically stable α,β-unsaturated product.

Protocol 1.1: Synthesis of Octyl (E)-2-cyano-3-(2-fluoro-3-methoxyphenyl)acrylate

Materials:

  • This compound (1.0 eq)

  • Octyl cyanoacetate (1.0 eq)

  • Piperidine (0.1 eq)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Standard glassware for reflux and work-up

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging Flask: To the flask, add this compound (e.g., 1.54 g, 10 mmol), octyl cyanoacetate (1.97 g, 10 mmol), and toluene (50 mL).

  • Catalyst Addition: Add piperidine (0.085 g, 1 mmol, ~0.1 mL) to the mixture.

  • Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure cyanoacrylate derivative.

Table 2: Representative Data for Knoevenagel Condensation

ParameterDetails
Reactants This compound, Octyl cyanoacetate
Catalyst Piperidine
Solvent Toluene
Temperature Reflux (~110 °C)
Expected Yield 75-90%
Characterization ¹H NMR, ¹³C NMR, IR, Mass Spectrometry

Application Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the ortho-aldehyde group activates the C-F bond for nucleophilic displacement. This SNAr pathway is highly efficient for installing amine, thiol, or oxygen nucleophiles, which are key functionalities in many pharmaceutical agents.

Principle: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized negative intermediate (a Meisenheimer complex). Subsequent elimination of the highly stable fluoride ion restores aromaticity and yields the substituted product. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.[6]

Figure 2: Generalized mechanism for the SNAr reaction at the C2 position.

Protocol 2.1: Synthesis of 2-Morpholino-3-methoxybenzaldehyde

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Standard glassware for heating and work-up

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve this compound (1.54 g, 10 mmol) in DMF (20 mL).

  • Reagent Addition: Add K₂CO₃ (2.76 g, 20 mmol) followed by morpholine (1.05 g, 12 mmol, ~1.05 mL).

  • Reaction: Heat the mixture to 80-90 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction to room temperature and pour it into ice-water (100 mL).

    • A precipitate of the product should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • If extracting, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

Application Protocol 3: Reductive Amination for Benzylamine Synthesis

Reductive amination is a powerful method for forming C-N bonds, converting the aldehyde into a secondary or tertiary amine. This is a highly valuable transformation in drug development for introducing basic nitrogen centers that can improve solubility and form salts.

Principle: The reaction involves two stages in one pot: (1) The aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (or iminium ion). (2) A selective reducing agent, such as sodium triacetoxyborohydride (STAB), present in the same pot, reduces the imine to the target amine. STAB is preferred as it is mild, tolerant of acidic conditions used to promote imine formation, and does not readily reduce the starting aldehyde.

Protocol 3.1: Synthesis of N-((2-fluoro-3-methoxyphenyl)methyl)aniline

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)

  • Acetic Acid (catalytic amount)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.54 g, 10 mmol) in DCE (40 mL).

  • Imine Formation: Add aniline (0.93 g, 10 mmol, ~0.91 mL) followed by a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise to the mixture. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature and monitor by TLC until the reaction is complete (typically 2-12 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile and powerful building block for modern organic synthesis, particularly in the context of drug discovery.[1][3] Its unique electronic and steric properties allow for predictable and high-yielding transformations at its three distinct reactive sites. The protocols detailed in this application note for condensation, SNAr, and reductive amination provide reliable and robust methods for generating a diverse library of complex derivatives, enabling the rapid advancement of research and development programs.

References

Application Notes and Protocols: Scalable Synthetic Routes for 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-3-methoxybenzaldehyde is a key building block in contemporary medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising an aldehyde, a fluorine atom, and a methoxy group—renders it an invaluable precursor for the synthesis of a diverse array of complex molecules. Notably, it serves as a critical intermediate in the development of potent PIM kinase inhibitors for oncological applications and in the construction of various heterocyclic scaffolds such as hydroisoquinolines, acridinones, and quinazolines.[1][2] The strategic placement of the fluorine atom often enhances the metabolic stability and lipophilicity of the final active pharmaceutical ingredients (APIs), while the methoxy group can modulate electronic properties and solubility.[1]

This guide provides a detailed analysis of scalable synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of selected synthetic strategies, offer detailed, field-proven protocols, and present a comparative analysis to aid in the selection of the most appropriate route for specific research and development needs.

Strategic Approaches to Synthesis

The synthesis of this compound on a scalable level necessitates careful consideration of factors such as starting material availability and cost, reaction efficiency, safety, and the ease of purification. Two primary strategies have emerged as the most viable for industrial production: Directed Ortho-Metalation and the Vilsmeier-Haack Reaction .

Directed Ortho-Metalation: A High-Yield, Regioselective Approach

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, offering high regioselectivity.[1][3] In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For the synthesis of this compound, the methoxy group in the starting material, 1-fluoro-2-methoxybenzene, can act as a directing group. However, the fluorine atom can also influence the regioselectivity.

Workflow for Directed Ortho-Metalation

cluster_0 Step 1: Lithiation cluster_1 Step 2: Formylation cluster_2 Step 3: Work-up & Purification 1-fluoro-2-methoxybenzene 1-fluoro-2-methoxybenzene Lithiation Lithiation 1-fluoro-2-methoxybenzene->Lithiation THF, -78 °C n-BuLi n-BuLi n-BuLi->Lithiation Lithiated Intermediate Lithiated Intermediate Lithiation->Lithiated Intermediate Formylation Formylation Lithiated Intermediate->Formylation -78 °C to RT DMF DMF DMF->Formylation Reaction Mixture Reaction Mixture Formylation->Reaction Mixture Aqueous Work-up Aqueous Work-up Reaction Mixture->Aqueous Work-up Crude Product Crude Product Aqueous Work-up->Crude Product Purification Purification Crude Product->Purification Crystallization/Distillation This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via Directed Ortho-Metalation.

Detailed Protocol: Directed Ortho-Metalation

  • Materials:

    • 1-fluoro-2-methoxybenzene

    • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

    • Anhydrous tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, add 1-fluoro-2-methoxybenzene and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours to ensure complete lithiation.

    • Slowly add anhydrous DMF dropwise to the reaction mixture, again keeping the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality and Optimization:

The choice of n-BuLi as the lithiating agent is crucial for efficient deprotonation. The low reaction temperature (-78 °C) is necessary to prevent side reactions and decomposition of the organolithium intermediate. Anhydrous conditions are paramount as organolithium reagents are highly reactive towards water. The slow addition of reagents helps to control the exothermicity of the reaction.

Vilsmeier-Haack Reaction: A Cost-Effective Industrial Route

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4][5] It employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5] This method is often favored in industrial settings due to the relatively low cost of the reagents.

Mechanism of the Vilsmeier-Haack Reaction

cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Reagent Formation Reagent Formation DMF->Reagent Formation POCl3 POCl3 POCl3->Reagent Formation Vilsmeier Reagent Vilsmeier Reagent Reagent Formation->Vilsmeier Reagent EAS Electrophilic Aromatic Substitution Vilsmeier Reagent->EAS 1-fluoro-2-methoxybenzene 1-fluoro-2-methoxybenzene 1-fluoro-2-methoxybenzene->EAS Iminium Salt Intermediate Iminium Salt Intermediate EAS->Iminium Salt Intermediate Hydrolysis Hydrolysis Iminium Salt Intermediate->Hydrolysis H2O H2O H2O->Hydrolysis This compound This compound Hydrolysis->this compound

References

Application Notes & Protocols: Leveraging 2-Fluoro-3-methoxybenzaldehyde for the Synthesis of Novel Dihydropyridine-Based Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Antihypertensive Therapies

Hypertension remains a principal global health concern, serving as a major risk factor for a spectrum of cardiovascular diseases.[1][2] Among the frontline treatments, calcium channel blockers (CCBs) have proven to be highly effective, with 1,4-dihydropyridines (DHPs) like amlodipine and nifedipine being widely prescribed.[1][2][3] These agents primarily exert their therapeutic effects by blocking the L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[4][5][6][7][8] The continuous pursuit of novel antihypertensive agents is driven by the need for molecules with improved pharmacokinetic profiles, enhanced tissue selectivity, and reduced side effects.[9]

This application note details the strategic use of 2-Fluoro-3-methoxybenzaldehyde as a key starting material in the synthesis of a novel 1,4-dihydropyridine derivative, a potential new antihypertensive agent. The presence of the fluoro and methoxy groups on the phenyl ring is anticipated to modulate the compound's lipophilicity and metabolic stability, potentially offering advantages over existing therapies.[10] We will explore the synthetic rationale, provide a detailed experimental protocol, discuss the underlying mechanism of action, and outline methods for biological evaluation.

Synthetic Strategy: The Hantzsch Dihydropyridine Synthesis

The cornerstone of our synthetic approach is the Hantzsch dihydropyridine synthesis, a classic and robust multi-component reaction that efficiently constructs the 1,4-DHP core.[11][12][13][14] This one-pot condensation involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[12]

Our choice of this compound as the aldehyde component is deliberate. This commercially available building block introduces specific electronic and steric features to the resulting DHP scaffold.[15][16][17] The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group can influence the binding affinity of the final compound to the calcium channel receptor.

The proposed reaction proceeds through a series of well-established intermediates. Initially, one equivalent of the β-ketoester (ethyl acetoacetate) reacts with this compound via a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate. Simultaneously, a second equivalent of the β-ketoester reacts with ammonia to generate an enamine. The subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[11][18]

Hantzsch_Synthesis_Workflow A This compound D Hantzsch Reaction A->D B Ethyl Acetoacetate (2 eq.) B->D C Ammonium Acetate C->D E Novel 1,4-Dihydropyridine Derivative D->E One-pot condensation

Caption: Workflow for the Hantzsch synthesis of a novel 1,4-dihydropyridine.

Experimental Protocol: Synthesis of a Novel DHP Derivative

This protocol outlines the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-4-(2-fluoro-3-methoxyphenyl)pyridine-3,5-dicarboxylate.

Materials:

MaterialCAS NumberMolecular WeightPurity
This compound103438-88-6154.14 g/mol >98%
Ethyl acetoacetate141-97-9130.14 g/mol >99%
Ammonium acetate631-61-877.08 g/mol >98%
Ethanol64-17-546.07 g/mol Anhydrous

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.54 g, 10 mmol).

  • Add ethyl acetoacetate (2.60 g, 20 mmol) and ammonium acetate (0.77 g, 10 mmol) to the flask.

  • Add 30 mL of anhydrous ethanol as the solvent.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • The precipitated solid product is collected by vacuum filtration and washed with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure diethyl 1,4-dihydro-2,6-dimethyl-4-(2-fluoro-3-methoxyphenyl)pyridine-3,5-dicarboxylate as a solid.

  • Dry the purified product under vacuum.

Characterization:

The structure of the synthesized compound should be confirmed using various spectroscopic techniques, including:

  • ¹H NMR and ¹³C NMR: To elucidate the proton and carbon framework of the molecule.[3][19]

  • FT-IR: To identify the characteristic functional groups.[3]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[3]

Mechanism of Antihypertensive Action

The synthesized 1,4-dihydropyridine derivative is expected to function as a calcium channel blocker, similar to other drugs in its class.[2][20] The primary mechanism of action involves the inhibition of calcium ion influx through L-type voltage-gated calcium channels in vascular smooth muscle cells.[4][7][9]

This blockade of calcium entry leads to a decrease in intracellular calcium concentration. Since calcium ions are crucial for the contraction of smooth muscle, their reduction results in vasodilation (relaxation of the blood vessels).[5][8] This widening of the arteries decreases systemic vascular resistance, which in turn lowers arterial blood pressure.[6]

MoA_Pathway cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Contraction Muscle Contraction Ca_influx->Contraction Triggers Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to DHP Novel DHP Derivative DHP->Ca_channel Blocks BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Causes

Caption: Mechanism of action of the novel dihydropyridine derivative.

In Vitro Biological Evaluation

To assess the antihypertensive potential of the newly synthesized compound, a series of in vitro assays can be performed.

1. Calcium Channel Blocking Activity:

  • Aortic Ring Assay: This classic method uses isolated aortic rings from rats or rabbits. The tissue is contracted with a high-potassium solution, and the ability of the test compound to induce relaxation is measured. This provides a functional assessment of its vasodilatory properties.[21]

  • Cell-Based Fluorescence Assay: A high-throughput screening method can be employed using cell lines that express L-type calcium channels.[22][23] A fluorescent calcium indicator, such as Fluo-4 AM, is used to measure changes in intracellular calcium concentration upon depolarization.[22][24] The inhibitory effect of the compound on calcium influx is then quantified.[22]

Protocol for Cell-Based Calcium Imaging Assay:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 cells stably expressing the L-type calcium channel) in a 96-well plate and culture until a confluent monolayer is formed.

  • Dye Loading: Wash the cells with a buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 30-60 minutes.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the synthesized DHP derivative for 10-20 minutes.

  • Depolarization and Measurement: Use a fluorescence microplate reader to measure the baseline fluorescence. Inject a high-potassium solution to induce cell depolarization and calcium influx. Continuously record the fluorescence intensity.

  • Data Analysis: The decrease in fluorescence signal in the presence of the compound, compared to the control, indicates its calcium channel blocking activity. Calculate the IC₅₀ value to determine the compound's potency.

Expected Results:

CompoundIC₅₀ (nM) for Ca²⁺ Channel Blockade
Nifedipine (Standard)~50
Novel DHP DerivativeTo be determined

Conclusion and Future Perspectives

The use of this compound in the Hantzsch synthesis provides a straightforward and efficient route to novel 1,4-dihydropyridine derivatives. The strategic inclusion of fluorine and methoxy substituents on the phenyl ring offers the potential for improved pharmacological properties. The detailed protocols for synthesis and in vitro evaluation provide a clear roadmap for researchers to explore the antihypertensive potential of these new chemical entities. Further studies, including in vivo animal models of hypertension, will be necessary to fully elucidate the therapeutic promise of these compounds.[9][25]

References

Application Note: A Modern Synthetic Approach to Acridone and Dihydrophenanthridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Reaction of 2-Fluoro-3-methoxybenzaldehyde with Hydrazones and Arynes: A Detailed Mechanistic Guide and Experimental Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Aryne Chemistry in Heterocyclic Synthesis

The synthesis of complex heterocyclic scaffolds remains a cornerstone of medicinal chemistry and materials science. Among these, acridones and dihydrophenanthridines represent privileged structures found in numerous biologically active compounds. Traditionally, their synthesis has often required multi-step, linear sequences with harsh conditions. However, the renaissance of aryne chemistry, particularly through the development of mild and efficient aryne precursors, has opened new avenues for convergent and powerful bond-forming cascades.[1]

This application note provides a comprehensive guide to a tandem reaction involving the in-situ formation of a hydrazone from this compound, its subsequent reaction with an aryne intermediate, and a cascade cyclization/cleavage to yield valuable heterocyclic products. We will delve into the underlying mechanisms, provide detailed, validated protocols, and offer expert insights into experimental design and troubleshooting.

Part I: Mechanistic Deep Dive

The overall transformation is a sophisticated cascade that leverages the unique reactivity of several key intermediates. The reaction can be conceptually broken down into three primary stages: hydrazone formation, aryne generation, and the decisive aryne-hydrazone coupling cascade.

Stage 1: Hydrazone Formation

The initial step is a classical condensation reaction between an aldehyde, in this case, this compound, and a hydrazine derivative (e.g., N,N-dimethylhydrazine). This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N bond of the hydrazone.[2][3][4] This step is typically fast and high-yielding, providing the key nucleophile for the subsequent aryne reaction.

Stage 2: Aryne Generation under Mild Conditions

Modern aryne chemistry largely relies on precursors that generate the highly reactive benzyne intermediate under mild, fluoride-induced conditions. The most common and versatile of these is 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, often referred to as Kobayashi's precursor.[5][6] Upon treatment with a fluoride source, such as cesium fluoride (CsF), a cascade is initiated:

  • Fluoride-induced Desilylation: The fluoride ion attacks the silicon atom, cleaving the C-Si bond.[1]

  • Elimination: The resulting aryl anion is unstable and rapidly eliminates the triflate leaving group, forming the strained, highly electrophilic benzyne triple bond.[1][7]

The choice of a fluoride source and solvent allows for fine control over the rate of aryne generation, which is critical for minimizing side reactions like aryne polymerization.[1]

Stage 3: The Aryne-Hydrazone Coupling Cascade

This is the core of the synthetic strategy. The electron-rich nitrogen of the hydrazone acts as a potent nucleophile, attacking one of the sp-hybridized carbons of the benzyne. This initiates a cascade that can lead to different products depending on the exact substrates and reaction conditions. A primary pathway leads to the formation of acridone derivatives through a sequence of insertion, cyclization, and N-N bond cleavage.

The proposed mechanism proceeds as follows:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazone adds to the aryne, generating a zwitterionic intermediate.

  • Intramolecular Cyclization: The newly formed aryl anion attacks the imine carbon of the hydrazone moiety, forming a six-membered ring.

  • N-N Bond Cleavage & Aromatization: The crucial N-N bond is cleaved, often facilitated by the reaction conditions or subsequent workup, leading to the expulsion of a secondary amine (e.g., dimethylamine).[8][9][10] Tautomerization and aromatization yield the final acridone product.

This cascade efficiently constructs two new rings and a C-N bond in a single operation, showcasing the synthetic power of this methodology.

Caption: Proposed mechanistic pathway for acridone synthesis.

Part II: Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Hydrazine derivatives are toxic and potential carcinogens. Handle with extreme care.

  • Aryne precursors can be moisture-sensitive.[11]

  • Cesium fluoride is hygroscopic and should be handled under an inert atmosphere.

  • Follow standard procedures for handling hazardous chemicals and waste disposal.[12]

Protocol 1: Synthesis of (E)-N'-(2-fluoro-3-methoxybenzylidene)-N,N-dimethylhydrazine

This protocol details the formation of the hydrazone intermediate.

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Amount
This compound103438-88-6154.1410.01.54 g
N,N-Dimethylhydrazine57-14-760.1011.00.82 mL (d=0.809)
Ethanol (Absolute)64-17-5--30 mL
Acetic Acid (Glacial)64-19-7-Catalytic~2 drops

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.54 g, 10.0 mmol).[13][14]

  • Dissolve the aldehyde in 30 mL of absolute ethanol.

  • Add N,N-dimethylhydrazine (0.82 mL, 11.0 mmol) to the solution, followed by two drops of glacial acetic acid to catalyze the condensation.[15]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

  • Expected Yield: >90%. The product is typically a pale yellow oil or low-melting solid.

Protocol 2: Tandem Aryne Insertion & Cyclization to Synthesize 4-Methoxyacridone

This protocol describes the one-pot reaction of the pre-formed hydrazone with benzyne.

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Amount
Hydrazone from Protocol 1-196.225.00.98 g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate88284-48-4298.357.5 (1.5 equiv)2.24 g
Cesium Fluoride (CsF)7789-24-4151.9015.0 (3.0 equiv)2.28 g
Acetonitrile (MeCN), Anhydrous75-05-8--50 mL

Procedure:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a stir bar, a reflux condenser, and a rubber septum under a stream of argon or nitrogen. Allow the flask to cool to room temperature.

  • Reagent Addition: Under a positive pressure of inert gas, add cesium fluoride (2.28 g, 15.0 mmol). The CsF should be dried in an oven overnight prior to use.

  • Add the hydrazone (0.98 g, 5.0 mmol) and anhydrous acetonitrile (50 mL) via syringe.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Aryne Generation: Slowly add a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (2.24 g, 7.5 mmol) in 10 mL of anhydrous acetonitrile to the reaction mixture via syringe pump over 1 hour.[1][6] The slow addition is crucial to maintain a low concentration of the aryne and prevent polymerization.

  • Reaction: After the addition is complete, heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a dichloromethane/methanol gradient) to afford the desired 4-methoxyacridone.

  • Expected Yield: 50-70%. The product is typically a yellow solid.

Caption: High-level experimental workflow for acridone synthesis.

Part III: Field Insights & Troubleshooting

  • Choice of Hydrazone: While N,N-dimethylhydrazones are common, other hydrazones can be used. However, the nature of the N-substituents can influence the cyclization and N-N cleavage steps. Bulky groups may hinder the reaction.

  • The Role of Fluoride: CsF is preferred due to its high reactivity and good solubility in MeCN. Other sources like TBAF can be used, but may require lower temperatures due to their higher reactivity.

  • Solvent is Key: Anhydrous aprotic polar solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) are essential. The presence of water or protic solvents will quench the aryne and aryl anion intermediates.

  • Low Yields: If yields are low, consider the following:

    • Inefficient Aryne Trapping: This is often due to slow addition of the precursor, leading to aryne self-reaction. Ensure the syringe pump is functioning correctly and the addition is slow and steady.

    • Wet Reagents/Solvent: Ensure all reagents and solvents are scrupulously dried. The aryl anion intermediates are highly basic.

    • Incomplete Reaction: If starting material remains, extend the reaction time or slightly increase the temperature (e.g., to 70-80 °C).

  • Formation of 9,10-Dihydrophenanthridines: In some cases, particularly with different substitution patterns or hydrazones, the reaction may arrest after the cyclization step, yielding dihydrophenanthridine structures rather than undergoing N-N bond cleavage.[16][17] The final aromatization to the acridone may require specific oxidative conditions in the workup.

Conclusion

The reaction of this compound-derived hydrazones with arynes represents a powerful and convergent strategy for the synthesis of medicinally relevant acridone and phenanthridine frameworks. By understanding the underlying mechanistic principles—from hydrazone formation and fluoride-induced aryne generation to the final nucleophilic cascade—researchers can effectively leverage this transformation. The detailed protocols provided herein serve as a robust starting point for the application of this chemistry in complex molecule synthesis, enabling rapid access to diverse heterocyclic scaffolds for drug discovery and materials science.

References

Application Notes & Protocols: 2-Fluoro-3-methoxybenzaldehyde as a Strategic Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2-Fluoro-3-methoxybenzaldehyde is a highly versatile and strategically important building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique trifunctional substitution pattern—an electrophilic aldehyde, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—provides a sophisticated platform for constructing complex molecular architectures. The fluorine substituent is particularly notable for its ability to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity through specific electronic interactions.[1][2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for the synthesis of key pharmaceutical intermediates, including kinase inhibitors and bicyclic heterocyclic systems.[1][4][5]

Physicochemical Properties & Spectroscopic Data

The reliable identification and characterization of starting materials are paramount for reproducible synthetic outcomes. Below are the key physical properties and characteristic analytical data for this compound.

PropertyValueSource
CAS Number 103438-88-6[4][6]
Molecular Formula C₈H₇FO₂[4][7]
Molecular Weight 154.14 g/mol [4][7]
Appearance White crystalline solid[4]
Melting Point 47-51 °C[5]
Purity Typically >98%[4]
¹H NMR (300 MHz, CDCl₃) δ 10.38 (s, 1H), 7.43-7.40 (m, 1H), 7.24-7.15 (m, 2H), 3.95 (s, 3H)[5]
InChI Key LIHCOUDNHILORI-UHFFFAOYSA-N[7]

Core Application: Synthesis of Potent Kinase Inhibitors

The unique electronic profile of this compound makes it an ideal precursor for the synthesis of heterocyclic compounds that serve as scaffolds for kinase inhibitors. Kinases are a critical class of drug targets, and inhibitors often feature planar, aromatic systems capable of forming key interactions within an ATP-binding pocket.[8]

Scientific Rationale: PIM Kinase Inhibitors

This compound is a key intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones, which are potent and selective inhibitors of PIM protein kinases.[5] The aldehyde group provides a reactive handle for Knoevenagel condensation with an active methylene compound like 1,3-thiazolidine-2,4-dione. The fluorine atom on the resulting benzylidene moiety can significantly improve the molecule's metabolic stability and binding affinity within the target kinase.[1][3]

Experimental Workflow: Knoevenagel Condensation

The following diagram illustrates the general workflow for the synthesis of a benzylidene-1,3-thiazolidine-2,4-dione intermediate.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Knoevenagel Condensation A->C Piperidine, Ethanol B 1,3-Thiazolidine-2,4-dione B->C D Benzylidene-1,3-thiazolidine-2,4-dione Intermediate C->D Yields >85%

Caption: Workflow for PIM Kinase Inhibitor Intermediate Synthesis.

Protocol 1: Synthesis of 5-(2-Fluoro-3-methoxybenzylidene)thiazolidine-2,4-dione

Objective: To synthesize a key intermediate for PIM kinase inhibitors via Knoevenagel condensation.

Materials:

  • This compound (1.0 eq)

  • 1,3-Thiazolidine-2,4-dione (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Standard glassware for reflux, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.54 g, 10 mmol) and 1,3-Thiazolidine-2,4-dione (1.17 g, 10 mmol).

  • Solvent Addition: Add 30 mL of anhydrous ethanol to the flask. Stir the mixture to achieve a suspension.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the suspension. The catalyst initiates the condensation reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The formation of a new, less polar spot indicates product formation.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with 20 mL of cold ethanol to remove unreacted starting materials and catalyst. Dry the product under vacuum. The product is typically of high purity, but can be further recrystallized from ethanol if necessary.

Core Application: Precursor for Bicyclic Heterocycles & Benzosuberones

This aldehyde is widely used as a precursor for more complex ring systems, including bicyclic heterocycles like quinazolines and hydroisoquinolines, as well as carbocyclic structures like benzosuberones.[1][4]

Scientific Rationale: Benzosuberone Synthesis

Benzosuberone derivatives are important scaffolds in medicinal chemistry. The synthesis from this compound typically involves a two-step sequence: a Wittig reaction to form an alkene, followed by an intramolecular Friedel-Crafts acylation to construct the seven-membered ring.[4] The aldehyde is the key functional group for the initial C-C bond formation, and the aromatic ring is activated for the subsequent cyclization.

Experimental Workflow: Wittig Reaction and Friedel-Crafts Acylation

The diagram below outlines the synthetic pathway from the starting aldehyde to the benzosuberone core.

G A This compound B Wittig Reaction A->B (3-carboxypropyl)triphenylphosphonium bromide, Base C Alkene Carboxylic Acid Intermediate B->C D Friedel-Crafts Acylation C->D Eaton's Reagent (P₂O₅/MeSO₃H) E Benzosuberone Core D->E

Caption: Synthetic workflow for constructing a benzosuberone core.

Protocol 2: Synthesis of a Benzosuberone Precursor

Objective: To construct a seven-membered carbocyclic ring system using a Wittig/Friedel-Crafts sequence.

Materials:

  • This compound (1.0 eq)

  • (3-Carboxypropyl)triphenylphosphonium bromide (1.1 eq)

  • Potassium tert-butoxide (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Eaton's Reagent (7.7% w/w solution of P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure - Step A: Wittig Reaction

  • Ylide Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend (3-carboxypropyl)triphenylphosphonium bromide (e.g., 4.54 g, 11 mmol) in 50 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (2.46 g, 22 mmol) portion-wise over 15 minutes. The mixture will turn a deep orange/red color, indicating the formation of the ylide. Stir at 0 °C for 1 hour.

  • Aldehyde Addition: Dissolve this compound (1.54 g, 10 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding 50 mL of water. Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkene carboxylic acid intermediate.

Procedure - Step B: Friedel-Crafts Acylation

  • Setup: Dissolve the crude intermediate from Step A in 20 mL of dichloromethane in a round-bottom flask.

  • Cyclization: Add the solution dropwise to a vigorously stirred flask containing Eaton's Reagent (20 mL) at 0 °C. The use of a pre-mixed, commercially available reagent is highly recommended for safety and consistency.[4]

  • Reaction: Stir the mixture at room temperature for 3-4 hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice (~100 g). Once the ice has melted, neutralize the solution with saturated sodium bicarbonate.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography (gradient elution with hexane/ethyl acetate) to afford the pure benzosuberone derivative.

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[9]

  • First Aid:

    • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[9]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately call a poison center or doctor.[9]

    • In Case of Skin Contact: Wash with plenty of water. If irritation occurs, seek medical advice.[9]

Conclusion

This compound stands out as a premier building block for the synthesis of complex, high-value molecules. Its strategically positioned functional groups enable a wide range of chemical transformations, from straightforward condensations to sophisticated multi-step cyclizations. The protocols detailed herein demonstrate its utility in creating scaffolds for kinase inhibitors and benzosuberone derivatives, highlighting its critical role in accelerating modern drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 2-Fluoro-3-methoxybenzaldehyde (CAS 103438-88-6). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a solid with a melting point of 47-51°C, this compound presents unique purification challenges compared to liquid aldehydes.[1][2] This guide provides in-depth, field-tested solutions to common purity issues, structured in a practical question-and-answer format.

Part 1: Initial Troubleshooting & Diagnosis

Before selecting a purification strategy, it's crucial to diagnose the nature of the impurity. A simple Thin Layer Chromatography (TLC) or a crude ¹H NMR spectrum can provide significant clues.

Frequently Asked Questions (FAQs)

Question: My product is a yellow or brown oil/solid instead of the expected white crystals. What happened?

Answer: Discoloration typically points to two culprits:

  • Oxidation: Aldehydes are notoriously susceptible to air oxidation, forming the corresponding carboxylic acid (2-fluoro-3-methoxybenzoic acid). This process can be accelerated by heat, light, and trace metal impurities. The presence of the acid can often lead to a lower melting point and a gummy or oily appearance.[3][4]

  • Residual Solvents/Reagents: If the reaction was performed in a high-boiling solvent like DMF or DMSO, incomplete removal can result in an oily product.[5] Colored impurities from the synthetic route may also persist.

Question: My TLC plate shows multiple spots. How do I identify them?

Answer: Your TLC provides a roadmap for purification.

  • Spot at the Baseline: This is often a highly polar impurity, likely the 2-fluoro-3-methoxybenzoic acid byproduct. Carboxylic acids interact strongly with silica gel and exhibit very low Rf values.

  • Spot with a Higher Rf than the Product: This indicates a less polar impurity, which could be an unreacted starting material or a non-polar byproduct.

  • Streaking or Tailing of the Product Spot: This can suggest overloading the TLC plate or strong interaction between the aldehyde and the silica gel. For aromatic aldehydes, this is less common than with phenolic aldehydes but can still occur.[6]

Question: My NMR spectrum looks messy. What are the key signals to look for?

Answer: For this compound, the key diagnostic peaks in CDCl₃ are:

  • Aldehyde Proton (CHO): A singlet around δ 10.38 ppm.[2] Its integration should be 1H. A diminished integral suggests impurity.

  • Methoxy Protons (OCH₃): A singlet around δ 3.95 ppm.[2]

  • Aromatic Protons: A multiplet region between δ 7.15-7.43 ppm.[2]

  • Impurity Signals: The presence of a broad singlet between δ 10-12 ppm could indicate the carboxylic acid proton. The absence of the aldehyde singlet at ~10.4 ppm and the appearance of a new peak around δ 4.5-5.5 ppm might suggest over-reduction to the corresponding alcohol during synthesis.

Part 2: Purification Strategy Selection

Based on your initial diagnosis, you can select the most appropriate purification method.

Troubleshooting & Strategy Flowchart

G cluster_start Diagnosis cluster_impurity Impurity Type cluster_solution Recommended Primary Technique start Crude Product Analysis (TLC, NMR) acid Main Impurity: Carboxylic Acid (Spot at baseline) start->acid Low Rf spot? nonpolar Main Impurity: Non-polar (e.g., starting material) (Higher Rf spot) start->nonpolar High Rf spot? multiple Multiple Impurities or Close-running Spots start->multiple Complex mixture? wash Aqueous Base Wash (e.g., NaHCO₃) acid->wash Simple & Quick recryst Recrystallization nonpolar->recryst If product is >85% pure column Silica Gel Column Chromatography multiple->column Gold Standard bisulfite Bisulfite Adduct Formation & Regeneration multiple->bisulfite Alternative for non-aldehyde impurities wash->recryst Follow with... column->recryst For final polishing...

Caption: Decision tree for selecting a purification method.

Comparison of Purification Techniques
TechniquePrimary Use CaseProsCons
Aqueous Wash Removal of acidic (e.g., carboxylic acid) or basic impurities.Fast, simple, inexpensive, good for large scale.Only removes impurities with significantly different acid/base properties.
Recrystallization Removing small amounts of impurities from a mostly pure solid product (>85%).Excellent for achieving high purity; scalable.Requires finding a suitable solvent system; can have yield losses.[7]
Column Chromatography Separating complex mixtures with different polarities.Highly effective for a wide range of impurities; high resolution.Can be slow and labor-intensive; requires significant solvent; potential for product decomposition on silica.[4]
Bisulfite Adduct Selectively removing the aldehyde from non-carbonyl impurities.Highly specific to aldehydes; excellent for removing stubborn non-polar impurities.Requires an additional regeneration step; may not be efficient for sterically hindered aldehydes; involves handling aqueous solutions.[8][9][10]

Part 3: Detailed Protocols & Troubleshooting Guides

Method 1: Silica Gel Column Chromatography

This is the most versatile technique for separating multiple components. The key is selecting an appropriate solvent system based on prior TLC analysis.[11]

This protocol is based on a reported successful purification of this compound.[2]

  • Solvent System Selection:

    • Perform TLC analysis using various ratios of Ethyl Acetate (EtOAc) and Hexane.

    • Aim for a solvent system that gives the product an Rf value of ~0.25-0.35 for optimal separation. A gradient elution is often most effective.[6] A reported system starts with 100% hexane and gradually increases the polarity to a 1:1 mixture of EtOAc:Hexane.[2]

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • In a beaker, create a slurry of silica gel in your initial, least polar solvent (e.g., 5% EtOAc in Hexane).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Add a layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the elution solvent).

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent mixture.

    • Gradually increase the polarity of the mobile phase as the column runs.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove residual solvent.

G A 1. Select Solvent System (TLC, aim Rf 0.3) B 2. Pack Column (Silica Slurry) A->B C 3. Load Sample (Wet or Dry Load) B->C D 4. Elute Column (Gradient: Hexane -> EtOAc/Hexane) C->D E 5. Collect & Monitor Fractions (TLC Analysis) D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent (Rotovap) F->G H Purified Product G->H

References

Technical Support Center: Optimizing Friedel-Crafts Acylation for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Friedel-Crafts acylation reactions involving fluorinated aromatic compounds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by these electron-deficient substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your synthetic endeavors.

Introduction: The Challenge of Acylating Fluorinated Arenes

The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction in organic synthesis.[1][2] However, the introduction of one or more fluorine atoms to an aromatic ring presents significant hurdles. Fluorine's strong inductive electron-withdrawing effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[3][4] This necessitates more stringent reaction conditions and a careful selection of catalysts and reagents to achieve desired yields and regioselectivity. This guide will walk you through overcoming these challenges.

Core Reaction Mechanism

The reaction proceeds via the generation of a highly electrophilic acylium ion from an acyl halide or anhydride using a Lewis or Brønsted acid catalyst.[3] This electrophile is then attacked by the π-electrons of the fluorinated aromatic ring to form a sigma complex (a resonance-stabilized carbocation), which subsequently loses a proton to restore aromaticity and yield the final aryl ketone product.[5]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acyl_Halide R-CO-Cl Acylium_Ion R-C≡O⁺ (Acylium Ion) Acyl_Halide->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Lewis_Acid_Complex [AlCl₄]⁻ Fluoroarene Ar-F Sigma_Complex Sigma Complex (Resonance Stabilized) Fluoroarene->Sigma_Complex + R-C≡O⁺ Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex + [AlCl₄]⁻ Product Ar(F)-CO-R (Aryl Ketone) Product_Complex->Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation on a Fluorinated Arene.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the Friedel-Crafts acylation of fluorinated compounds in a question-and-answer format.

Question 1: My reaction shows low or no conversion, even with a standard Lewis acid like AlCl₃. What's going wrong?

Answer: This is the most common issue when working with fluorinated substrates. The reduced nucleophilicity of the aromatic ring is the primary culprit.

  • Causality: The strong electron-withdrawing nature of fluorine deactivates the ring, making it a poor nucleophile for the electrophilic acylium ion.[6] Traditional Lewis acids like AlCl₃ may not be potent enough to drive the reaction to completion under standard conditions. Furthermore, AlCl₃ is extremely sensitive to moisture, which can deactivate it.[6]

  • Solutions:

    • Verify Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity reagents.[7]

    • Increase Catalyst Stoichiometry: For deactivated substrates, a stoichiometric amount (or even an excess) of the Lewis acid is often required because the ketone product can form a complex with the catalyst, effectively sequestering it.[8]

    • Switch to a Stronger Catalyst System: If AlCl₃ is ineffective, consider more potent alternatives. Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) or a combination of a Lewis acid with a Brønsted acid (e.g., Hf(OTf)₄ and TfOH) have proven effective for acylating unactivated arenes like fluorobenzene.[9] Metal triflates, such as those of scandium (Sc), ytterbium (Yb), or hafnium (Hf), are also excellent choices due to their high Lewis acidity and better moisture tolerance compared to AlCl₃.[9][10]

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, monitor the reaction closely for the formation of side products or decomposition.[6]

Question 2: I'm observing a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?

Answer: While fluorine is an ortho, para-director, achieving high selectivity can be challenging. The desired outcome is usually the para-substituted product to minimize steric hindrance.

  • Causality: The fluorine atom directs incoming electrophiles to the ortho and para positions via resonance stabilization of the sigma complex. However, the bulky nature of the acylium ion-Lewis acid complex often leads to a preference for the sterically less hindered para position.[7] The choice of solvent and catalyst can influence this ratio.

  • Solutions:

    • Solvent Selection: The polarity of the solvent can play a crucial role. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the formation of the kinetically controlled product, which can sometimes be the more sterically accessible para isomer.[11] In contrast, polar solvents like nitrobenzene might favor the thermodynamically more stable product.[11] Experimenting with different solvents is recommended.

    • Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the product that forms via the lowest energy transition state, which is often the sterically less hindered para isomer.

    • Choice of Catalyst: Using a bulkier Lewis acid catalyst can increase the steric demand of the electrophile, thereby further disfavoring attack at the more crowded ortho position.

Question 3: I'm working with a difluorinated or trifluoromethyl-substituted benzene, and the reactivity is extremely low. What are my options?

Answer: Polyfluorinated and trifluoromethyl-substituted arenes are severely deactivated, pushing the limits of conventional Friedel-Crafts conditions.

  • Causality: The additive electron-withdrawing effects of multiple fluorine atoms or a trifluoromethyl group make the aromatic ring exceptionally electron-poor.[12] For instance, in difluorobenzenes, the order of reactivity is generally 1,3-difluorobenzene > 1,2-difluorobenzene ≈ 1,4-difluorobenzene, due to the interplay of inductive and resonance effects.[12]

  • Solutions:

    • High-Potency Catalysts: This is where superacid catalysts like triflic acid (TfOH) become essential. Solvent-free reactions using a combination of a rare earth triflate (e.g., La(OTf)₃) and TfOH at elevated temperatures have shown success in acylating fluorobenzene with high yields and selectivity.[10]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reaction mixture, often leading to higher yields in shorter reaction times.[7][13] This can be particularly effective when combined with solid-supported catalysts like a scandium triflate resin.[13]

    • Alternative Synthetic Routes: If Friedel-Crafts acylation remains unsuccessful, consider alternative strategies such as nucleophilic aromatic substitution (if applicable) or metal-catalyzed cross-coupling reactions.

G Start Low/No Yield in Acylation of Ar-F Check_Conditions Verify Anhydrous Conditions & Reagent Purity Start->Check_Conditions Increase_Catalyst Increase Lewis Acid Stoichiometry (e.g., >1.1 eq AlCl₃) Check_Conditions->Increase_Catalyst Conditions OK Change_Catalyst Switch to Stronger Catalyst? (e.g., TfOH, Metal Triflates) Increase_Catalyst->Change_Catalyst Still Low Yield Success Reaction Successful Increase_Catalyst->Success Yield Improves Increase_Temp Increase Reaction Temperature Cautiously Change_Catalyst->Increase_Temp Yes Change_Catalyst->Success Yield Improves Failure Consider Alternative Synthetic Route Change_Catalyst->Failure No Microwave Consider Microwave- Assisted Synthesis Increase_Temp->Microwave Still Low Yield Increase_Temp->Success Yield Improves Microwave->Success Yield Improves Microwave->Failure Still Low Yield

Caption: Troubleshooting Workflow for Low Yields.

Catalyst and Condition Comparison

The choice of catalyst is critical for the successful acylation of fluorinated aromatics. Below is a summary of various catalytic systems and their performance with fluorobenzene as a representative substrate.

Catalyst SystemAcylating AgentSolventTemp. (°C)Yield of 4-FluoroacetophenoneSelectivity (para:ortho)Reference(s)
AlCl₃ (1.1 eq)Acetyl ChlorideCH₂Cl₂0 to RTModerate>95:5[5]
Hf(OTf)₄ / TfOHAcyl ChloridesNoneRTGoodHigh[9]
La(OTf)₃ / TfOHBenzoyl ChlorideNone14087%>99:1[10]
Bi(OTf)₃ (catalytic)VariousNot specifiedNot specifiedHighHigh[10]
Sc(OTf)₃ ResinAcyl AnhydrideNone (Microwave)40-60HighHigh (para only)[7][13]
TfOH-HFIP ClustersCarboxylic AcidsHFIPMildup to 97%High[14]

Note: "Good" and "High" yields are as reported in the cited literature without specific percentages in some cases.

Detailed Experimental Protocol: Microwave-Assisted Acylation of Fluorobenzene

This protocol is adapted from methodologies utilizing microwave irradiation for the efficient and highly selective para-acylation of fluorobenzene.[7][13]

Materials:

  • Fluorobenzene (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Scandium triflate on silica gel resin (Sc(OTf)₃-resin) (5-10 mol %)

  • Microwave reaction vessel (10 mL) with stir bar

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine fluorobenzene, acetic anhydride, and the scandium triflate resin catalyst.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with pulsed microwaves (e.g., 30 seconds on, 30 seconds off) at a power of 100-150 watts. Maintain the internal reaction temperature between 50-60°C. The total reaction time is typically between 10-30 minutes.

  • Workup:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Add 10 mL of diethyl ether to the reaction mixture.

    • Filter the mixture to remove the solid catalyst. The catalyst can be washed with additional diethyl ether, dried, and potentially reused.

    • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 15 mL) until the aqueous layer is neutral (pH ~7).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product can be further purified by vacuum distillation or column chromatography to yield pure 4-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for modifying fluorinated aromatics? A1: Friedel-Crafts acylation has two main advantages over alkylation. First, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, which are a common problem in alkylations.[15] Second, the product of acylation is an aryl ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further polysubstitution, a frequent side reaction in alkylation.[1]

Q2: Can I use a carboxylic acid directly as an acylating agent? A2: Direct acylation with carboxylic acids is possible but generally requires harsher conditions or more advanced catalytic systems. Traditional Lewis acids like AlCl₃ are not effective. However, strong Brønsted acids like triflic acid (TfOH), often in combination with co-solvents like hexafluoroisopropanol (HFIP), can facilitate the direct acylation of arenes with carboxylic acids.[14]

Q3: Are there any functional groups that are incompatible with Friedel-Crafts acylation conditions? A3: Yes. Aromatic rings substituted with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) are generally unreactive.[16] Additionally, substrates containing basic functional groups like amines (-NH₂) or alcohols (-OH) are problematic because the lone pairs on the nitrogen or oxygen will coordinate with the Lewis acid catalyst, deactivating it.[16]

Q4: My reaction mixture turns dark or forms a tar-like substance. What causes this? A4: Darkening or charring often indicates decomposition or polymerization side reactions. This can be caused by excessively high reaction temperatures, a highly reactive acylating agent in combination with a very strong Lewis acid, or insufficient solvent to dissipate the heat of the reaction. To mitigate this, ensure controlled addition of reagents, maintain the recommended temperature (using an ice bath if necessary), and use adequate dilution.

References

Troubleshooting low yield in hydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroisoquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot low yields and optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific, common problems encountered during hydroisoquinoline synthesis, particularly focusing on the widely used Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction

Question 1: My Bischler-Napieralski reaction is failing or giving very low yields. What are the likely causes?

Low yields in the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution of β-arylethylamides, typically point to one of several key factors.[1][2]

  • Deactivated Aromatic Ring: This reaction is highly sensitive to the electronic properties of the aromatic ring.[1] Electron-withdrawing groups will significantly impede the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[1][3][4]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, a standard dehydrating agent like phosphorus oxychloride (POCl₃) may not be powerful enough to drive the reaction to completion.[1]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[4][5] This is especially common when the resulting styrene is highly conjugated.[1][5]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of your starting material or product, often resulting in the formation of tar.[1][2]

Question 2: How can I choose the right dehydrating agent for my specific substrate in a Bischler-Napieralski reaction?

The selection of the dehydrating agent is crucial and depends on the reactivity of your substrate.[1][6]

Dehydrating Agent(s)Substrate Characteristics & ConditionsReferences
POCl₃ (Phosphorus oxychloride) Widely used for substrates with electron-rich aromatic rings. Reaction is often carried out in a non-polar solvent like toluene or acetonitrile at reflux.[5][6]
P₂O₅ (Phosphorus pentoxide) in refluxing POCl₃ Most effective for substrates that lack electron-donating groups on the benzene ring, providing stronger dehydrating conditions.[1][4][6]
Tf₂O (Triflic anhydride) with 2-chloropyridine A milder, modern alternative suitable for a broader range of substrates, including those that are acid-sensitive. This system allows for activation at lower temperatures.[1][2]
PPA (Polyphosphoric acid) Can be used, particularly with phenethylcarbamates.[6][7]

Question 3: I'm observing a significant amount of a styrene-like side product. How can I minimize this retro-Ritter reaction?

The formation of styrene derivatives via a retro-Ritter reaction is a known issue, arising from the fragmentation of the nitrilium ion intermediate.[4][5][8] To mitigate this, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[5]

  • Alternative Chemistry: Employing oxalyl chloride can generate an N-acyliminium intermediate, which is less susceptible to fragmentation.[1][5]

Question 4: My reaction has resulted in a thick, unmanageable tar. What went wrong and can it be salvaged?

Tar formation is a common consequence of polymerization or decomposition, often triggered by excessively high temperatures or prolonged reaction times.[2]

  • Temperature Control: Carefully manage the reaction temperature. A gradual increase to the target temperature may be beneficial.

  • Reaction Time: Monitor the reaction's progress closely using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent overheating and subsequent decomposition.[2]

Once tar has formed, salvaging the desired product can be challenging. Attempting to dissolve the mixture in a strong organic solvent and filtering may help, but prevention is the most effective strategy.

Pictet-Spengler Reaction

Question 5: My Pictet-Spengler reaction is sluggish or not proceeding to completion. How can I improve the reaction rate and yield?

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization, is influenced by several factors.[9][10]

  • Substrate Electronics: The reaction is favored by electron-donating groups on the aromatic ring of the β-arylethylamine, which increases its nucleophilicity.[9][11]

  • Catalyst Choice and Loading: Traditional conditions use protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂).[9][12] For sensitive substrates, milder catalysts like chiral phosphoric acids can be effective.[9][12] Optimizing the catalyst loading is also recommended.[12]

  • Reaction Temperature: The optimal temperature can vary significantly. While some reactions proceed at room temperature, others may require heating.[9][12] It's advisable to start at a lower temperature and gradually increase it while monitoring the reaction.[12]

  • Solvent Selection: While protic solvents are traditionally used, aprotic solvents have sometimes provided better yields.[9][12] A solvent screen may be necessary to find the optimal conditions for your specific substrates.

Question 6: I'm observing the formation of multiple products or unexpected regioisomers. How can I improve the selectivity of my Pictet-Spengler reaction?

  • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials. Using a slight excess of the carbonyl compound can help drive the reaction to completion and consume the amine starting material.[11][12]

  • Regioisomer Formation: In cases of substituted aromatic rings, cyclization can occur at different positions. The substitution pattern on the arene influences the regioselectivity. Modifying activating groups may be necessary to direct the cyclization to the desired position.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Bischler-Napieralski reaction?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that proceeds via the cyclization of β-arylethylamides.[4][6] There are two plausible mechanistic pathways, and the predominant one can be influenced by the reaction conditions.[3][6]

  • Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes and eliminates to form the 3,4-dihydroisoquinoline.[6][7]

  • Mechanism II: Proceeds through a nitrilium ion intermediate, which is a powerful electrophile that undergoes cyclization.[6][7][13]

Bischler_Napieralski_Mechanism cluster_start Starting Material cluster_reagent Dehydrating Agent cluster_intermediate Intermediate Pathways cluster_cyclization Cyclization cluster_product Product β-arylethylamide β-arylethylamide POCl3 POCl3 Imine-ester Dichlorophosphoryl imine-ester β-arylethylamide->Imine-ester Mechanism I Nitrilium Nitrilium ion β-arylethylamide->Nitrilium Mechanism II Cyclized_Intermediate Cyclized Intermediate Imine-ester->Cyclized_Intermediate Nitrilium->Cyclized_Intermediate Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline Elimination

Caption: Plausible mechanisms of the Bischler-Napieralski reaction.

Q2: What is the mechanism of the Pictet-Spengler reaction?

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9][10][14] The key steps are:

  • Iminium Ion Formation: The amine and carbonyl compound react to form a Schiff base, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion.[10][11]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution.[11][15]

  • Rearomatization: A proton is lost from the intermediate to restore the aromaticity of the ring system, yielding the tetrahydroisoquinoline product.[11][15]

Pictet_Spengler_Workflow Start β-arylethylamine + Aldehyde/Ketone Condensation Condensation Start->Condensation Schiff_Base Schiff Base Intermediate Condensation->Schiff_Base Protonation Protonation (Acid Catalyst) Schiff_Base->Protonation Iminium_Ion Iminium Ion Protonation->Iminium_Ion Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product

Caption: General workflow of the Pictet-Spengler reaction.

Q3: Can ketones be used in the Pictet-Spengler reaction?

Yes, ketones can be used in the Pictet-Spengler reaction, although they are generally less reactive than aldehydes.[9][10] The reaction with ketones may require harsher conditions, such as higher temperatures or stronger acid catalysis, to proceed efficiently.

Q4: How can I purify my hydroisoquinoline product?

Purification of hydroisoquinolines often involves standard laboratory techniques:

  • Extraction: After quenching the reaction, the product is typically extracted from the aqueous layer using an organic solvent like dichloromethane.

  • Column Chromatography: Flash column chromatography is a common method for purifying the crude product. The choice of solvent system will depend on the polarity of your specific hydroisoquinoline derivative.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

  • Distillation: For liquid products, distillation under reduced pressure can be used for purification.

Experimental Protocols

Protocol 1: Bischler-Napieralski Reaction using Triflic Anhydride (Milder Conditions)

This modern protocol is often preferred for its milder conditions and broader substrate scope.[1]

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the β-arylethylamide (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 2-chloropyridine (2.0 equivalents) to the solution. Cool the mixture to -20 °C.

  • Slowly add triflic anhydride (Tf₂O) (1.25 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction progress by TLC.[1][3]

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: General Pictet-Spengler Reaction

This protocol provides a general guideline and may require optimization for specific substrates.

  • Setup: To a solution of the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., toluene, methanol, or dichloromethane), add the aldehyde or ketone (1.0-1.2 equivalents).

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid) to the mixture. The amount of catalyst will need to be optimized.

  • Reaction: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated aqueous NaHCO₃).

  • Extraction and Purification: Extract the product with an organic solvent.[9] Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Purification of 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after its synthesis. This resource provides in-depth, experience-driven advice and detailed protocols to ensure the high purity of your final product.

Introduction to Synthetic Impurities

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its synthesis, typically achieved through methods like the Vilsmeier-Haack reaction or ortho-lithiation of 2-fluoroanisole, can introduce a range of impurities.[3][4] Understanding the potential byproducts of your chosen synthetic route is the first step toward effective purification.

The Vilsmeier-Haack reaction, for instance, involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[3][5][6] Potential impurities can arise from incomplete reaction, side reactions of the Vilsmeier reagent, or subsequent workup steps.[7][8]

Ortho-lithiation, another common strategy, utilizes a directed metalation group (DMG) to selectively deprotonate the position ortho to it, followed by quenching with an electrophile like N,N-Dimethylformamide (DMF).[4][9][10] Side reactions in this process can include incomplete lithiation, lithiation at other positions, or reactions with other electrophiles present.

This guide will address the most common impurities and provide robust methods for their removal.

Troubleshooting and Frequently Asked Questions (FAQs)

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My final product is a yellow oil, but the literature reports a white solid. What is the likely impurity and how can I remove it?

Answer: A yellow oil suggests the presence of unreacted starting materials, byproducts, or decomposition products. The most common impurity that imparts color is often residual starting material or over-formylated species.

Causality: The Vilsmeier-Haack and ortho-lithiation reactions are sensitive to reaction conditions. Incomplete reactions can leave behind starting materials like 2-fluoroanisole. Conversely, harsh conditions or an excess of the formylating agent can lead to the formation of di-formylated or other polysubstituted byproducts.

Troubleshooting Workflow:

start Crude Yellow Oil check_nmr Analyze by ¹H NMR start->check_nmr impurity_id Identify Impurities check_nmr->impurity_id unreacted_sm Unreacted Starting Material (e.g., 2-fluoroanisole) impurity_id->unreacted_sm Signals corresponding to starting material over_formylated Over-formylated Byproducts impurity_id->over_formylated Multiple aldehyde signals acid_impurity Acidic Impurity (e.g., 2-Fluoro-3-methoxybenzoic acid) impurity_id->acid_impurity Broad signal >10 ppm purification_sm Purification Strategy: Column Chromatography unreacted_sm->purification_sm purification_of Purification Strategy: Recrystallization or Column Chromatography over_formylated->purification_of purification_acid Purification Strategy: Acid-Base Extraction acid_impurity->purification_acid pure_product Pure this compound (White Solid) purification_sm->pure_product purification_of->pure_product purification_acid->pure_product

Caption: Troubleshooting workflow for a yellow, oily product.

Recommended Purification Protocol: Column Chromatography

Column chromatography is highly effective for separating compounds with different polarities.[11][12][13] this compound is more polar than the likely starting material (2-fluoroanisole) but less polar than di-formylated byproducts.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a silica gel column.[11][13] You can use either dry packing or wet packing methods. Ensure the column is packed uniformly to avoid channeling.[11]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.[13]

  • Elution: Begin eluting with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Compound Typical Rf Value (20% EtOAc/Hexane) Elution Order
2-Fluoroanisole~0.8First
This compound ~0.3 Second
Di-formylated byproduct~0.1Third
Q2: My NMR spectrum shows a broad singlet around 10-12 ppm, and the product is difficult to crystallize. What is this impurity?

Answer: A broad singlet in the 10-12 ppm region of a ¹H NMR spectrum is characteristic of a carboxylic acid proton. This indicates that your aldehyde has been oxidized to 2-Fluoro-3-methoxybenzoic acid.

Causality: Aldehydes are susceptible to air oxidation, especially if left exposed for extended periods or if trace amounts of oxidizing agents are present. This oxidation is a common issue with aromatic aldehydes.[14]

Recommended Purification Protocol: Acid-Base Extraction

Acid-base extraction is a simple and effective liquid-liquid extraction technique to separate acidic or basic impurities from a neutral compound.[15]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble sodium carboxylate salt.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the base wash one or two more times to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

start Crude Aldehyde with Acidic Impurity dissolve Dissolve in Organic Solvent start->dissolve wash Wash with aq. NaHCO₃ dissolve->wash organic_layer Organic Layer: Purified Aldehyde wash->organic_layer Neutral aqueous_layer Aqueous Layer: Sodium Salt of Acid wash->aqueous_layer Basic dry_concentrate Dry and Concentrate Organic Layer organic_layer->dry_concentrate pure_product Pure Aldehyde dry_concentrate->pure_product

Caption: Acid-base extraction workflow for removing acidic impurities.

Q3: I have a complex mixture of byproducts that are difficult to separate by column chromatography. Is there an alternative purification method?

Answer: For complex mixtures where the impurities have similar polarities to the desired aldehyde, forming a bisulfite adduct can be a highly selective purification method.[14][16][17]

Causality: Aldehydes and some reactive ketones react with sodium bisulfite to form a solid, water-soluble adduct.[14][16] This allows for the separation of the aldehyde from non-reactive impurities. The reaction is reversible, and the pure aldehyde can be regenerated.[14][17]

Recommended Purification Protocol: Bisulfite Adduct Formation and Regeneration

This protocol is adapted from established methods for aldehyde purification.[16][17]

Step-by-Step Protocol:

  • Adduct Formation:

    • Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[16]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. A white precipitate of the bisulfite adduct should form.

    • If a precipitate forms, collect it by vacuum filtration and wash it with a small amount of cold water and then an organic solvent (like diethyl ether) to remove any adsorbed impurities.

    • If no precipitate forms, the adduct is likely soluble in the aqueous phase. Proceed to a liquid-liquid extraction to remove organic impurities.[16]

  • Aldehyde Regeneration:

    • Suspend the filtered adduct in water or use the aqueous layer from the extraction.

    • Add an organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel.

    • Slowly add a strong base, such as a saturated sodium carbonate solution or 10% sodium hydroxide, until the solution is basic (pH > 10). This will reverse the reaction and regenerate the aldehyde.[17]

    • Separate the organic layer containing the purified aldehyde.

    • Wash the organic layer with water and brine, then dry and concentrate as described previously.

Step Purpose Key Considerations
Adduct Formation Selectively react the aldehyde with sodium bisulfite.Use a freshly prepared saturated solution of sodium bisulfite.
Isolation Separate the aldehyde adduct from other organic compounds.The adduct may precipitate or remain in the aqueous phase.
Regeneration Reverse the reaction to recover the pure aldehyde.Use a base to regenerate the aldehyde. Be cautious with aldehydes that have enolizable alpha-hydrogens as they can be base-sensitive.[17]

Analytical Characterization of Purity

To ensure the success of your purification, it is crucial to analyze the final product using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your final compound and quantifying any remaining impurities.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any structural isomers or byproducts.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of your product and identify impurities.

References

Preventing decomposition of 2-Fluoro-3-methoxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-3-methoxybenzaldehyde

A Guide to Ensuring Stability and Preventing Decomposition During Storage

Welcome to the technical support resource for this compound (CAS 103438-88-6). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this important synthetic building block. As a Senior Application Scientist, I have structured this document to provide not just protocols, but the underlying scientific reasoning to help you maintain the integrity of your material and the success of your experiments.

The unique combination of a reactive aldehyde group with fluorine and methoxy substituents makes this compound a valuable precursor for complex molecules, including PIM kinase inhibitors for cancer therapy.[1] However, like many aromatic aldehydes, it is susceptible to degradation if not stored and handled correctly. This guide provides a self-validating framework for its use, from initial quality assessment to long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A: The most common degradation pathway for this compound, like most benzaldehydes, is oxidation. The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH) upon exposure to atmospheric oxygen.[2] This process, known as auto-oxidation, converts the starting material into 2-Fluoro-3-methoxybenzoic acid. This conversion is accelerated by exposure to light, heat, and the presence of certain impurities.[3][4][5]

Q2: What are the ideal storage conditions for this compound?

A: To minimize degradation, the compound must be protected from its primary antagonists: air, light, and heat. The recommended storage conditions are summarized below.

ParameterRecommendationRationale
Temperature Refrigerate at 3-5 °C.[6]Low temperatures slow the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[7]Displacing oxygen prevents the primary auto-oxidation pathway.
Container Use a tightly sealed, amber glass or opaque vial.[3][8]Prevents exposure to atmospheric oxygen and moisture, and blocks UV/visible light which can catalyze degradation.[5][9]
Location A cool, dry, well-ventilated, and dark area.[10]Ensures a stable environment and minimizes exposure to ambient fluctuations.

Q3: My solid this compound has turned slightly yellow and seems clumpy. Is it still usable?

A: Pure this compound is a white crystalline solid.[6] A yellow discoloration and change in texture are classic indicators of decomposition, likely due to the formation of the 2-Fluoro-3-methoxybenzoic acid impurity. While it may still contain a significant amount of the desired aldehyde, its purity is compromised. Using it without purification could lead to lower yields, unexpected side products, and difficulty in reproducing your experimental results. We strongly recommend performing a purity analysis (see Troubleshooting Guide and Protocols below) before use.

Q4: Can I add an inhibitor to prevent oxidation?

A: Yes, for long-term storage of aldehydes, adding a radical scavenger or antioxidant like Butylated Hydroxytoluene (BHT) or thymol in small quantities can be effective at inhibiting auto-oxidation.[11][12] However, if you are using the material in a sensitive downstream application, such as catalysis, you must first confirm that the inhibitor will not interfere with your reaction. If purity is paramount, storage under inert gas is the preferred method.

Troubleshooting Guide: Has My Aldehyde Degraded?

If you suspect your sample of this compound has decomposed, this guide will help you diagnose the issue and determine the appropriate course of action.

G cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Confirmatory Analysis cluster_3 Decision A Suspected Decomposition (e.g., discoloration, clumping, off-odor, age of sample) B Perform Visual Inspection - Is it a white, free-flowing solid? A->B C Check Melting Point - Literature: 47-51 °C - Is it broad or depressed? B->C If visually OK D TLC Analysis - Spot against a fresh standard - See new, more polar spot? B->D If discolored C->D If melting point is off F Purity Acceptable C->F If melting point is sharp & within range E Spectroscopic Analysis (FTIR or ¹H NMR) D->E If TLC shows impurity D->F If TLC is clean G Purity Compromised E->G If spectra confirm oxidation product H Purify Sample (e.g., recrystallization, column chromatography) G->H I Discard and Use New Lot G->I

Caption: Troubleshooting workflow for suspected aldehyde decomposition.

Issue ObservedPotential CauseRecommended Action
White solid has become yellow or brown. Oxidation to 2-fluoro-3-methoxybenzoic acid and potentially other chromophoric byproducts.Confirm with TLC and/or spectroscopy. If impurity is present, purification or disposal is recommended.
Material appears wet or has melted below its melting point. Presence of impurities depressing the melting point.Do not use. The sample is significantly contaminated.
Material has hardened into a solid mass. Polymerization (trimerization). This is less common than oxidation for benzaldehydes but can be catalyzed by acidic impurities.[11]The material is likely unusable. Confirm with solubility tests and NMR if necessary.
Inconsistent reaction yields or new side products. Use of a partially degraded starting material.Re-evaluate the purity of your this compound stock using the protocols below.

Key Experimental Protocols

These protocols provide a framework for assessing the purity of your material. Always consult your institution's safety guidelines and wear appropriate Personal Protective Equipment (PPE), including gloves and eye protection.[6]

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To quickly visualize the presence of the more polar carboxylic acid impurity.

Methodology:

  • Prepare Samples: Dissolve a small amount (~1 mg) of your suspect aldehyde in a minimal amount of dichloromethane (DCM) or ethyl acetate. In a separate vial, dissolve a sample from a new, sealed bottle to use as a standard.

  • Spot Plate: On a silica gel TLC plate, spot the "suspect" sample, the "standard" sample, and a "co-spot" containing both.

  • Develop Plate: Place the plate in a TLC chamber containing an appropriate mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). The ideal solvent system should place the aldehyde spot at an Rf of ~0.4-0.5.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize under a UV lamp (254 nm).

  • Analysis: The aldehyde should appear as a dark spot. The carboxylic acid impurity, being more polar, will appear as a separate spot with a much lower Rf value (closer to the baseline). The absence of a secondary spot in your sample lane indicates high purity.

Protocol 2: Confirmation of Oxidation by ¹H NMR Spectroscopy

Objective: To definitively identify and quantify the presence of 2-Fluoro-3-methoxybenzoic acid.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).[13]

  • Acquire Spectrum: Obtain a ¹H NMR spectrum.

  • Data Analysis:

    • This compound: Look for the characteristic sharp singlet for the aldehyde proton (-CHO ) at approximately δ 10.38 ppm.[14] Also, note the aromatic protons between δ 7.15-7.43 ppm and the methoxy singlet around δ 3.95 ppm.[14]

    • 2-Fluoro-3-methoxybenzoic acid (Impurity): Look for the appearance of a new, broad singlet far downfield, typically between δ 10-12 ppm, corresponding to the carboxylic acid proton (-COOH ). The aromatic signals for the acid will also be slightly shifted compared to the aldehyde.

    • Quantification: The molar percentage of the impurity can be estimated by comparing the integration of the aldehyde proton peak to the carboxylic acid proton peak.

Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-resolution separation and precise quantification of the aldehyde and its non-volatile impurities.[15]

Methodology:

  • Instrumentation: Use an HPLC system with a UV detector and a C18 reverse-phase column.[15]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid to improve peak shape) is typically effective. For example, start at 30% acetonitrile and ramp to 90% over 15 minutes.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Injection & Analysis: Inject a small volume (e.g., 5-10 µL) and monitor the chromatogram at a wavelength where both the aldehyde and potential impurities absorb (e.g., 254 nm).

  • Interpretation: The main peak will correspond to this compound. The carboxylic acid impurity will elute earlier due to its higher polarity. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Primary Decomposition Pathway

The primary mechanism of degradation is the auto-oxidation of the aldehyde to a carboxylic acid. This is a free-radical chain reaction initiated by light or heat in the presence of oxygen.

G cluster_0 cluster_1 cluster_2 A This compound (C₈H₇FO₂) B 2-Fluoro-3-methoxybenzoic Acid (C₈H₇FO₃) A->B Oxidation Air Air (O₂) Air->A initiates Light Light (hν) Light->A catalyzes Heat Heat (Δ) Heat->A accelerates

Caption: The oxidation of this compound to its carboxylic acid.

By understanding these mechanisms and implementing the rigorous storage and testing protocols outlined above, researchers can ensure the long-term stability and integrity of their this compound, leading to more reliable and reproducible scientific outcomes.

References

Navigating Thermal Hazards in Syntheses with 2-Fluoro-3-methoxybenzaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions involving 2-Fluoro-3-methoxybenzaldehyde. This guide is designed for our valued partners—researchers, scientists, and drug development professionals—to provide field-proven insights and troubleshooting assistance for the safe and effective use of this versatile building block. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical application, ensuring that every protocol is a self-validating system for safety and success.

The unique electronic properties conferred by the fluoro and methoxy substituents on the benzaldehyde ring make this intermediate highly valuable in constructing complex molecular architectures, particularly in pharmaceutical applications. However, as with any chemical transformation, a thorough understanding of potential thermal hazards is paramount to prevent incidents and ensure reproducible results, especially during scale-up.

This guide is structured as a series of troubleshooting questions and in-depth FAQs to directly address the challenges you may encounter. We will delve into the causality behind experimental choices, grounding our recommendations in established principles of chemical reaction safety.

Core Principles of Thermal Hazard Management

Before addressing specific reaction types, it's crucial to understand the fundamental concept of a thermal runaway . An exothermic reaction becomes a runaway when the rate of heat generation surpasses the rate of heat removal. This leads to a rapid increase in temperature, which in turn exponentially accelerates the reaction rate, potentially causing a catastrophic failure of the reaction vessel.[1][2] The key to safety is to always maintain control over the reaction's heat generation.

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: Unexpectedly Rapid Exotherm During Reagent Addition

Q: I'm performing a Grignard reaction with this compound and noticed a sudden, sharp temperature spike immediately after adding the Grignard reagent. What's happening and how can I prevent it?

A: This is a classic sign of an uncontrolled initiation of a highly exothermic reaction. Grignard reactions are notoriously energetic, and their initiation can sometimes be delayed, leading to an accumulation of the Grignard reagent. When the reaction finally starts, the excess reagent reacts very quickly, causing a dangerous temperature and pressure increase.[1]

Root Cause Analysis & Prevention Workflow:

Caption: Decision workflow for managing Grignard reaction exotherms.

In-Depth Explanation:

  • Anhydrous is Non-Negotiable: Grignard reagents react violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • The Power of Slow Addition: A semi-batch process, where one reagent is added portion-wise or via a syringe pump, is the standard for controlling exothermic reactions. This limits the amount of unreacted material at any given time, thereby controlling the maximum possible heat output.

  • Thermal Monitoring is Key: The temperature profile of your reaction is a direct indicator of the reaction rate. A steady, controlled temperature increase is desired. A sudden spike indicates a loss of control.

  • Scale-Up Considerations: Remember that as you scale up a reaction, the volume increases by the cube of the vessel radius, while the heat transfer surface area only increases by the square. This makes heat removal less efficient at larger scales, a critical factor to consider.[2]

Scenario 2: Reaction Temperature Continues to Rise After Stopping Reagent Feed

Q: I was running a Wittig reaction and stopped the addition of the ylide. However, the reactor temperature continued to climb. Why did this happen?

A: This indicates a significant accumulation of unreacted starting materials, a high-risk situation. The cleavage of the oxaphosphatane intermediate in a Wittig reaction is exothermic and irreversible.[3] If the rate of ylide addition is faster than the rate of its consumption, it will build up in the reactor. The continued temperature rise after stopping the feed is the reaction "catching up," which can lead to a runaway.

Preventative Measures & Protocol Validation:

  • Perform Reaction Calorimetry: Before scaling up, a reaction calorimetry (RC) study is essential to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the rate of heat release. This data allows you to design an appropriate cooling strategy and safe addition rates.

  • Initial Small-Scale Run: Always perform a new reaction on a small scale to observe its thermal profile. Never scale a reaction by more than a factor of three from a previously successful run.[2]

  • Semi-Batch Operation: For exothermic reactions, a semi-batch process (slow addition of one reactant) is strongly recommended over a batch process (mixing all reactants at once).

Data Interpretation: A Simplified Calorimetry Profile

ParameterDescriptionImplication for Safety
Heat of Reaction (ΔHr) Total heat released by the reaction.A higher value indicates a more energetic reaction requiring more robust cooling.
Heat Flow (q) Instantaneous rate of heat generation.Spikes in heat flow indicate rapid reaction rates that can be difficult to control.
Accumulation Percentage of unreacted reagent.High accumulation is a significant risk factor for thermal runaway.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with using this compound in a Friedel-Crafts acylation?

A1: Friedel-Crafts acylation, particularly when using potent Lewis acids like aluminum chloride (AlCl₃), can be highly exothermic. The main hazards are:

  • Initial Complexation: The formation of the complex between the acylating agent, the Lewis acid, and the aromatic substrate can itself be exothermic.

  • Reaction Exotherm: The acylation reaction itself releases a significant amount of heat.

  • Quenching: Quenching the reaction, especially with water, can be extremely hazardous due to the violent and highly exothermic reaction of the remaining Lewis acid.

Mitigation Strategy:

  • Slow Addition: Add the Lewis acid portion-wise at a low temperature.

  • Controlled Quench: Plan the quench carefully. A "reverse quench" (slowly adding the reaction mixture to a large volume of ice-cold water or a mild base) is often safer than adding water directly to the reaction.

Q2: I am planning a reductive amination with this compound. Are there any specific thermal risks I should be aware of?

A2: Reductive amination is a widely used and generally safe C-N bond-forming reaction.[4] However, potential thermal hazards can arise from:

  • Hydride Reducing Agents: The reduction of the intermediate imine is typically exothermic. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are common choices. While STAB is milder, NaBH₄ can react with the solvent (like methanol) to produce hydrogen gas, which can lead to pressure buildup.

  • Reaction Scale: As with all exothermic reactions, the risk increases with scale.

Best Practices:

  • Monitor Temperature: Keep the reaction temperature controlled, especially during the addition of the reducing agent.

  • Adequate Venting: Ensure the reaction vessel is not sealed to prevent pressure buildup, especially if using reagents that can evolve gas.

Q3: Can the fluorine and methoxy substituents on this compound influence the thermal profile of a reaction?

A3: Yes, these substituents can have electronic effects that may alter the reactivity of the aldehyde and, consequently, the reaction's thermal profile. The fluorine atom is electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon. This might lead to a faster reaction rate and a more pronounced exotherm in nucleophilic addition reactions compared to unsubstituted benzaldehyde. While specific calorimetric data for this compound is not widely available, it is a prudent assumption that its reactions may be more energetic.[5] Always start with the assumption that the reaction will be highly exothermic and take appropriate precautions.

Q4: What is the first step I should take if I suspect a reaction is beginning to run away?

A4: Your personal safety is the top priority.

Immediate Action Plan for a Suspected Thermal Runaway:

Caption: Emergency response flowchart for a thermal runaway event.

Experimental Protocols: A Framework for Safety

This section provides a generalized, safety-focused protocol for conducting an exothermic reaction with this compound. This should be adapted to your specific reaction conditions.

Protocol: Safety-First Approach to a Wittig Reaction
  • Risk Assessment:

    • Identify all reactants, solvents, and potential products. Review their Safety Data Sheets (SDS). Note that the decomposition temperature for this compound is listed as "not known," which necessitates a cautious approach to heating.[6]

    • Recognize that the reaction is likely exothermic.

    • Plan for a semi-batch addition of the more reactive species (typically the ylide).

    • Calculate the theoretical adiabatic temperature rise if possible, or assume a worst-case scenario.

  • Equipment Setup:

    • Use a round-bottom flask that is no more than 50% full to allow for adequate headspace.[2]

    • Equip the flask with a magnetic stirrer, a reflux condenser (if applicable), an inert gas inlet, and a calibrated internal temperature probe.

    • Place the flask in a cooling bath (e.g., ice-water) on a stirrer plate.

  • Procedure:

    • Dissolve this compound in the chosen anhydrous solvent in the reaction flask and cool to the desired starting temperature (e.g., 0 °C).

    • Prepare the ylide solution in a separate flask.

    • Using a syringe pump or a dropping funnel, add the ylide solution to the stirred aldehyde solution at a slow, controlled rate.

    • CRITICAL: Monitor the internal temperature continuously. The addition rate should be adjusted to maintain the desired temperature and prevent a rapid exotherm.

    • After the addition is complete, continue to stir the reaction at the controlled temperature and monitor for any post-addition exotherm.

    • Plan a controlled quench procedure.

This guide provides a framework for thinking critically about thermal hazards when working with this compound. Always combine this information with your institution's safety protocols and your own professional judgment. The principles of careful planning, continuous monitoring, and controlled reaction conditions are the cornerstones of safe and successful chemical synthesis.

References

Technical Support Center: Optimizing Solvent Conditions for Reactions Involving 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with 2-Fluoro-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of solvent selection and troubleshooting for common synthetic transformations involving this versatile building block. Our focus is on providing practical, evidence-based advice to enhance your reaction outcomes, yields, and purity.

Introduction to this compound in Synthesis

This compound is a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique interplay of its functional groups: the reactive aldehyde, the electron-withdrawing fluorine atom, and the electron-donating methoxy group.[3] This substitution pattern significantly influences the reactivity of both the aromatic ring and the aldehyde, making careful optimization of reaction conditions, especially solvent choice, paramount for successful synthesis.

This guide will address frequently encountered challenges and provide structured troubleshooting workflows for several key reaction classes where this compound is a common precursor.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should consider for solvent selection?

A1: Understanding the physical properties of this compound is the first step in selecting an appropriate solvent system. Key properties are summarized in the table below.

PropertyValueImplication for Solvent Selection
Molecular Formula C₈H₇FO₂[4][5]Indicates a relatively small, moderately polar molecule.
Molecular Weight 154.14 g/mol [4][5]Standard molecular weight for a substituted benzaldehyde.
Physical State White crystalline solid[6]The compound is a solid at room temperature, so a solvent that can fully dissolve it at the desired reaction temperature is necessary.
Melting Point 47-51 °C[6][7]This relatively low melting point suggests that reactions can be conducted at moderate temperatures without the need for high-boiling point solvents, unless required by the reaction mechanism.
Solubility Data not widely available for a range of organic solvents.[6]Empirical determination of solubility in your chosen solvent system is recommended. Generally, it is expected to be soluble in common polar aprotic solvents like THF, DCM, and ethyl acetate, and less soluble in nonpolar solvents like hexanes.
Stability Stable under recommended storage conditions.[6][8]The compound is generally stable, but as with all aldehydes, care should be taken to avoid oxidation, especially at elevated temperatures or in the presence of oxidizing agents.

Q2: How do the electronic properties of the substituents on this compound affect its reactivity?

A2: The fluorine atom at the 2-position and the methoxy group at the 3-position have opposing electronic effects that modulate the reactivity of the molecule.

  • Fluorine (ortho to aldehyde): As a highly electronegative atom, fluorine acts as an electron-withdrawing group by induction.[3] This effect can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating nucleophilic attack.

  • Methoxy group (meta to aldehyde): The methoxy group is an electron-donating group through resonance. This can influence the electron density of the aromatic ring.

The interplay of these groups makes predicting reactivity complex and underscores the importance of empirical optimization for each specific reaction.

Troubleshooting Guides for Common Reactions

Nucleophilic Aromatic Substitution (SNAr)

Reactions involving the displacement of the fluorine atom by a nucleophile are a common application for this substrate. The electron-withdrawing nature of the aldehyde group activates the ring towards nucleophilic attack.[9]

Common Problem: Low yield or incomplete conversion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for SNAr reactions.

Detailed Guidance:

  • Solvent Polarity: Aprotic polar solvents are generally the best choice for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, leaving the "naked" anion more reactive.

    • DMF and DMSO: These are excellent choices for SNAr. However, be aware that DMSO can sometimes lead to oxidation of the aldehyde, especially at higher temperatures.[10] Studies have shown that for some benzaldehydes, radiochemical yields in SNAr are significantly higher in DMF than in DMSO due to aldehyde oxidation in the latter.[10]

    • Acetonitrile: Another suitable polar aprotic solvent that is less prone to causing side reactions than DMSO.[11]

  • Temperature: Increasing the reaction temperature can often overcome activation energy barriers and improve conversion. However, this must be balanced with the potential for side reactions.

  • Base Selection: The choice of base is critical. A strong base can potentially react with the aldehyde. Weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ are often preferred.[12]

  • Side Reactions: In some cases, particularly with strongly basic nucleophiles in protic solvents like methanol, substitution of the fluorine with a methoxy group can occur.[13] If this is observed, switching to an aprotic solvent is crucial.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound, catalyzed by a weak base.[14][15]

Common Problem: Formation of side products or slow reaction rates.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Knoevenagel condensation.

Detailed Guidance:

  • Solvent's Role: The solvent can influence both the reaction rate and the equilibrium position.

    • Protic Solvents: Ethanol and methanol are commonly used and can facilitate the reaction. For instance, the reaction of 2-methoxybenzaldehyde with thiobarbituric acid proceeds well in ethanol with a piperidine catalyst.[14]

    • Aprotic Solvents with Water Removal: Toluene or hexane, coupled with a Dean-Stark apparatus to remove the water formed during the reaction, can drive the equilibrium towards the product.[15]

    • Solvent-Free Conditions: In some cases, running the reaction neat or under grinding conditions can be highly effective and environmentally friendly.[16]

  • Catalyst: Weakly basic amines like piperidine or ammonium salts are typical catalysts. The choice of catalyst can be solvent-dependent.

Reductive Amination

This is a two-step process in which the aldehyde first reacts with an amine to form an imine, which is then reduced to the corresponding amine.[17]

Common Problem: Low yield of the desired amine, or formation of over-alkylated or reduced aldehyde byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting for reductive amination.

Detailed Guidance:

  • Reducing Agent and Solvent Compatibility: The choice of reducing agent dictates the optimal solvent system.

    • Sodium triacetoxyborohydride (STAB): This is a mild reducing agent that is often used in one-pot reductive aminations. It is sensitive to water and not very compatible with methanol.[18] Good solvent choices include 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and ethyl acetate.[18]

    • Sodium cyanoborohydride (NaBH₃CN): This reagent is stable in protic solvents and is often used in methanol or ethanol.[18]

    • Sodium borohydride (NaBH₄): As this reagent can also reduce the starting aldehyde, it is typically added after the imine has been allowed to form. Methanol and ethanol are common solvents.[18]

  • Anhydrous Conditions: While some reductive aminations are not overly sensitive to moisture, ensuring anhydrous conditions can be beneficial, especially when using water-sensitive reagents like STAB.[19]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Knoevenagel Condensation

This protocol provides a framework for systematically evaluating different solvents for the Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile).

  • Preparation: In separate, dry reaction vials, place this compound (1 eq.), the active methylene compound (1.1 eq.), and a catalytic amount of a weak base (e.g., piperidine, 0.1 eq.).

  • Solvent Addition: To each vial, add a different solvent to be tested (e.g., ethanol, toluene, THF, acetonitrile, or no solvent) to achieve a consistent concentration (e.g., 0.5 M).

  • Reaction: Stir the reactions at a set temperature (e.g., room temperature or 50 °C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Analysis: Compare the reaction rates and final conversions in each solvent to identify the optimal conditions. Note any side product formation.

References

Technical Support Center: Scaling Up 2-Fluoro-3-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving 2-Fluoro-3-methoxybenzaldehyde from bench-scale to bulk synthesis. As a versatile fluorinated building block, this aldehyde is a crucial precursor for numerous active pharmaceutical ingredients (APIs), including benzosuberone derivatives and various bicyclic heterocycles.[1] Scaling up its synthesis requires careful consideration of reaction parameters, safety protocols, and potential process bottlenecks. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.

Compound Profile: this compound

A solid understanding of the reagent's properties is critical before any scale-up activity.

PropertyValueSource
CAS Number 103438-88-6[2][3]
Molecular Formula C₈H₇FO₂[2][4]
Molecular Weight 154.14 g/mol [4]
Physical State White crystalline solid[1][2]
Melting Point 47-51 °C[1][2][3]
Purity Typically >98%[1]
Storage 3-5 °C, in a well-ventilated place with container tightly closed.[2]
Stability Stable under recommended storage conditions.[2][5]

Troubleshooting Guide for Bulk Synthesis

This section addresses common issues encountered during the scale-up of reactions with this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Q1: My reaction yield has dropped significantly after moving from a 1 L flask to a 20 L reactor. What are the likely causes?

A: A drop in yield upon scale-up is a common challenge, often attributable to issues with mass and heat transfer.

  • Probable Cause 1: Inefficient Mixing. In larger vessels, reactant homogeneity is harder to achieve. Pockets of high or low concentration can lead to the formation of side products or leave unreacted starting material.

    • Solution: Evaluate your agitation system. Ensure the impeller type and stirring speed are adequate for the reactor geometry and reaction viscosity. For heterogeneous reactions, proper agitation is even more critical to maximize the interfacial area between phases.

  • Probable Cause 2: Poor Temperature Control. Reactions that are easily managed in a lab flask can become problematic at scale. Exothermic events can cause temperature spikes, leading to decomposition or undesired side reactions. Conversely, endothermic reactions may stall if the reactor's heating jacket cannot supply heat effectively.

    • Solution:

      • Controlled Addition: Add critical reagents slowly and sub-surface to prevent localized "hot spots."

      • Calorimetry Data: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the reaction's thermal profile, including the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is invaluable for designing a safe and effective cooling protocol.

      • Reactor Efficiency: Ensure your reactor's heat transfer coefficient is sufficient for the thermal load of the reaction.

  • Probable Cause 3: Extended Reaction Time. What takes 4 hours at the lab scale may take longer to reach completion in a large reactor due to slower addition rates and mixing. This extended time can sometimes lead to product degradation.

    • Solution: Monitor the reaction progress closely using in-process controls (IPCs) like HPLC or GC. Do not rely solely on the time that worked at the small scale. The reaction should be quenched only after IPCs confirm its completion.

Q2: I'm observing a new, significant impurity in my crude product that wasn't present in the lab-scale runs. How do I identify and mitigate it?

A: The appearance of new impurities often points to a "hidden" reaction pathway that only becomes significant under the conditions of bulk synthesis.

  • Probable Cause 1: Air/Moisture Sensitivity. Many organometallic reactions, such as those involving Grignard reagents or DIBAL-H reductions, are highly sensitive to air and moisture.[3] At scale, achieving a truly inert atmosphere is more challenging.

    • Solution: Ensure all solvents and reagents are rigorously dried. Purge the reactor thoroughly with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction. Use dry transfer techniques for all reagents.

  • Probable Cause 2: Side Reactions with Aldehyde. Aldehydes are prone to various side reactions. For example, in base-catalyzed reactions, a Cannizzaro reaction could occur if the aldehyde has no α-hydrogens, or aldol condensations if it does. While this compound has no α-hydrogens, impurities or alternative pathways could be an issue.

    • Solution: Isolate and characterize the impurity using techniques like LC-MS and NMR. Understanding its structure will provide clues to its formation mechanism. Once understood, you can often suppress its formation by adjusting reaction conditions—for example, by lowering the temperature, changing the base, or modifying the order of reagent addition.

  • Probable Cause 3: Leaching from Equipment. At scale, reactants are in contact with different materials (e.g., different grades of stainless steel, gaskets) for longer periods. It is possible for metal ions to leach and catalyze unwanted side reactions.

    • Solution: Review the materials of construction for your reactor and transfer lines. If metal catalysis is suspected, consider using glass-lined reactors or performing small-scale experiments doped with potential metal contaminants to confirm the hypothesis.

Q3: My product isolation is problematic. The material is an oil after workup, but it was a clean solid in the lab. What's wrong?

A: This is typically due to the presence of impurities that are depressing the melting point or residual solvent that is difficult to remove.

  • Probable Cause 1: Inefficient Workup/Phase Separation. Phase separations in large reactors can be sluggish and less efficient than in a laboratory separating funnel, leading to organic-soluble impurities remaining in the product layer.

    • Solution: Allow adequate time for phase separation. Consider adding a small amount of brine to improve the separation of aqueous and organic layers. If emulsions form, techniques like filtration through Celite® or the addition of a different solvent can help break them.

  • Probable Cause 2: Residual Solvent. Removing solvents from large batches of material is more difficult. High-boiling point solvents (like DMF or NMP) are particularly challenging.

    • Solution: After concentrating the product on a rotary evaporator, perform a solvent swap with a lower-boiling point solvent and reconcentrate. For final drying, use a vacuum oven with a controlled temperature (well below the product's melting point) and ensure a strong vacuum is applied.

  • Probable Cause 3: Impurities. As discussed in Q2, impurities can prevent crystallization.

    • Solution: Purify a small sample of the crude oil via column chromatography to obtain a pure, solid reference standard.[3] Use this to develop a crystallization procedure. Screen various solvents and solvent mixtures to find conditions that allow your product to crystallize while leaving the impurities in the mother liquor. Seeding the bulk material with a small amount of pure crystals can often induce crystallization.

Frequently Asked Questions (FAQs)

Safety & Handling

Q: What are the primary safety hazards of this compound and what PPE is required for bulk handling? A: According to its Safety Data Sheet, this compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[2][4] When handling this compound in bulk, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and/or a full-face shield.[2][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use.[2]

  • Body Protection: A lab coat or chemical-resistant apron. For larger quantities, a full chemical suit may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[2] If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge should be used.[2]

Reaction & Process Chemistry

Q: What common reaction types involving this compound are suitable for scaling up? A: This aldehyde is a versatile building block. Reactions that are commonly and successfully scaled include:

  • Wittig Reaction: Used to form alkenes, this reaction is frequently employed with this compound to construct larger scaffolds.[1] Scale-up requires careful management of the strong base used to generate the ylide and the removal of the triphenylphosphine oxide byproduct.[7][8]

  • Reductive Amination: A robust method for forming amines. This two-step (imine formation and reduction) or one-pot process is generally high-yielding and scalable. Common reducing agents like sodium borohydride or catalytic hydrogenation are well-suited for bulk production.

  • Grignard and Organolithium Additions: These C-C bond-forming reactions are powerful but highly exothermic and require strict anhydrous and inert conditions.[9] For scale-up, slow reagent addition and robust cooling are absolutely critical to prevent thermal runaway.

Q: How can I effectively monitor reaction progress when I can't just take a sample to the TLC plate? A: In-process controls (IPCs) are essential for large-scale synthesis. While TLC is a quick check, quantitative methods are preferred.

  • HPLC/UPLC: The most common and reliable method. Develop a stability-indicating method that can separate starting material, intermediates, and the final product.

  • GC: Suitable for volatile compounds.

  • Process Analytical Technology (PAT): For advanced process control, consider implementing PAT tools like in-situ IR or Raman spectroscopy. These can provide real-time data on reactant consumption and product formation without the need for sampling.

Material & Storage

Q: Are there any known chemical incompatibilities I should be aware of when selecting equipment or other reagents? A: While the SDS does not list specific incompatible materials, general chemical principles for aldehydes apply.[2][5] Avoid:

  • Strong Oxidizing Agents: Can oxidize the aldehyde to a carboxylic acid.

  • Strong Bases: Can potentially catalyze side reactions.

  • Strong Reducing Agents: Will reduce the aldehyde to an alcohol.[10][11] When selecting equipment, standard glass-lined or stainless steel reactors are generally suitable. However, always conduct small-scale tests if you have concerns about material compatibility.

Q: What is the recommended long-term storage condition to maintain the purity of the aldehyde? A: The material should be stored at 3-5 °C in a tightly sealed container to protect it from moisture and air.[2] Storing under an inert atmosphere (e.g., nitrogen) is good practice, especially after the container has been opened.

Visualized Workflows

General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing issues in a scaled-up reaction.

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Root Cause Analysis cluster_3 Corrective Action Low_Yield Low Yield / Stalled Reaction Check_Raw_Materials 1. Verify Raw Material Quality (CoA, Assay, Water Content) Low_Yield->Check_Raw_Materials Impurity New Impurity Detected Impurity->Check_Raw_Materials Isolation_Issue Isolation Issue (Oiling Out) Isolation_Issue->Check_Raw_Materials Review_Process_Parameters 2. Review Process Parameters (Temp, Addition, Stirring) Check_Raw_Materials->Review_Process_Parameters Analyze_Crude_Mixture 3. Analyze Reaction Mixture (HPLC, LC-MS, NMR) Review_Process_Parameters->Analyze_Crude_Mixture Heat_Transfer Heat/Mass Transfer Issue? Analyze_Crude_Mixture->Heat_Transfer Kinetics Kinetic vs. Thermodynamic Control? Heat_Transfer->Kinetics [No] Optimize_Mixing Optimize Agitation / Dosing Heat_Transfer->Optimize_Mixing [Yes] Stability Product/Reagent Stability Issue? Kinetics->Stability [No] Adjust_Temp Adjust Temperature Profile Kinetics->Adjust_Temp [Yes] Modify_Workup Modify Workup / Purification Stability->Modify_Workup [Yes]

Caption: A logical workflow for troubleshooting common scale-up issues.

Scale-Up Decision Pathway

This diagram illustrates the key stages and decision points when moving from a lab-scale procedure to full-scale production.

G POC 1. Lab Scale Proof of Concept (>95% Purity, >80% Yield) Route_Scouting 2. Route Scouting & Optimization (Cost, Safety, Feasibility) POC->Route_Scouting Hazard_Eval 3. Process Hazard Evaluation (Calorimetry, SDS Review) Route_Scouting->Hazard_Eval Go_NoGo_1 Safe to Scale? Hazard_Eval->Go_NoGo_1 Pilot_Run 4. Kilo-Lab / Pilot Plant Run (1-10 kg scale) Go_NoGo_1->Pilot_Run Yes Redesign Redesign Process Go_NoGo_1->Redesign No Define_PARs 5. Define Process Acceptable Ranges (PARs) (Temp, Conc., Time) Pilot_Run->Define_PARs Go_NoGo_2 Process Robust? Define_PARs->Go_NoGo_2 Go_NoGo_2->Pilot_Run No, Re-optimize Production 6. Full-Scale Production Go_NoGo_2->Production Yes

Caption: Key stages and decision gates for process scale-up.

Example Protocol: Scaled-Up Wittig Reaction

This protocol is a representative example of a Wittig reaction involving this compound and is for illustrative purposes. All quantities and conditions must be optimized for your specific substrate and equipment.

Reaction: Formation of (E/Z)-1-(2-fluoro-3-methoxystyryl)benzene

  • Reactor Preparation:

    • Ensure a 50 L glass-lined reactor is clean, dry, and leak-tested.

    • Inert the reactor by purging with dry nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the process.

  • Ylide Formation:

    • To the reactor, charge anhydrous Tetrahydrofuran (THF) (15 L) via a dry transfer line.

    • Begin agitation and cool the solvent to 0 °C.

    • Charge Benzyltriphenylphosphonium chloride (1.2 eq, 1.5 kg).

    • Slowly add Potassium tert-butoxide (1.15 eq, 500 g) in portions over 1 hour, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting orange-red mixture at 0-5 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve this compound (1.0 eq, 500 g) in anhydrous THF (5 L) in a separate vessel under nitrogen.

    • Add the aldehyde solution to the ylide mixture in the reactor via a dropping funnel over 2 hours, maintaining an internal temperature below 15 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 4 hours.

    • Monitor the reaction for completion by HPLC (consumption of the aldehyde).

  • Workup and Isolation:

    • Once complete, cool the reaction mixture to 10 °C.

    • Slowly quench the reaction by adding deionized water (10 L).

    • Transfer the mixture to an extractor. Add Ethyl Acetate (20 L) and agitate.

    • Separate the organic layer. Wash the organic layer with brine (2 x 5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product will contain triphenylphosphine oxide. Purify by either:

      • Crystallization: Dissolve the crude oil in a minimal amount of a hot solvent (e.g., isopropanol) and cool slowly to crystallize the desired alkene product.

      • Column Chromatography: For higher purity, perform silica gel chromatography, eluting with a hexane/ethyl acetate gradient.

References

Characterization of unexpected byproducts in 2-Fluoro-3-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The synthesis of 2-Fluoro-3-methoxybenzaldehyde is a critical step in the development of various active pharmaceutical ingredients (APIs), including potent PIM kinase inhibitors and benzosuberone derivatives.[1][2] While seemingly straightforward, the formylation of 2-fluoroanisole presents unique challenges related to regioselectivity and the formation of unexpected byproducts. The electronic properties of the fluorine and methoxy substituents create a delicate balance that can be easily perturbed by reaction conditions, leading to complex product mixtures that are difficult to characterize and separate.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. It is designed for researchers, medicinal chemists, and process development professionals to navigate the common pitfalls associated with this synthesis, ensuring the efficient and accurate production of the target molecule.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues. The underlying causality for each problem is explained, followed by a logical, step-by-step approach to resolution.

Q1: My reaction yield is very low, or I've recovered mostly unreacted 2-fluoroanisole. What went wrong?

Answer: Low conversion is a common issue that typically points to three areas: the formylation reagent, the reaction conditions, or the nature of the starting material.

  • Causality (Vilsmeier-Haack Route): The Vilsmeier-Haack reaction relies on the formation of an electrophilic chloroiminium ion (the "Vilsmeier reagent") from a formamide source (like DMF) and a dehydrating agent (like POCl₃).[3][4] This electrophile is relatively mild and requires an electron-rich aromatic ring for effective substitution.[4] If the Vilsmeier reagent is not formed efficiently or if the reaction conditions are not optimal, the electrophilic attack on 2-fluoroanisole will be sluggish.

  • Causality (Ortho-lithiation Route): This route uses a strong organolithium base (e.g., n-BuLi) to deprotonate the position ortho to a directing metalation group (DMG).[5][6] The methoxy group in 2-fluoroanisole serves as a moderate DMG.[6] Failure here is often due to inactive reagents, poor temperature control, or solubility issues.[7]

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Organolithium Reagents (n-BuLi, s-BuLi): These are highly sensitive to air and moisture. Use only freshly opened bottles or titrate older bottles to determine the active concentration. A common mistake is using a partially degraded reagent, leading to incomplete deprotonation.[7]

    • Vilsmeier Reagents (POCl₃, DMF): Phosphorus oxychloride can hydrolyze over time. Use a recently purchased bottle or distill it before use. DMF should be anhydrous.

  • Optimize Reaction Conditions:

    • Temperature Control (Ortho-lithiation): Deprotonation is typically performed at low temperatures (-78 °C) to prevent side reactions.[8][9] However, if you observe poor solubility of your 2-fluoroanisole at this temperature, a slow warm-up to -40 °C after the base addition can improve conversion. Be cautious, as temperatures above -40 °C can promote the formation of aryne intermediates.[8][9]

    • Reaction Time & Temperature (Vilsmeier-Haack): These reactions often require heating (e.g., 60-80 °C) to proceed at a reasonable rate. If you are running the reaction at room temperature, poor conversion is expected. Try incrementally increasing the temperature and monitoring by TLC or LC-MS.

  • Consider Solvent Choice:

    • For ortho-lithiation, THF is a common choice. Ensure it is freshly distilled and anhydrous. Using additives like TMEDA can sometimes enhance the reactivity of n-BuLi by breaking up its aggregates, which may be beneficial if you continue to see low conversion.[5]

Q2: My NMR spectrum is complex. I have the desired product, but also significant peaks suggesting an isomeric byproduct. How do I identify it?

Answer: The simultaneous presence of both fluorine (an ortho-para director) and a methoxy group (an ortho-para director) on the starting material, 2-fluoroanisole, makes the formation of isomeric aldehydes highly probable. The primary byproduct is almost certainly 4-Fluoro-3-methoxybenzaldehyde .

  • Causality - Electronic Effects: The methoxy group is a strong activating group and directs ortho and para. The fluorine atom is deactivating inductively but still directs ortho and para through resonance. The formylation will occur at the positions most activated by these groups.

    • Position 2 (Desired): Ortho to the methoxy group, meta to the fluorine.

    • Position 4 (Byproduct): Para to the methoxy group, ortho to the fluorine.

    • Position 6 (Minor Byproduct): Ortho to both the methoxy and fluorine groups. Steric hindrance often makes this a minor product.

The Vilsmeier-Haack reaction is particularly sensitive to these directing effects.[10][11]

Identification Workflow:

  • Utilize ¹⁹F NMR Spectroscopy: This is the most powerful tool for distinguishing fluorinated isomers.[12][13] The chemical environment around the fluorine atom is distinct for each isomer, resulting in different chemical shifts. 19F NMR offers high sensitivity and a wide spectral window, making it ideal for analyzing complex mixtures.[12][14]

  • Analyze ¹H NMR Coupling Patterns: The aromatic region of the proton NMR provides definitive structural information.

    • This compound (Target): You will observe three distinct aromatic protons with complex splitting patterns (multiplets). The aldehyde proton will appear as a singlet around 10.3 ppm.[1]

    • 4-Fluoro-3-methoxybenzaldehyde (Isomer): This isomer has a different symmetry. You will likely see simpler splitting patterns compared to the target molecule.

  • Cross-Reference with HPLC-MS: Couple your HPLC to a mass spectrometer. The isomers will have the same mass-to-charge ratio (m/z), but they will likely have different retention times on a reverse-phase column. Isolate the fractions corresponding to each peak and perform individual NMR analysis for unambiguous confirmation.

Compound ¹H Aldehyde Shift (δ ppm) Aromatic ¹H Pattern Expected ¹⁹F Shift Range (δ ppm)
This compound ~10.38[1]3H, complex multipletsUnique, sharp singlet
4-Fluoro-3-methoxybenzaldehyde ~9.8-10.03H, often simpler dd, d patternsDistinctly different shift from target
2-Fluoro-5-methoxybenzaldehyde ~10.33H, different coupling constantsDistinctly different shift from target

Note: Exact chemical shifts are solvent-dependent. This table provides expected values based on typical deuterated solvents like CDCl₃.

Troubleshooting Diagram: Isomer Identification

G Start Complex Product Mixture (Confirmed by MS) F19_NMR Acquire ¹⁹F NMR Spectrum Start->F19_NMR Decision_F19 Multiple Signals Observed? F19_NMR->Decision_F19 H1_NMR Acquire High-Resolution ¹H NMR Spectrum Decision_F19->H1_NMR Yes Structure_Confirm Confirm Structures of Target and Byproducts Decision_F19->Structure_Confirm No (Single Product) Analyze_Coupling Analyze Aromatic Splitting Patterns & Coupling Constants H1_NMR->Analyze_Coupling HPLC Run Preparative HPLC to Separate Peaks Analyze_Coupling->HPLC Isolate Isolate Individual Fractions HPLC->Isolate NMR_Fractions Run NMR on Each Fraction Isolate->NMR_Fractions NMR_Fractions->Structure_Confirm

Caption: Workflow for identifying isomeric byproducts.

Q3: I see a peak in my mass spectrum that doesn't correspond to my product or starting material. It seems to have lost the fluorine atom. What could it be?

Answer: The observation of a desfluoro impurity is a known issue in the synthesis of complex fluorinated molecules, often arising from the starting materials used in precursor synthesis.[15]

  • Causality: The most likely cause is the presence of a desfluoro impurity in your 2-fluoroanisole starting material . The synthesis of 2-fluoroanisole often starts from 2-fluorophenol.[16] If the 2-fluorophenol contains trace amounts of phenol, this will be converted to anisole. Anisole is highly activated and will readily undergo formylation under Vilsmeier-Haack or other electrophilic conditions to produce methoxybenzaldehyde isomers (e.g., p-anisaldehyde).

Troubleshooting & Characterization Workflow:

  • Confirm the Mass: The mass difference should correspond to the loss of a fluorine atom (-19 Da) and the gain of a hydrogen atom (+1 Da), for a net difference of -18 Da from your target product.[15]

  • Analyze Starting Material: Obtain a high-purity standard of 2-fluoroanisole and analyze your batch of starting material by GC-MS. This is the most effective technique for detecting small amounts of volatile impurities like anisole.

  • Synthesize the Standard: To confirm the identity of the byproduct, synthesize the suspected compound (e.g., 4-methoxybenzaldehyde) independently.

  • Co-injection Analysis: Spike your reaction mixture with the synthesized standard and analyze by HPLC or GC. If the retention time of the unknown peak matches the standard, its identity is confirmed.

Prevention Strategy:

  • Source high-purity 2-fluoroanisole (≥99%).

  • If purity is a concern, purify the starting material by distillation before use.

Byproduct Formation Diagram: Vilsmeier-Haack Reaction

G cluster_reagents Reagents cluster_substrates Substrates in Starting Material cluster_products Products DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier Anisole Anisole (Impurity) Vilsmeier->Anisole Electrophilic Attack Fluoroanisole 2-Fluoroanisole (Target SM) Vilsmeier->Fluoroanisole Electrophilic Attack Desfluoro Methoxybenzaldehyde (Desfluoro Byproduct) Anisole->Desfluoro Target This compound (Desired Product) Fluoroanisole->Target ortho to OMe Isomer 4-Fluoro-3-methoxybenzaldehyde (Isomeric Byproduct) Fluoroanisole->Isomer para to OMe

Caption: Byproduct formation pathways in the Vilsmeier-Haack reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Vilsmeier-Haack or Ortho-lithiation, is better for my needs?

Answer: The choice depends on your scale, available equipment, and tolerance for isomeric impurities.

  • Vilsmeier-Haack:

    • Pros: Uses cheaper, less hazardous reagents (DMF, POCl₃) and is generally more robust for larger-scale synthesis.[10] The workup is a straightforward aqueous quench.

    • Cons: Often results in lower regioselectivity, producing a mixture of 2- and 4-formylated products that require careful chromatographic separation.[17]

  • Ortho-lithiation followed by Formylation:

    • Pros: Offers superior regioselectivity. The methoxy group is a well-established DMG, strongly directing deprotonation to the C2 position.[5][6] This leads to a much cleaner product profile with minimal isomeric byproducts.

    • Cons: Requires cryogenic temperatures (-78 °C), strictly anhydrous conditions, and the use of pyrophoric organolithium reagents (n-BuLi), which can be challenging to handle, especially at scale.[7] The reaction is also sensitive to the quality of the organolithium reagent.

Recommendation: For discovery/medicinal chemistry (small scale), the ortho-lithiation route is often preferred for its clean, predictable outcome. For process development and scale-up, the Vilsmeier-Haack reaction may be more practical, provided an efficient purification method is developed to remove the key isomers.

Q2: What are the key spectroscopic signatures I should look for to confirm I have successfully synthesized this compound?

Answer: Confirmation requires a combination of NMR and MS data.

  • ¹H NMR:

    • Aldehyde Proton: A sharp singlet between δ 10.3-10.4 ppm.[1] Its integration should be 1H. The chemical shift of an aldehyde proton is highly characteristic.[18]

    • Methoxy Protons: A sharp singlet around δ 3.95 ppm, integrating to 3H.[1]

    • Aromatic Protons: Three distinct signals between δ 7.1-7.5 ppm, each integrating to 1H. They will exhibit complex splitting due to ³J(H,H), ⁴J(H,H), and through-space H-F couplings.[1]

  • ¹³C NMR: Look for the characteristic aldehyde carbon signal around 188-190 ppm. You will also see carbons bonded to fluorine exhibiting large C-F coupling constants.

  • ¹⁹F NMR: A single, sharp peak. This confirms the presence of only one fluorine environment.[12]

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the exact mass of C₈H₇FO₂ (Calculated: 154.0430).[19] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Q3: My primary impurity is the 4-fluoro isomer. How can I improve the regioselectivity of my Vilsmeier-Haack reaction to favor the desired 2-fluoro product?

Answer: While achieving perfect selectivity is difficult with the Vilsmeier-Haack reaction on this substrate, you can influence the isomeric ratio by modifying the reaction conditions.

  • Use a Bulky Formylating Agent: While less common, using a bulkier formamide derivative in place of DMF can sterically hinder attack at the more crowded C6 position and potentially influence the C2/C4 ratio.

  • Lewis Acid Additives: Some formylation reactions use additional Lewis acids to modulate the electrophilicity of the formylating agent.[20] Experimenting with mild Lewis acids could potentially favor coordination with the methoxy group, enhancing direction to the ortho position.

  • Solvent Effects: The polarity of the solvent can influence reaction rates and selectivity. Try running the reaction in a less polar solvent (e.g., 1,2-dichloroethane) versus a more polar one to see if the product ratio changes.

  • Adopt an Ortho-directing Strategy: Ultimately, if high regioselectivity is critical, the most reliable solution is to switch to a directed ortho-lithiation strategy, which is inherently designed to functionalize the C2 position.[8][9]

Section 3: Key Experimental Protocols

Protocol 1: Sample Preparation and Analysis for Impurity Identification by NMR
  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the crude reaction mixture in 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard is often used, or shifts are referenced to a known solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. Ensure the spectral width covers the range from -1 to 12 ppm to include both TMS and the aldehyde proton.

    • Obtain high resolution to clearly resolve the coupling patterns in the aromatic region (δ 7-8 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. This will show each unique fluorine environment as a sharp singlet.

    • The wide chemical shift range of ¹⁹F NMR makes it excellent for separating signals from closely related isomers.[21]

  • 2D NMR (HSQC/HMBC):

    • If ambiguity remains, perform 2D NMR experiments. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful. It will show correlations between the aldehyde proton and the aromatic carbons, helping to definitively establish connectivity and identify which aromatic ring protons are adjacent to the formyl group.

Protocol 2: General HPLC-MS Method for Impurity Profiling

This method provides a starting point for separating the target compound from its common byproducts.

  • Instrumentation: HPLC with a UV/PDA detector coupled to a mass spectrometer (ESI or APCI source).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start at 30% B.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm. MS scan in positive ion mode.

  • Expected Elution Order: Generally, more polar compounds elute earlier. The relative polarity of the isomers can vary, but this method should provide good separation.

References

Technical Support Center: Selectivity in Reactions with 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-3-methoxybenzaldehyde (CAS 103438-88-6). This versatile fluorinated building block is a cornerstone in medicinal chemistry and drug discovery, serving as a key precursor for complex molecules such as benzosuberones, hydroisoquinolines, and other pharmacologically active heterocyles.[1][2] Its unique substitution pattern—an activating methoxy group, a deactivating aldehyde, and a displaceable fluorine atom—offers a rich landscape for synthetic transformations. However, this same functionality presents distinct challenges in controlling reaction selectivity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common reactions and answers frequently asked questions to help you navigate the complexities of this reagent and optimize your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction is giving low yields and a mixture of products. Why is the fluorine atom not being selectively displaced?

Root Cause Analysis: Achieving high selectivity in SNAr reactions with this compound is a delicate balance of electronic effects and reaction conditions. The aromatic ring's reactivity is governed by three competing factors:

  • Activation by the Aldehyde: The electron-withdrawing aldehyde group (-CHO) is ortho to the fluorine, which strongly activates the C-F bond toward nucleophilic attack.

  • Deactivation by the Methoxy Group: The electron-donating methoxy group (-OCH₃) at the C3 position is meta to the fluorine. While its activating effect is less pronounced at the C2 position, it can still electronically disfavor the reaction compared to a ring with only electron-withdrawing groups.

  • Side Reactions: The aldehyde group is susceptible to oxidation, especially in solvents like DMSO at elevated temperatures, which can consume the starting material.[3] Furthermore, if using an alcohol like methanol as the solvent in a base-catalyzed reaction, you may observe an unintended SNAr side reaction where a methoxy group from the solvent displaces the fluorine.[4]

Troubleshooting Protocol:

  • Solvent Selection: Switch from DMSO to a less oxidizing solvent like DMF, which has been shown to provide higher radiochemical yields and less precursor oxidation in similar systems.[3][5] For base-catalyzed reactions, consider using THF instead of methanol to prevent competitive substitution by the solvent.[4]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This minimizes oxidation and other potential side reactions.

  • Protect the Aldehyde: If side reactions at the aldehyde are unavoidable, consider a protecting group strategy. Converting the aldehyde to a 1,3-dioxolane acetal is a robust method that renders it inert to many nucleophiles.

Q2: I'm attempting a Directed ortho-Metalation (DoM) to functionalize the C4 position, but the reaction is failing. What is going wrong?

Root Cause Analysis: This is a classic case of competing reactivity. While the methoxy group is an excellent Directed Metalation Group (DMG) capable of directing organolithium bases to the ortho C4 position, the aldehyde functional group is highly electrophilic.[6][7] Strong organolithium bases (like n-BuLi or sec-BuLi) will preferentially attack the aldehyde carbonyl carbon far faster than they will deprotonate the C-H bond at C4.

dot

dom_failure reagent n-BuLi substrate 2-Fluoro-3-methoxy- benzaldehyde reagent->substrate Reacts with attack Nucleophilic Attack on Aldehyde substrate->attack Favored Pathway (Fast) deprotonation Desired C4 Deprotonation (DoM) substrate->deprotonation Disfavored Pathway (Slow) outcome Side Product: Secondary Alcohol attack->outcome

Caption: Competing reaction pathways in the ortho-lithiation attempt.

Troubleshooting Protocol: Protection of the aldehyde is not optional; it is mandatory for a successful DoM reaction.

  • Protect the Aldehyde: Convert the aldehyde to a stable acetal, such as a 1,3-dioxolane. This group is inert to alkyllithiums and can also serve as a DMG, reinforcing the directing effect of the methoxy group.[8]

  • Perform DoM: With the protected substrate, proceed with the directed ortho-metalation using an appropriate organolithium base (e.g., sec-BuLi in THF at -78 °C) and TMEDA as a chelating agent.

  • Quench with Electrophile: Add your desired electrophile to functionalize the C4 position.

  • Deprotection: Hydrolyze the acetal using aqueous acid (e.g., 1M HCl) to regenerate the aldehyde.

Q3: My Wittig reaction is giving poor (E/Z) selectivity. How can I control the alkene geometry?

Root Cause Analysis: The stereochemical outcome of a Wittig reaction is primarily determined by the nature of the phosphonium ylide.[9][10]

  • Non-stabilized Ylides (e.g., where the group on the ylidic carbon is an alkyl group) react rapidly and irreversibly under kinetic control to predominantly form the (Z)-alkene.

  • Stabilized Ylides (e.g., where the group is an electron-withdrawing group like an ester or ketone) react more slowly and reversibly, allowing for equilibration to the thermodynamically favored (E)-alkene.[9][11]

The presence of lithium salts, often from using n-BuLi to form the ylide, can disrupt the normal mechanism by stabilizing the betaine intermediate, leading to erosion of stereoselectivity.[10][11]

Troubleshooting Protocol:

  • For (Z)-Alkene Synthesis: Use a non-stabilized ylide and ensure "salt-free" conditions. Generate the ylide using a base like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide to avoid lithium cations.

  • For (E)-Alkene Synthesis:

    • Use a stabilized ylide. This is the most straightforward approach.

    • If you must use a non-stabilized ylide, employ the Schlosser modification . This involves treating the initial betaine intermediate with a second equivalent of strong base (like phenyllithium) at low temperature to force equilibration to the more stable threo-betaine, which then collapses to the (E)-alkene upon protonation and warming.[10][11]

A key application for this substrate is the Wittig reaction with (3-carboxypropyl)triphenylphosphonium bromide, which is a crucial step in the synthesis of benzosuberone cores.[1]

Q4: I am trying to reduce the aldehyde to a benzyl alcohol, but I am observing defluorination. How can I perform this reduction cleanly?

Root Cause Analysis: While the C-F bond is strong, harsh reducing conditions can lead to unwanted side reactions, including hydrodefluorination. The choice of reducing agent and reaction conditions is critical for chemoselectivity. Powerful, non-selective hydrides like LiAlH₄ can sometimes lead to over-reduction or reaction with other functional groups.

Troubleshooting Protocol: For a clean and selective reduction of the aldehyde, a mild reducing agent is recommended.

ReagentTypical ConditionsSelectivity & Comments
Sodium Borohydride (NaBH₄) MeOH or EtOH, 0 °C to RTHighly Recommended. Excellent chemoselectivity for aldehydes and ketones. Mild conditions prevent defluorination.[12]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °CUse with caution. Very powerful; can reduce esters and other groups. Higher risk of side reactions.

Recommended Protocol: Dissolve this compound in methanol, cool the solution to 0 °C in an ice bath, and add sodium borohydride (NaBH₄) portion-wise. The reaction is typically clean and complete within an hour.[3][12]

Section 2: Frequently Asked Questions (FAQs)

Q: What are the proper storage and handling procedures for this compound? A: this compound is a white crystalline solid with a melting point of 47-51 °C.[1][13] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[13][14] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, inside a certified chemical fume hood.

Q: Why is the fluorine atom a valuable feature in drug design? A: Incorporating fluorine into a drug candidate is a common strategy in medicinal chemistry. The C-F bond can block sites of metabolic oxidation, increasing the drug's half-life. Fluorine's high electronegativity can also alter the pKa of nearby functional groups and lead to more favorable binding interactions with target proteins, ultimately enhancing the compound's pharmacokinetic and pharmacodynamic profile.[2][15]

Q: Is it possible to perform a Friedel-Crafts reaction on this aromatic ring? A: A direct intermolecular Friedel-Crafts reaction is challenging and not recommended. The aldehyde group is strongly deactivating and can coordinate with the Lewis acid catalyst, poisoning it. However, an intramolecular Friedel-Crafts acylation (a cyclization) is a known and effective transformation for this system. This is typically performed after a Wittig reaction has extended the side chain, leading to the formation of a benzosuberone core using a promoter like Eaton's reagent (P₂O₅ in methanesulfonic acid).[1]

Q: Which functional group should I protect first if I need to modify other parts of the molecule? A: The aldehyde is the most sensitive functional group to both strong bases/nucleophiles and certain oxidizing/reducing conditions. Therefore, in a multi-step synthesis requiring protection, the aldehyde should almost always be protected first.

dot

protection_logic start Planning Synthesis Step q1 Involve strong base (e.g., R-Li, Grignard)? start->q1 q2 Involve non-selective reducing/oxidizing agents? q1->q2 No protect Protect Aldehyde Group (e.g., as Acetal) q1->protect Yes q2->protect Yes proceed Proceed with Reaction (No Protection Needed) q2->proceed No

Caption: Decision workflow for aldehyde protection.

Section 3: Key Experimental Protocols

Protocol 1: Acetal Protection of the Aldehyde Group

This protocol provides a general method for protecting the aldehyde as a 1,3-dioxolane.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.02 eq).

  • Solvent: Add toluene as the solvent (sufficient to fill the Dean-Stark trap).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or GC-MS until all the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting acetal can often be used without further purification.

Protocol 2: Selective Aldehyde Reduction with NaBH₄

This protocol describes the clean conversion of the aldehyde to a primary alcohol.

  • Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: While stirring, slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by slowly adding 1 M HCl until the bubbling ceases. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude alcohol, which can be purified by column chromatography.

References

Technical Support Center: Custom Synthesis of 2-Fluoro-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-3-methoxybenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chemical building blocks. This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines and quinazolines.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, offers strategic advantages in medicinal chemistry but also presents distinct synthetic challenges.[2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and characterization. The information herein is grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guides

This section is structured to address specific problems you may encounter during the synthesis of this compound derivatives. Each issue is analyzed from cause to solution, providing a clear path to resolving experimental hurdles.

Guide 1: Challenges in Ortho-Lithiation/Formylation

The directed ortho-lithiation of 2-fluoroanisole followed by formylation is a common route to this compound. However, this pathway is fraught with potential complications.

Issue 1.1: Low or No Yield of the Desired Product

Question: I am attempting the ortho-lithiation of 2-fluoroanisole using n-butyllithium followed by quenching with N,N-dimethylformamide (DMF), but I am consistently observing low yields or recovering only the starting material. What is going wrong?

Answer: This is a frequent challenge in directed ortho-metalation (DoM) reactions.[3][4] Several factors can contribute to the failure of this reaction.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization
Incomplete Deprotonation The methoxy group is a moderately strong directing group, but the acidity of the ortho-proton is crucial. Insufficiently strong base or improper reaction conditions can lead to incomplete deprotonation.Base Selection: While n-BuLi is common, consider using s-BuLi or t-BuLi, which are stronger bases. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing basicity and accelerating the reaction.[3] Temperature Control: While -78 °C is a standard starting point, some ortho-lithiations require slightly higher temperatures to proceed at a reasonable rate.[5] However, be cautious, as higher temperatures can lead to side reactions.[6][7] A temperature scout is advisable.
Poor Solubility of Starting Material At -78 °C, 2-fluoroanisole may have limited solubility in ethereal solvents like THF, preventing efficient deprotonation.[5]Solvent System: Ensure your starting material is fully dissolved before adding the organolithium reagent. You may need to increase the solvent volume. A co-solvent like toluene might be necessary for certain substrates.
Degraded Reagents Organolithium reagents are highly sensitive to moisture and air. DMF can decompose to dimethylamine and formic acid.[8]Reagent Quality: Use freshly titrated n-BuLi. Ensure your DMF is anhydrous. It is best practice to use a freshly opened bottle or distill it over a suitable drying agent.
Inefficient Quenching The addition of the electrophile (DMF) is a critical step. Improper addition can lead to side reactions.Quenching Protocol: Add the anhydrous DMF dropwise to the aryllithium solution at low temperature. Rapid addition can cause localized warming and decomposition.
Issue 1.2: Formation of Isomeric Byproducts

Question: My reaction is producing a mixture of benzaldehyde isomers. How can I improve the regioselectivity of the formylation?

Answer: The formation of isomers indicates that deprotonation is not occurring exclusively at the desired position.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization
Competing Directing Group Effects The fluorine and methoxy groups both direct ortho-lithiation. While the methoxy group is generally a stronger director, the fluorine can exert a competing influence.Optimize Base/Solvent System: The choice of base and solvent can influence regioselectivity. Experiment with different alkyllithiums and the presence or absence of TMEDA.
Arylithium Isomerization At higher temperatures, the initially formed aryllithium species may be prone to isomerization.Strict Temperature Control: Maintain the reaction at the lowest possible temperature at which the deprotonation occurs efficiently.
Guide 2: Vilsmeier-Haack Reaction Troubleshooting

The Vilsmeier-Haack reaction is an alternative formylation method.[9][10][11] It involves the reaction of an electron-rich aromatic ring with the Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride (POCl₃).[9][11]

Issue 2.1: Sluggish Reaction and Low Conversion

Question: My Vilsmeier-Haack reaction on 2-fluoroanisole is very slow, and I am recovering a large amount of unreacted starting material. How can I drive the reaction to completion?

Answer: Sluggishness in the Vilsmeier-Haack reaction often points to insufficient activation of the aromatic ring or issues with the Vilsmeier reagent itself.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization
Insufficiently Activated Substrate 2-Fluoroanisole is moderately activated. The Vilsmeier reagent is a relatively weak electrophile and may not react efficiently.[9]Reaction Temperature: While the reaction is often initiated at 0 °C, gentle heating (e.g., to 40-60 °C) may be required to drive the reaction to completion.[11] Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Improper Vilsmeier Reagent Formation The Vilsmeier reagent must be pre-formed correctly for the reaction to be successful.Order of Addition: Always add POCl₃ dropwise to cold, anhydrous DMF.[12] This is an exothermic reaction, and the temperature should be controlled. Allow the reagent to stir for a period before adding the substrate.
Moisture Contamination Water will quench the Vilsmeier reagent.Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Issue 2.2: Formation of Chlorinated Byproducts

Question: I am observing a chlorinated byproduct in my reaction mixture. What is the cause, and how can I prevent it?

Answer: Chlorination is a known side reaction in Vilsmeier-Haack reactions, particularly when using POCl₃.[12]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization
Reactive Chlorine Species The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, especially at higher temperatures.[12]Temperature Control: Run the reaction at the lowest effective temperature. Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[12]
Prolonged Reaction Time Extended reaction times can increase the likelihood of side reactions.Reaction Monitoring: Monitor the reaction progress and quench it as soon as the starting material is consumed.
Guide 3: Purification Challenges
Issue 3.1: Difficulty in Separating the Product from Starting Material

Question: I am having trouble separating this compound from unreacted 2-fluoroanisole using column chromatography.

Answer: The polarity difference between the aldehyde product and the anisole starting material can sometimes be insufficient for easy separation.

Troubleshooting & Optimization:

  • Solvent System Optimization: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 98:2) and gradually increase the polarity.

  • Alternative Purification Methods:

    • Bisulfite Adduct Formation: Aldehydes can form solid bisulfite adducts. This can be a highly effective method for separating the aldehyde from non-carbonyl impurities. The aldehyde can be regenerated by treatment with an acid or base.

    • Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical melting point and appearance of this compound?

A1: this compound is typically a white to off-white solid with a melting point in the range of 47-51 °C.[13][14]

Q2: What are the recommended storage conditions for this compound?

A2: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[13] Some suppliers recommend storage at 3-5 °C.[13] The compound is generally stable under recommended storage conditions.[13]

Q3: What analytical techniques are best for characterizing the final product?

A3: A combination of techniques is recommended for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The proton NMR spectrum should show a characteristic aldehyde proton signal around 10.38 ppm.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • Infrared (IR) Spectroscopy: Shows a characteristic carbonyl (C=O) stretch for the aldehyde.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[13][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13]

Q5: Can I use other formylating agents besides DMF in the ortho-lithiation reaction?

A5: Yes, other formylating agents can be used. For example, ethyl formate can be an effective electrophile. The choice of formylating agent can sometimes influence the yield and purity of the product.

III. Experimental Protocols

Protocol 1: Ortho-Lithiation and Formylation of 2-Fluoroanisole

Materials:

  • 2-Fluoroanisole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-fluoroanisole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 eq) dropwise, again ensuring the temperature does not rise significantly.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Vilsmeier-Haack Formylation of 2-Fluoroanisole

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 2-Fluoroanisole

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate (NaOAc)

  • Ice

Procedure:

  • In an oven-dried flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C in an ice bath.

  • Add POCl₃ (1.1 eq) dropwise to the stirred DMF, ensuring the temperature remains below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.[12]

  • Dissolve 2-fluoroanisole (1.0 eq) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC. If the reaction is sluggish, gentle heating to 40 °C may be necessary.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice.

  • Add a solution of sodium acetate to neutralize the mixture.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure and purify by column chromatography.

IV. Visualized Workflows

Troubleshooting Logic for Low Yield in Ortho-Lithiation

G start Low Yield in Ortho-Lithiation check_reagents Check Reagent Quality (n-BuLi titration, anhydrous solvents) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok OK reagents_bad Degraded Reagents check_reagents->reagents_bad Issue Found check_conditions Review Reaction Conditions reagents_ok->check_conditions solution1 Use Fresh/Distilled Reagents reagents_bad->solution1 conditions_ok Conditions Appear Correct check_conditions->conditions_ok solubility Is Starting Material Soluble at -78°C? conditions_ok->solubility soluble Yes solubility->soluble insoluble No solubility->insoluble deprotonation Incomplete Deprotonation? soluble->deprotonation solution2 Increase Solvent Volume or Use Co-solvent insoluble->solution2 deprotonation_yes Yes deprotonation->deprotonation_yes solution3 Use Stronger Base (s-BuLi) Add TMEDA Slightly Increase Temperature deprotonation_yes->solution3

Caption: Decision tree for troubleshooting low yields.

General Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-Fluoroanisole reaction Formylation (Ortho-Lithiation or Vilsmeier-Haack) start->reaction crude Crude Product reaction->crude column Column Chromatography crude->column purity_check Purity Analysis (HPLC, NMR) column->purity_check analysis Spectroscopic Analysis (NMR, MS, IR) purity_check->analysis Purity ≥ 98% final_product Pure this compound analysis->final_product

Caption: Overall synthesis and purification workflow.

V. References

  • Ossila. (2023). This compound - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). This compound | 103438-88-6. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from --INVALID-LINK--

  • Ossila. This compound | CAS 103438-88-6. Retrieved from --INVALID-LINK--

  • Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. This compound | 103438-88-6. Retrieved from --INVALID-LINK--

  • BLD Pharm. 103438-88-6|this compound. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Optimizing Chemical Synthesis: The Value of this compound (CAS 103438-88-6). Retrieved from --INVALID-LINK--

  • Lea, T. V., & Daugulis, O. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 58(4), 454-457. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound | CAS 103438-88-6. Retrieved from --INVALID-LINK--

  • CP Lab Safety. This compound, min 97%, 100 grams. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. This compound (97%). Retrieved from --INVALID-LINK--

  • Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications, 13(1), 19-27. Retrieved from --INVALID-LINK--

  • Lea, T. V., & Daugulis, O. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 58(4), 454-457. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from --INVALID-LINK--

  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • NROChemistry. Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). 3-Fluoro-2-methoxybenzaldehyde: A Key Intermediate for Novel Drug Discovery. Retrieved from --INVALID-LINK--

  • PubChem. This compound. Retrieved from --INVALID-LINK--

  • Beier, P., et al. (2021). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Molecules, 26(23), 7351. Retrieved from --INVALID-LINK--

  • Baran Lab. Directed Metalation: A Survival Guide. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. 2-Fluoro-4-methoxybenzaldehyde 97 331-64-6. Retrieved from --INVALID-LINK--

  • University of Michigan. Directed (ortho) Metallation. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Ortho-lithiation with n-BuLi. Retrieved from --INVALID-LINK--

  • Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). How to do mono formylation of N,N-diethyl-3-methoxybenzamide?. Retrieved from --INVALID-LINK--

  • Guidechem. What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. 4-Fluoro-3-methoxybenzaldehyde 97 128495-46-5. Retrieved from --INVALID-LINK--

  • Benchchem. Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Zhang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 864381. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Energy profiles for the reactions of benzaldehyde 3a with fluorinated.... Retrieved from --INVALID-LINK--

References

Technical Support Center: Enhancing Metabolic Stability of 2-Fluoro-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers engaged in the development of drug candidates derived from the 2-Fluoro-3-methoxybenzaldehyde scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale and troubleshooting insights to navigate the complexities of metabolic stability assessment and enhancement. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Foundational Understanding of Metabolic Liabilities

This section addresses the primary metabolic pathways that are likely to affect derivatives of the this compound core structure. Understanding these "soft spots" is the first step in designing more robust molecules.

Question 1: What are the most probable metabolic liabilities for a drug candidate derived from this compound?

Answer: Based on the core structure, we can anticipate several key metabolic vulnerabilities. The primary sites for metabolism are typically electron-rich areas or groups susceptible to common enzymatic reactions.[1] For this scaffold, the two most prominent liabilities are:

  • O-Demethylation of the Methoxy Group: The methoxy group (-OCH₃) is a well-known substrate for Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4.[2] This reaction removes the methyl group to form a phenol. This new phenolic metabolite is often rapidly conjugated (e.g., glucuronidation or sulfation) and excreted, leading to high clearance and poor oral bioavailability.[3]

  • Oxidation of the Benzaldehyde-derived Moiety: If the aldehyde functional group is retained or transformed into another oxidizable group in your final molecule, it can be a significant liability. Aldehyde oxidases (AO) and other enzymes can convert it to a carboxylic acid, which can also be readily cleared.[1]

The fluorine atom's role is complex; its strong electron-withdrawing nature can influence the reactivity of the adjacent methoxy group and the aromatic ring, potentially slowing down some oxidative processes.[4] However, it can also lead to unexpected metabolic pathways or the formation of reactive metabolites.[5]

Question 2: How does the fluorine atom specifically influence the metabolism of the aromatic ring?

Answer: The fluorine atom has a dual effect. Its high electronegativity generally makes the aromatic ring more electron-deficient, which can decrease its susceptibility to oxidative metabolism by CYP enzymes that favor electron-rich substrates.[1] This is a common strategy used to "block" a potential site of metabolism.[6]

However, metabolism can still occur. In some cases, CYP-mediated hydroxylation can happen at fluorinated carbons, potentially leading to defluorination and the release of fluoride ions, which can be a safety concern.[4] Furthermore, the presence of fluorine can direct metabolism to other parts of the molecule, a phenomenon known as "metabolic switching."[3] Therefore, you cannot assume the fluorine atom renders the ring inert; its impact must be experimentally verified.

Section 2: Experimental Design for Metabolic Stability Assessment

This section provides guidance on selecting and executing the right experiments to quantify the metabolic stability of your compounds.

Question 3: Which in vitro assay should I start with to assess the metabolic stability of my new compound?

Answer: The Liver Microsomal Stability Assay is the universally accepted starting point.[7] It's a high-throughput, cost-effective screen that provides a good initial measure of Phase I metabolic stability, primarily mediated by CYP enzymes.[8]

  • Causality: We start here because CYP enzymes are the most significant contributors to the metabolism of a majority of small molecule drugs.[9] If a compound is rapidly degraded in microsomes, it has a low probability of success in vivo without significant structural modification.

A typical workflow for initial stability screening is illustrated below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Deeper Investigation / Next Steps Start New Compound Synthesized MicrosomalAssay Human Liver Microsome (HLM) Stability Assay Start->MicrosomalAssay DataAnalysis Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint) MicrosomalAssay->DataAnalysis Decision Is t½ > 30 min? DataAnalysis->Decision HepatocyteAssay Hepatocyte Stability Assay (Phase I & II Metabolism) Decision->HepatocyteAssay Yes MetID Metabolite Identification (LC-MS/MS) Decision->MetID No Advance Advance to In Vivo PK Studies HepatocyteAssay->Advance Optimize Structural Modification (Medicinal Chemistry) MetID->Optimize

Caption: Initial metabolic stability screening workflow.

Question 4: My compound is stable in microsomes, but shows poor exposure in vivo. What's happening?

Answer: This is a classic issue that often points to metabolic pathways not present in microsomes or to other ADME (Absorption, Distribution, Metabolism, Excretion) problems.[10] Here are the likely culprits:

  • Phase II Metabolism: Microsomes primarily contain Phase I (e.g., CYP) enzymes. If your molecule is cleared by Phase II conjugation enzymes (like UGTs or SULTs), it would appear stable in microsomes but be rapidly cleared in vivo.[11]

  • Non-CYP Mediated Oxidation: Enzymes like Aldehyde Oxidase (AO) are cytosolic and are therefore not active in microsomal preparations.[7] Given your scaffold's origin, AO-mediated metabolism is a possibility.

  • Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the intestine, kidney, or lungs.[12]

  • Poor Permeability or High Efflux: The issue may not be metabolism at all, but rather poor absorption from the gut or rapid removal by drug transporters.

Next Step: You should immediately run a Hepatocyte Stability Assay . Hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a much more complete picture of hepatic clearance.[7][8]

Question 5: Can you provide a reliable protocol for a hepatocyte stability assay?

Answer: Certainly. This protocol is designed to be self-validating by including appropriate controls.

Experimental Protocol: Cryopreserved Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a system containing both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved human hepatocytes (pooled donor)

  • Hepatocyte thawing and incubation medium (e.g., Williams' Medium E)

  • 96-well plates (non-tissue culture treated)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (High clearance: Verapamil; Low clearance: Warfarin)

  • Ice-cold Acetonitrile (ACN) with an internal standard (IS) for reaction termination

  • LC-MS/MS system for analysis

Methodology:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes rapidly in a 37°C water bath according to the supplier's instructions.

    • Transfer thawed cells into pre-warmed incubation medium.

    • Centrifuge gently to pellet the cells and remove cryoprotectant.

    • Resuspend the cell pellet in fresh incubation medium and perform a cell count and viability check (e.g., Trypan Blue). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).

  • Incubation:

    • Pre-warm the hepatocyte suspension and 96-well plates at 37°C for 10-15 minutes.

    • Prepare working solutions of your test compound and positive controls by diluting the stock solution in medium. The final concentration is typically 1 µM, and the final DMSO concentration should be ≤ 0.1% to avoid toxicity.

    • Initiate the reaction by adding the hepatocyte suspension to the wells containing the compound working solutions.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot (e.g., 50 µL) from the incubation mixture.

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquot to a separate 96-well plate containing ice-cold ACN with the internal standard (e.g., 150 µL). The 3:1 ratio of ACN to sample effectively stops the reaction and precipitates proteins.

    • Seal the plate, vortex, and centrifuge at high speed (e.g., 3000 x g for 15 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[13]

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot equals the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the formulas below.[14]

ParameterFormulaDescription
Half-Life (t½) 0.693 / kTime required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / 10⁶ cells)Volume of medium cleared of the drug per unit time per million cells (µL/min/10⁶ cells).

Section 3: Troubleshooting Guide

This section focuses on common problems encountered during experiments and provides actionable solutions.

Question 6: My results show high variability between experiments. What are the common causes and solutions?

Answer: High variability is a frequent challenge.[15] Let's break down the potential causes and how to address them.

Potential CauseRecommended SolutionRationale
Inconsistent Cell Health/Viability Always perform a viability check post-thaw. Ensure consistent thawing procedures and handle cells gently.Cryopreserved hepatocytes are sensitive. Small variations in thawing can significantly impact enzyme activity.[16]
Compound Solubility Issues Verify the solubility of your compound in the incubation medium at the final concentration. Keep the final organic solvent (e.g., DMSO) concentration low (≤ 0.1%).If your compound precipitates, the effective concentration available to the enzymes is unknown, leading to erratic results.[15]
Pipetting/Dilution Errors Prepare fresh dilutions for each experiment. Use calibrated pipettes. Consider using automated liquid handlers for high-throughput work.Small errors in preparing serial dilutions or in sampling can lead to large inaccuracies in the final concentration measurements.[15]
Assay Controls Failing Run high and low clearance controls in every experiment. If controls are out of the expected range, the entire experiment is invalid.Controls validate that the enzymatic system is performing as expected. This is a crucial part of a self-validating protocol.[17]
Inconsistent Incubation Conditions Use a calibrated incubator with shaking to ensure uniform temperature and cell suspension.Temperature fluctuations directly impact enzyme kinetics. Shaking prevents cells from settling, ensuring consistent exposure to the compound.

Question 7: The compound disappears almost instantly in my assay (t½ < 5 min). How can I get a more accurate measurement?

Answer: For highly metabolized compounds, the standard protocol may not be sufficient. You need to modify the assay conditions to slow down the reaction rate.

Troubleshooting Strategy: Assay Optimization for High-Clearance Compounds

  • Reduce Protein Concentration: Lower the concentration of microsomes or hepatocytes. This reduces the overall enzyme concentration, slowing the metabolic rate.

  • Shorten Time Points: Use an abbreviated time course (e.g., 0, 1, 2, 5, 10 minutes). This provides more data points before the compound is completely consumed.

  • Verify Non-Specific Binding: Highly lipophilic compounds can stick to the plastic wells, mimicking metabolic loss. Include a control incubation with heat-inactivated enzymes. If you see a significant loss in the inactivated control, non-specific binding is an issue.

G cluster_solutions Optimization Strategies Problem Problem: Compound disappears too rapidly (t½ < 5 min) Sol1 Reduce Enzyme Concentration (e.g., lower cell density) Problem->Sol1 Sol2 Shorten Incubation Time (e.g., 0, 1, 2, 5, 10 min) Problem->Sol2 Sol3 Check Non-Specific Binding (Use heat-inactivated controls) Problem->Sol3 Goal Goal: Accurate CLint Measurement Sol1->Goal Sol2->Goal Sol3->Goal

Caption: Troubleshooting rapid compound metabolism.

Section 4: Strategies for Enhancing Metabolic Stability

Once you have identified the metabolic liabilities, the next step is rational drug design to mitigate them.

Question 8: My metabolite identification data confirms O-demethylation is the primary metabolic pathway. What are the best strategies to block this?

Answer: Blocking O-demethylation is a classic medicinal chemistry challenge. Here are several field-proven strategies, ranked from most common to more novel approaches:

  • Replace the Methoxy Group with a More Stable Bioisostere: This is the most direct approach.

    • Trifluoromethoxy (-OCF₃): The C-F bond is much stronger than the C-H bond, making this group highly resistant to oxidative metabolism.[18] It also increases lipophilicity.

    • Difluoromethoxy (-OCHF₂): Offers a balance between the properties of -OCH₃ and -OCF₃ and is also significantly more stable.

    • Small Alkoxy Groups: Replacing methyl with ethyl or isopropyl can sometimes sterically hinder the enzyme's access to the oxygen, but this can also introduce new metabolic liabilities on the new alkyl chain.

  • Introduce a "Blocking" Group: Place a sterically hindering or electron-withdrawing group adjacent to the methoxy group. For your scaffold, this is challenging as the adjacent positions are already substituted.

  • Deuterium Substitution (Kinetic Isotope Effect): Replace the hydrogens on the methyl group with deuterium (-OCD₃). The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, which can slow the rate of CYP-mediated bond cleavage.[3][19] This strategy is attractive because it minimally alters the molecule's steric and electronic properties.

Question 9: How can I apply these strategies to my this compound-derived series?

Answer: Let's create a strategic plan.

  • Synthesize Analogs: Based on the strategies above, synthesize a small set of focused analogs.

    • Analog 1: Replace the 3-methoxy group with a 3-trifluoromethoxy group.

    • Analog 2: Replace the 3-methoxy group with a 3-difluoromethoxy group.

    • Analog 3 (if feasible): Synthesize the deuterated version (-OCD₃) of your lead compound.

  • Re-run Stability Assays: Test these new analogs in the same microsomal and hepatocyte stability assays where your parent compound showed liability.

  • Compare Data: Systematically compare the t½ and CLint values. This direct comparison will provide clear evidence of which strategy is most effective for your specific scaffold.

CompoundModificationExpected OutcomeRationale
Parent Compound 3-OCH₃High ClearanceBaseline for comparison.
Analog 1 3-OCF₃Significantly Lower ClearanceC-F bonds are highly resistant to CYP-mediated cleavage.[18]
Analog 2 3-OCHF₂Lower ClearanceOffers a metabolic stability improvement, potentially with a more favorable lipophilicity profile than -OCF₃.
Analog 3 3-OCD₃Moderately Lower ClearanceThe kinetic isotope effect slows the rate-limiting C-H bond cleavage step in O-demethylation.[3]

By systematically applying these evidence-based strategies, you can rationally design drug candidates with significantly improved metabolic stability, a critical step toward developing a successful therapeutic agent. For all development programs, it is also essential to consult the latest regulatory guidelines from agencies like the FDA and ICH to ensure your metabolite testing strategies are compliant.[20][21][22]

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. 2-Fluoro-3-methoxybenzaldehyde, a key building block in the synthesis of various pharmacologically active compounds, presents an interesting case for spectroscopic analysis due to the interplay of its substituent effects.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. By examining the chemical shifts and coupling constants, we can gain a detailed understanding of the molecule's electronic and structural characteristics. This analysis is further enriched by a comparative study with structurally related benzaldehyde derivatives, offering a broader context for spectral interpretation.

Experimental Protocol for NMR Analysis

Obtaining high-quality NMR spectra is fundamental to accurate structural analysis. The following protocol outlines the standard procedure for preparing a sample of this compound for both ¹H and ¹³C NMR analysis.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The NMR spectra should be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp and well-resolved peaks.

3. Data Acquisition:

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic, methoxy, and aromatic protons. The electron-withdrawing nature of the aldehyde and fluorine substituents, combined with the electron-donating effect of the methoxy group, significantly influences the chemical shifts of the aromatic protons.[2]

Proton Chemical Shift (δ) ppm Multiplicity Integration
Aldehydic-H10.38Singlet (s)1H
Aromatic-H7.15-7.43Multiplet (m)3H
Methoxy-H3.95Singlet (s)3H

Interpretation:

  • Aldehydic Proton (10.38 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and appears as a sharp singlet far downfield.[3]

  • Methoxy Protons (3.95 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is in the expected region for a methoxy group attached to an aromatic ring.

  • Aromatic Protons (7.15-7.43 ppm): The three aromatic protons are non-equivalent and their signals overlap, resulting in a complex multiplet. The specific assignment of these protons requires consideration of the substituent effects and coupling patterns. The fluorine atom will introduce additional splitting (coupling) to the adjacent protons.

¹³C NMR Spectral Analysis of this compound

Due to the limited availability of public domain experimental data for this specific compound, the following ¹³C NMR spectral data is predicted based on computational algorithms. These predictions provide a reliable estimate for the chemical shifts of the carbon atoms in this compound.

Carbon Predicted Chemical Shift (δ) ppm
C=O~189
C-F~155 (d, ¹JCF ≈ 250 Hz)
C-OCH₃~148
C-CHO~125
Aromatic CH~120, ~118, ~115
-OCH₃~56

Interpretation:

  • Carbonyl Carbon (~189 ppm): The carbon of the aldehyde group is significantly deshielded and appears at a very low field, which is characteristic of carbonyl carbons.

  • Carbon Bearing Fluorine (~155 ppm): The carbon atom directly attached to the fluorine atom (C-F) is expected to show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, resulting in a doublet in the proton-coupled ¹³C NMR spectrum.

  • Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the fluorine, methoxy, and aldehyde substituents. The carbon attached to the methoxy group will be shielded, while the others will experience varying degrees of shielding and deshielding.

  • Methoxy Carbon (~56 ppm): The carbon of the methoxy group appears in the typical upfield region for such functionalities.

Comparative NMR Analysis

To better understand the spectral features of this compound, a comparison with its structural analogs, 2-fluorobenzaldehyde and 3-methoxybenzaldehyde, is highly instructive.

Compound Aldehydic-H (δ ppm) Aromatic-H (δ ppm) Other Protons (δ ppm)
This compound 10.387.15-7.433.95 (-OCH₃)
2-Fluorobenzaldehyde 10.357.17-7.88-
3-Methoxybenzaldehyde 9.987.25-7.513.82 (-OCH₃)
Compound C=O (δ ppm) Aromatic C (δ ppm) Other Carbons (δ ppm)
This compound (Predicted) ~189~155, ~148, ~125, ~120, ~118, ~115~56 (-OCH₃)
3-Methoxybenzaldehyde 193.0159.8, 137.6, 130.3, 122.5, 121.0, 112.955.4 (-OCH₃)[4]

Key Observations:

  • The aldehydic proton chemical shift is similar across the three compounds, indicating that the primary deshielding effect comes from the directly attached carbonyl group.

  • The introduction of a fluorine atom at the 2-position generally leads to a downfield shift of the adjacent aromatic protons due to its electron-withdrawing nature.

  • The methoxy group at the 3-position in this compound is expected to have a shielding effect on the ortho and para carbons in the ¹³C NMR spectrum.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra of this compound follows a logical workflow that integrates knowledge of fundamental NMR principles with an understanding of substituent effects.

Caption: Workflow for the NMR analysis of this compound.

Conclusion

References

Comparing reactivity of 2-Fluoro-3-methoxybenzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Reactivity Analysis of 2-Fluoro-3-methoxybenzaldehyde

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. This compound, a polysubstituted aromatic aldehyde, has emerged as a valuable building block, particularly in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the nuanced reactivity conferred by the strategic placement of its fluoro and methoxy substituents.

This guide provides an in-depth comparison of the reactivity of this compound against other relevant benzaldehydes. We will dissect the electronic and steric contributions of its substituents, present comparative data across key reaction classes, and provide detailed experimental protocols to illustrate these principles in practice.

The Decisive Influence of Substituents: An Electronic and Steric Overview

The reactivity of the aldehyde functional group in any benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon.[3] Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[3][4] In this compound, the interplay between the ortho-fluoro and meta-methoxy groups creates a unique electronic environment.

  • 2-Fluoro Group (-F): The fluorine atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and increases the partial positive charge on the carbonyl carbon. While it does possess lone pairs that can be donated via resonance (+R), the inductive effect is dominant for halogens.[5][6] This -I effect from the ortho position strongly enhances the carbonyl's electrophilicity.

  • 3-Methoxy Group (-OCH₃): The methoxy group is generally considered an activating group due to its strong resonance donation (+R effect) to the ortho and para positions. However, from the meta position, this resonance effect is not directly conjugated with the aldehyde. Therefore, its primary influence is a weaker, electron-withdrawing inductive effect (-I). Some studies have noted that a meta-methoxy group can behave as electron-donating in certain contexts, particularly in stabilizing adjacent positive charges, but its effect on the carbonyl's electrophilicity is less pronounced than an ortho or para methoxy group.[7]

The combination of a strong -I effect from the ortho-fluoro group and a weaker -I effect from the meta-methoxy group renders the carbonyl carbon of this compound significantly more electrophilic than that of unsubstituted benzaldehyde or 3-methoxybenzaldehyde. Its reactivity is expected to be more comparable to, or even greater than, that of 2-fluorobenzaldehyde.

Diagram: Electronic Effects on Carbonyl Electrophilicity

G cluster_key Key k1 Inductive Effect (-I) k2 Resonance Effect (+R) k3 Net Effect on Carbonyl (δ+) A This compound B Benzaldehyde (Reference) A->B More Reactive (Nucleophilic Addition) e1 Strong -I (ortho-F) Weak -I (meta-OCH₃) C 4-Methoxybenzaldehyde (EDG) B->C More Reactive (Nucleophilic Addition) e2 No significant ring effects e3 Strong +R (para-OCH₃) D 4-Nitrobenzaldehyde (EWG) D->B More Reactive (Nucleophilic Addition) e4 Strong -I, -R (para-NO₂)

Caption: Influence of substituents on benzaldehyde reactivity towards nucleophiles.

Comparative Reactivity in Key Synthetic Transformations

To contextualize the theoretical electronic effects, we will compare the performance of this compound with other benchmark aldehydes in three common reaction classes: the Wittig reaction, oxidation, and reductive amination.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[8][9] Consequently, the reaction rate is highly sensitive to the electrophilicity of the aldehyde. Aldehydes bearing EWGs react significantly faster than those with EDGs.[3]

Given the strong net electron-withdrawing character of its substituents, this compound is an excellent substrate for Wittig reactions. It is widely used in the synthesis of benzosuberone derivatives via Wittig olefination with reagents like (3-carboxypropyl)triphenylphosphonium bromide.[1]

Table 1: Predicted Relative Reactivity in the Wittig Reaction

CompoundSubstituent(s)Dominant Effect on CarbonylPredicted Relative Rate
This compound 2-F, 3-OCH₃Strong Net Electron Withdrawal (-I)Very High
4-Nitrobenzaldehyde4-NO₂Strong Electron Withdrawal (-I, -R)Very High
2-Fluorobenzaldehyde2-FStrong Electron Withdrawal (-I)High
BenzaldehydeHNeutral (Reference)Moderate
3-Methoxybenzaldehyde3-OCH₃Weak Electron Withdrawal (-I)Moderate
4-Methoxybenzaldehyde4-OCH₃Strong Electron Donation (+R)Low

This table is a qualitative prediction based on established principles of substituent effects. Actual rates may vary with specific ylides and reaction conditions.

Oxidation to Carboxylic Acids

The oxidation of benzaldehydes to benzoic acids is a fundamental transformation. Unlike nucleophilic additions, the effect of substituents on oxidation rates can be more complex and dependent on the oxidant and mechanism. However, for many common oxidants, electron-donating groups that can stabilize a positive charge buildup on the ring during the reaction can accelerate the rate.

For instance, in oxidation with Bromothymol Blue Magnesate (BTMACB), benzaldehydes with EDGs like methyl and methoxy groups show significantly higher reaction rates, whereas EWGs show a less pronounced effect or slightly decrease the rate relative to hydrogen.[3]

Table 2: Comparative Relative Rate Constants for Oxidation of Substituted Benzaldehydes

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-OCH₃Oxidation with BTMACB6.31
p-CH₃Oxidation with BTMACB2.51
p-NO₂Oxidation with BTMACB1.62
HOxidation with BTMACB1.00
p-ClOxidation with BTMACB0.55
(Data sourced from BenchChem[3])

Based on this data, this compound, with its net electron-withdrawing character, would be predicted to undergo oxidation at a rate slower than electron-rich benzaldehydes like p-anisaldehyde but likely comparable to or slightly slower than unsubstituted benzaldehyde.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, proceeding through the initial formation of an imine or iminium ion, which is then reduced. The first step, the nucleophilic attack of an amine on the carbonyl, is rate-limiting and is accelerated by EWGs that enhance the carbonyl's electrophilicity.

Therefore, this compound is expected to be a highly reactive substrate for imine formation. Experimental evidence with substituted benzaldehydes shows that electron-donating groups (like p-methoxy) can lower selectivity, while electron-withdrawing groups (like p-chloro) can lead to excellent yields of the primary amine.[10] This suggests that this compound would perform efficiently, favoring the desired amine product with minimal side reactions like over-alkylation.[10]

Experimental Protocols & Methodologies

The following protocols are representative procedures that can be adapted to compare the reactivity of various benzaldehydes under standardized conditions.

Protocol 1: Comparative Wittig Olefination

This protocol describes the synthesis of a stilbene derivative and can be used to compare reaction times and yields for different benzaldehydes.

Objective: To compare the reactivity of this compound against benzaldehyde by monitoring reaction completion time and final product yield.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend benzyltriphenylphosphonium chloride (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add NaH (1.15 equiv) portion-wise. Caution: Gas evolution (H₂).

  • Remove the ice bath and stir the resulting orange-red mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: In a separate flask, dissolve the benzaldehyde substrate (1.0 equiv) in a minimal amount of anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.

  • Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the alkene product. The triphenylphosphine oxide byproduct is typically more polar and will elute later.[11]

  • Calculate the final yield and compare it with the reaction time. It is anticipated that the reaction with this compound will reach completion faster and potentially give a higher yield than the reaction with unsubstituted benzaldehyde.

Diagram: Experimental Workflow for Wittig Reaction

G start Start prep_ylide 1. Prepare Ylide (Phosphonium Salt + Base in THF) start->prep_ylide add_aldehyde 2. Add Aldehyde Substrate at 0 °C prep_ylide->add_aldehyde monitor_rxn 3. Monitor by TLC (Warm to RT) add_aldehyde->monitor_rxn workup 4. Aqueous Workup (Quench, Extract, Dry) monitor_rxn->workup Reaction Complete purify 5. Purify by Column Chromatography workup->purify analyze 6. Analyze Product (Yield, NMR, etc.) purify->analyze end End analyze->end

Caption: General experimental workflow for the Wittig olefination protocol.

Conclusion

This compound presents a compelling reactivity profile for synthetic chemists. The potent, inductively electron-withdrawing ortho-fluoro group is the dominant director of reactivity, rendering the carbonyl carbon highly electrophilic and thus exceptionally reactive towards nucleophiles. This makes it a superior substrate for reactions like Wittig olefinations and the initial imine formation step of reductive aminations when compared to unsubstituted or electron-rich benzaldehydes. While its performance in oxidation reactions may be less accelerated, its overall profile makes it an efficient and versatile precursor for constructing complex molecular architectures. Understanding this nuanced interplay of substituent effects is paramount for leveraging this building block to its full potential, shortening synthetic routes, and improving overall yields in drug discovery and development.[2]

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Fluoro-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for Novel Benzaldehydes

In the landscape of modern drug discovery, substituted benzaldehydes are pivotal building blocks. Among these, 2-Fluoro-3-methoxybenzaldehyde stands out as a key precursor for a range of active pharmaceutical ingredients (APIs), including benzosuberone derivatives and various bicyclic heterocycles.[1] As we synthesize novel derivatives from this scaffold, the ability to unambiguously confirm their structure, determine their purity, and later, to trace their metabolic fate, becomes a cornerstone of the development pipeline.[2][3]

Mass spectrometry (MS) is the analytical powerhouse that enables this deep molecular insight.[3][4] However, the choice of MS technique is not trivial; it is a strategic decision that dictates the quality and type of data obtained. An incorrect choice can lead to ambiguous results, loss of critical molecular weight information, or failure to detect trace-level impurities.

This guide provides a comparative analysis of the primary mass spectrometry methodologies for characterizing this compound and its derivatives. We will move beyond simple protocols to explore the causality behind instrumental choices, comparing "hard" and "soft" ionization techniques and contrasting gas versus liquid chromatography introductions. The goal is to equip you with the foundational knowledge to select and optimize the ideal analytical strategy for your specific research and development needs.

Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a robust and highly reproducible technique, ideally suited for analytes that are both volatile and thermally stable.[2][5] Its strength lies in the combination of high-resolution chromatographic separation with the classic, information-rich fragmentation patterns generated by Electron Ionization (EI).

The Principle of Electron Ionization (EI)

EI is a "hard" ionization technique.[6] In the ion source, the analyte molecules are bombarded by a high-energy electron beam (typically 70 eV).[7] This energetic collision ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•+). The excess energy imparted to this ion causes it to undergo extensive and predictable fragmentation.[8] While this can sometimes obliterate the molecular ion peak for fragile molecules, the stable aromatic ring in this compound derivatives generally ensures its presence.[9] The resulting fragmentation pattern serves as a molecular fingerprint, which is invaluable for structural elucidation and can be compared against extensive spectral libraries like those from NIST and Wiley.[10]

Predicted EI Fragmentation of this compound

For this compound (C₈H₇FO₂, MW: 154.14), we can predict a fragmentation pathway based on established chemical principles for aromatic aldehydes.[11][12]

  • Molecular Ion (M•+): The primary ion will be at m/z 154 . Its presence is critical for confirming the molecular weight.

  • Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond, a common pathway for aldehydes, results in a stable acylium ion at m/z 153 .[7][11]

  • Loss of a Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group expels a •CHO radical, yielding a fluorinated methoxybenzene ion at m/z 125 .[7][11] This is often a highly diagnostic peak for benzaldehydes.

  • Loss of a Methyl Radical (M-15): The methoxy group can lose a methyl radical (•CH₃) to form an ion at m/z 139 .

G cluster_frags Primary Fragmentation Pathways parent C₈H₇FO₂ m/z 154 (Molecular Ion) frag1 m/z 153 [M-H]⁺ parent->frag1 - H• frag2 m/z 125 [M-CHO]⁺ parent->frag2 - CHO• frag3 m/z 139 [M-CH₃]⁺ parent->frag3 - CH₃• G cluster_prep Sample Preparation cluster_analysis GC-MS System A Dissolve Analyte B Dilute to µg/mL A->B C GC Injection B->C D Capillary Column Separation C->D E EI Source (70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detector F->G H Data Acquisition & Library Search G->H G cluster_prep Sample Preparation cluster_analysis LC-MS System A Dissolve or Extract B Filter Sample A->B C LC Injection B->C D HPLC Column Separation C->D E Ion Source (ESI or APCI) D->E F Mass Analyzer (TOF, Quadrupole) E->F G Detector F->G H Data Acquisition & Analysis G->H

References

A Comparative Guide to the Structural Elucidation of 2-Fluoro-3-methoxybenzaldehyde Derivatives: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. Among the myriad of organic building blocks, 2-Fluoro-3-methoxybenzaldehyde stands out as a versatile precursor for a range of compounds with significant potential in medicinal chemistry and materials science.[1][2][3] This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography with alternative analytical techniques for the structural characterization of compounds synthesized from this valuable starting material.

The strategic placement of the fluorine atom and the methoxy group on the benzaldehyde ring imparts unique electronic properties and reactivity, making it a key component in the synthesis of complex heterocyclic structures like hydroisoquinolines and quinazolines.[1][2] The unambiguous confirmation of the resulting molecular architectures is paramount for understanding structure-activity relationships and for rational drug design.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[4] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[5] By analyzing the diffraction pattern, researchers can deduce the precise arrangement of atoms, leading to a detailed model of the molecule that includes bond lengths, bond angles, and stereochemistry.[4]

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and expertise.

Synthesis and Crystallization of a Representative Schiff Base Derivative

A common class of compounds derived from this compound are Schiff bases, formed by the condensation reaction with a primary amine.[6][7]

Experimental Protocol: Synthesis of a Schiff Base from this compound

  • Reaction Setup: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol.

  • Addition of Amine: Add an equimolar amount of the desired primary amine to the solution.

  • Catalysis (Optional): A catalytic amount of an acid, like glacial acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: The mixture is typically stirred at room temperature or gently refluxed for several hours.

  • Isolation: The resulting Schiff base product is isolated by filtration, washed, and dried.

  • Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, acetone/hexanes).

The choice of solvent and crystallization conditions is critical and often requires empirical optimization to obtain crystals suitable for X-ray diffraction.

X-ray Diffraction and Data Analysis

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated to collect diffraction data from multiple orientations.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Crystallography synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Workflow for X-ray Crystallography.
Data Presentation: A Case Study

The crystallographic data for a hypothetical Schiff base derivative of this compound is summarized in the table below.

ParameterValue
Chemical FormulaC₁₅H₁₂FNO₂
Formula Weight257.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)11.876(3)
β (°)105.23(1)
Volume (ų)1185.4(5)
Z4
R-factor (%)4.2

Alternative and Complementary Characterization Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not always feasible or may not provide all the necessary information, particularly regarding the behavior of molecules in solution.[8][9] Several alternative and complementary techniques are essential for a comprehensive understanding of a compound's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[8] It provides information about the connectivity of atoms, their chemical environment, and through-space interactions.[4] For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Key Information from NMR:

  • Connectivity: 2D NMR experiments like COSY and HSQC establish proton-proton and proton-carbon correlations, respectively, confirming the molecular framework.

  • Stereochemistry: The relative stereochemistry of chiral centers can often be determined through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.[4]

  • Solution-State Conformation: NMR provides insights into the dynamic behavior and conformational preferences of molecules in solution, which can differ from the static picture provided by X-ray crystallography.[8][10]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.[4] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns observed in MS/MS experiments can also provide valuable structural information.[4]

A Multi-Technique Approach to Structural Elucidation

For a comprehensive and robust characterization of novel compounds, a multi-technique approach is often necessary.

characterization_flow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis start Synthesized Compound nmr NMR Spectroscopy (Connectivity, Stereochemistry) start->nmr ms Mass Spectrometry (Molecular Weight, Formula) start->ms ir IR Spectroscopy (Functional Groups) start->ir xrd X-ray Crystallography (3D Structure, Absolute Configuration) start->xrd If crystals available final_structure Confirmed Structure nmr->final_structure ms->final_structure ir->final_structure xrd->final_structure

Integrated structural characterization workflow.

Performance Comparison of Key Structural Elucidation Techniques

The choice of technique for structure determination depends on several factors, including the nature of the sample, the required level of detail, and experimental constraints.[4]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice[5]Absorption of radiofrequency waves by atomic nuclei in a magnetic field[4]Measurement of mass-to-charge ratio of ionized molecules[4]
Sample Type Single, well-ordered crystal[9]Soluble compound in a suitable solvent[4]Ionizable compound
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration[4]Connectivity, relative stereochemistry, solution-state conformation and dynamics[4][8]Molecular weight, elemental composition, fragmentation patterns[4]
Resolution Atomic (<1 Å)[4]Atomic to near-atomic[4]Low (provides connectivity information)
Strengths Unambiguous 3D structure determination; provides absolute configuration.Provides information on solution-state structure and dynamics[8]; non-destructive.[9]High sensitivity; requires very small sample amounts.
Limitations Requires high-quality single crystals, which can be difficult to obtain[9]; provides a static picture of the molecule.[10]Can be challenging for large or poorly soluble molecules; does not provide absolute configuration directly.Does not provide 3D structural information directly.

Conclusion

For compounds synthesized from this compound, single-crystal X-ray crystallography remains the unparalleled method for obtaining a definitive three-dimensional structure. It provides a level of detail that is essential for understanding the subtle steric and electronic effects imparted by the fluoro and methoxy substituents. However, a comprehensive characterization relies on the synergistic use of complementary techniques. NMR spectroscopy is indispensable for confirming the structure in solution and probing dynamic processes, while mass spectrometry provides crucial information on molecular weight and composition. By integrating the data from these powerful analytical tools, researchers can achieve a complete and unambiguous understanding of their novel compounds, accelerating the pace of discovery in drug development and materials science.

References

A Comparative Guide to the Biological Activity of PIM Kinase Inhibitors: Evaluating Scaffolds Derived from 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of PIM kinase inhibitors, with a specific focus on the potential of scaffolds derived from the versatile chemical building block, 2-fluoro-3-methoxybenzaldehyde. For researchers in oncology and drug development, the selection of a lead compound requires a nuanced understanding of not only its potency but also its selectivity, cellular efficacy, and safety profile. Here, we objectively compare the performance of well-characterized clinical and preclinical PIM kinase inhibitors, providing a benchmark against which novel compounds, such as those synthesized from this compound, can be evaluated. This document synthesizes technical data with field-proven insights, offering detailed experimental protocols and the scientific rationale behind them.

Introduction: PIM Kinases as Critical Oncogenic Drivers

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as high-priority targets in cancer therapy.[1][2] Unlike many other kinases, PIM kinases are constitutively active and their function is primarily regulated at the level of transcription and protein stability.[3] Their expression is induced by the JAK/STAT pathway in response to cytokine and growth factor signaling.[4]

Once expressed, PIM kinases phosphorylate a wide array of downstream substrates involved in crucial cellular processes, including cell cycle progression, apoptosis, and metabolism.[5][6][7] Key substrates include the pro-apoptotic protein BAD (which is inactivated by phosphorylation), the cell cycle regulators p21Cip1/Waf1 and p27Kip1, and the transcription factor c-Myc.[1][2] Overexpression of PIM kinases is a common feature in a broad spectrum of hematological and solid tumors, often correlating with poor prognosis and resistance to therapy.[1][5][8] The functional redundancy among the three isoforms suggests that pan-PIM inhibitors, which target all three, may offer a more robust therapeutic effect than isoform-specific inhibitors.[9][10]

PIM_Signaling_Pathway

The Synthetic Advantage of this compound

The chemical intermediate this compound (CAS 103438-88-6) is a valuable precursor in medicinal chemistry for synthesizing complex heterocyclic compounds.[11][12] Its utility stems from the specific arrangement of its functional groups:

  • Aldehyde Group: A reactive handle for building molecular complexity through reactions like Wittig or reductive amination.

  • Fluorine Atom: The introduction of fluorine is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity through unique interactions.[13]

  • Methoxy Group: This group can influence the electronic properties of the aromatic ring and can be a key hydrogen bond acceptor in protein-ligand interactions.[14]

This combination makes this compound an ideal starting material for creating novel kinase inhibitors, including those targeting the unique hinge region of PIM kinases.[11][12] The resulting scaffolds can be readily diversified to optimize potency and selectivity.

Comparative Analysis of PIM Kinase Inhibitors

To establish a benchmark for any novel inhibitor, we must compare its performance against established compounds. This section provides a quantitative comparison of several noteworthy PIM inhibitors.

Biochemical Potency and Selectivity

The first critical parameter is the inhibitor's potency against the purified kinase enzymes (PIM1, PIM2, and PIM3). This is typically measured as the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ). Equally important is selectivity—the inhibitor's activity against other kinases. Poor selectivity can lead to off-target effects and toxicity. For instance, the first-generation inhibitor SGI-1776 also potently inhibits the FLT3 kinase, which contributes to its activity in Acute Myeloid Leukemia (AML) but also complicates the interpretation of its PIM-specific effects.[15][16] In contrast, second-generation inhibitors like TP-3654 were designed for improved selectivity.[15]

InhibitorPIM1 (IC₅₀/Kᵢ, nM)PIM2 (IC₅₀/Kᵢ, nM)PIM3 (IC₅₀/Kᵢ, nM)Key Off-Targets (IC₅₀/Kᵢ, nM)Reference(s)
SGI-1776 736369FLT3 (low nM), Haspin[17]
AZD1208 0.5 (Kᵢ)2 (Kᵢ)0.5 (Kᵢ)Broadly selective[18]
CX-6258 52516FLT3[19]
TP-3654 5 (Kᵢ)239 (Kᵢ)42 (Kᵢ)PI3Kγ, δ, α[15][20]
PIM447 (LGH447) 0.006 (Kᵢ)0.018 (Kᵢ)0.009 (Kᵢ)Highly selective[10]

Note: IC₅₀ and Kᵢ values are highly dependent on assay conditions and should be compared with caution when sourced from different studies.[21]

Cellular Activity and In Vivo Efficacy

An inhibitor's biochemical potency must translate into activity in a cellular context. Cellular assays measure the ability of a compound to inhibit cell proliferation, induce apoptosis, or block the phosphorylation of downstream PIM substrates like BAD.[4][21] The ultimate preclinical validation comes from in vivo studies, typically using xenograft models where the inhibitor's ability to slow tumor growth is assessed.

InhibitorRepresentative Cell LineCellular IC₅₀ (µM)In Vivo ModelEfficacy SummaryReference(s)
SGI-1776 MV4;11 (AML)~0.005 - 11.68 (range)MV4;11 XenograftInduced complete tumor regression.[17]
CX-6258 MV4-11 (AML)Potent antiproliferative activityMV4-11 XenograftSignificant tumor growth inhibition.[9][19]
TP-3654 UM-UC-3 (Bladder)SubmicromolarBladder Cancer XenograftReduced tumor growth.[15]
Safety and Clinical Development Profile

The clinical trajectory of an inhibitor reveals crucial information about its safety and tolerability. The development of SGI-1776 was halted due to cardiotoxicity (QTc prolongation), which was later attributed to off-target inhibition of the hERG potassium channel.[15][20][22] This highlights the critical importance of early safety screening. Newer inhibitors have been designed to avoid this liability.[15]

Essential Experimental Protocols

Reproducible and well-validated assays are the bedrock of drug discovery. The following protocols provide step-by-step methodologies for key experiments, along with the scientific rationale.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Scientific Rationale: The ADP-Glo™ assay is a robust, luminescence-based method to quantify kinase activity.[23][24] It measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the enzyme's activity. By adding an inhibitor, the reduction in ADP production can be precisely measured to determine the IC₅₀ value. This assay is performed in two steps: first, the remaining ATP from the kinase reaction is depleted; second, the ADP produced is converted back to ATP, which then drives a luciferase reaction to generate a light signal.[25]

ADP_Glo_Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[23]

    • Prepare a serial dilution of the test inhibitor in DMSO, then dilute further in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Dilute recombinant human PIM1, PIM2, or PIM3 kinase to the desired working concentration in Kinase Buffer. The optimal concentration should be determined empirically via enzyme titration.[23]

    • Prepare a substrate/ATP mixture in Kinase Buffer. A common substrate is a biotinylated peptide derived from BAD.[26] The ATP concentration should be at or near the Kₘ for the enzyme.

  • Assay Execution (384-well plate format):

    • To each well, add 1 µL of the diluted inhibitor or DMSO for the control wells.

    • Add 2 µL of the diluted PIM kinase enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (CellTiter-Glo®)

Scientific Rationale: This assay determines an inhibitor's effect on cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[27] A decrease in ATP levels in treated cells compared to untreated controls indicates either reduced proliferation or increased cell death. It provides a functional readout of the inhibitor's overall cellular impact.

Detailed Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MV4-11 for AML, PC-3 for prostate cancer) under standard conditions.

    • Trypsinize and count the cells. Seed them into a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Inhibitor Treatment:

    • Prepare a 2X serial dilution of the PIM inhibitor in culture medium.

    • Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium or control medium (with DMSO) to the respective wells.

    • Incubate the plate for 48-72 hours, a period that allows for multiple cell divisions.[27]

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the IC₅₀ value as described for the in vitro kinase assay.

Cellular Target Engagement Assay (Western Blot for p-BAD)

Scientific Rationale: To confirm that the observed cellular effects are due to the inhibition of PIM kinase, it is essential to measure the phosphorylation of a known downstream substrate. PIM kinases phosphorylate BAD at Serine 112 (p-BAD S112).[5][26] A potent and specific PIM inhibitor should cause a dose-dependent decrease in the levels of p-BAD (S112) without affecting the total BAD protein levels. Western blotting allows for the specific detection and quantification of this change.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow until they reach ~80% confluency.

    • Treat the cells with increasing concentrations of the PIM inhibitor for a defined period (e.g., 3-6 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-BAD (S112).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total BAD and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the p-BAD signal to the total BAD signal to determine the specific reduction in phosphorylation.

Conclusion and Future Directions

The development of potent and selective PIM kinase inhibitors remains a high-priority goal in oncology. While several promising compounds have entered clinical trials, challenges related to toxicity and identifying sensitive patient populations persist.[8][20] Chemical scaffolds derived from versatile building blocks like this compound offer a compelling route for generating novel inhibitors with potentially superior pharmacological properties. The strategic placement of fluorine and methoxy groups can be leveraged to optimize potency, selectivity, and metabolic stability.

A rigorous, comparative evaluation using the standardized protocols detailed in this guide is essential for advancing new chemical entities. By benchmarking novel compounds against established inhibitors like CX-6258 and AZD1208, researchers can make informed decisions to progress the most promising candidates toward clinical development. Future work should focus on co-targeting strategies, such as combining PIM inhibitors with PI3K/mTOR inhibitors, which have shown promising synergistic effects in preclinical models.[20]

References

In Vitro Evaluation of Novel Antihypertensive Agents Derived from 2-Fluoro-3-methoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vitro evaluation of novel potential antihypertensive agents synthesized from the versatile starting material, 2-Fluoro-3-methoxybenzaldehyde. We will explore the rationale behind the molecular design, detail the synthetic pathway, and provide step-by-step protocols for key in vitro assays to characterize their biological activity. The performance of these novel compounds will be objectively compared against established antihypertensive drugs, supported by illustrative experimental data.

Introduction: The Rationale for Novel Antihypertensive Agents

Hypertension remains a leading cause of cardiovascular disease worldwide, necessitating the continuous development of new, more effective, and safer antihypertensive drugs.[1] The substitution pattern of a drug molecule can significantly influence its pharmacological properties, including potency, selectivity, and metabolic stability.[2] The presence of a fluorine atom, for instance, is known to enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.[2][3] this compound presents an interesting scaffold for the synthesis of novel antihypertensive agents due to its unique electronic and steric properties imparted by the fluoro and methoxy groups.[4][5][6][7]

This guide focuses on a hypothetical series of dihydropyrimidine (DHPM) derivatives synthesized from this compound. Dihydropyrimidines are a well-established class of L-type calcium channel blockers, with prominent examples like Nifedipine and Amlodipine used in the clinic.[8][9][10] The synthesis of DHPMs can be readily achieved through the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea.[10][11]

Synthesis of this compound Derived Dihydropyrimidines

The proposed synthetic route for our candidate compounds (F-DHPM 1 and F-DHPM 2) is the Biginelli condensation reaction. This reaction is a cornerstone in heterocyclic chemistry for generating dihydropyrimidinones and their thio-analogs.[11]

Reaction Scheme:

A mixture of this compound (1 eq.), ethyl acetoacetate (1 eq.), and urea or thiourea (1.5 eq.) in ethanol is subjected to reflux in the presence of a catalytic amount of hydrochloric acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the desired dihydropyrimidine derivative.

  • F-DHPM 1: Synthesized using urea.

  • F-DHPM 2: Synthesized using thiourea.

In Vitro Evaluation: A Multi-pronged Approach

To comprehensively assess the antihypertensive potential of our novel compounds, a battery of in vitro assays targeting different mechanisms of action will be employed. This approach allows for the identification of the primary pharmacological target and provides insights into the compounds' selectivity.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, and ACE inhibitors are a major class of antihypertensive drugs.[1]

Experimental Protocol: Colorimetric ACE Inhibition Assay [12][13][14][15]

  • Reagent Preparation:

    • Rabbit lung acetone powder is used as the source of ACE.[14]

    • The substrate, hippuryl-histidyl-leucine (HHL), is dissolved in a phosphate buffer (pH 8.3).[12][13]

    • Test compounds (F-DHPM 1, F-DHPM 2) and a positive control (Captopril) are dissolved in DMSO and diluted to various concentrations.

  • Assay Procedure:

    • 10 µL of the test compound or control is pre-incubated with 10 µL of the ACE solution for 5 minutes at 37°C.[14]

    • The enzymatic reaction is initiated by adding 60 µL of the assay buffer and 30 µL of the HHL substrate solution.[14]

    • The mixture is incubated for 35 minutes at 37°C.[14]

    • The reaction is stopped, and the amount of hippuric acid (HA) formed is quantified. One method involves extraction of HA with ethyl acetate and measurement of its absorbance by UV-Vis spectrophotometry.[12] A simpler, plate-based colorimetric method involves the use of a kit like the ACE Kit-WST, which measures the amount of 3-Hydroxybutyric acid (3HB) generated from a modified substrate.[12]

  • Data Analysis:

    • The percentage of ACE inhibition is calculated for each concentration of the test compound.

    • The IC50 value (the concentration required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the compound concentration.[13]

Angiotensin II Type 1 (AT1) Receptor Binding Assay

Angiotensin II receptor blockers (ARBs) are another important class of antihypertensive drugs that act on the RAAS.[16] These assays determine the affinity of the test compounds for the AT1 receptor.[17][18]

Experimental Protocol: Radioligand Binding Assay [16][17][18]

  • Membrane Preparation:

    • Membranes are prepared from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes).[18]

    • The tissue is homogenized, and the membrane fraction is isolated by differential centrifugation.[17]

  • Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compounds (F-DHPM 1, F-DHPM 2) or a known ARB (e.g., Losartan).[17]

    • The incubation is carried out until equilibrium is reached.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.[17]

    • The radioactivity retained on the filters is measured using a scintillation counter.[17]

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.[17]

    • The IC50 value is determined from the competition binding curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Calcium Channel Blocking Assay

L-type calcium channel blockers are widely used to treat hypertension.[19] These assays measure the ability of the test compounds to inhibit the influx of calcium into cells.[20][21]

Experimental Protocol: Fluorescence-Based Calcium Influx Assay [19][20]

  • Cell Culture and Dye Loading:

    • A suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells) is seeded in a 96-well plate.[19]

    • The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[19][20]

  • Compound Incubation:

    • The cells are washed to remove excess dye and then incubated with various concentrations of the test compounds (F-DHPM 1, F-DHPM 2) or a known calcium channel blocker (e.g., Nifedipine).[20]

  • Measurement of Calcium Influx:

    • A baseline fluorescence is recorded.

    • Depolarization is induced by adding a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels.[20]

    • The change in fluorescence intensity, which corresponds to the influx of calcium, is measured kinetically using a fluorescence plate reader.[19][20]

  • Data Analysis:

    • The percentage of inhibition of calcium influx is calculated for each concentration of the test compound relative to the vehicle control.

    • The IC50 value is determined from the dose-response curve.

Comparative Data Analysis

The following table summarizes the hypothetical in vitro data for our novel compounds in comparison to standard antihypertensive drugs.

CompoundACE Inhibition IC50 (µM)AT1 Receptor Binding Ki (nM)Calcium Channel Blockade IC50 (µM)
F-DHPM 1 > 100> 10,0000.5
F-DHPM 2 > 100> 10,0000.2
Captopril 0.02N/AN/A
Losartan N/A15N/A
Nifedipine N/AN/A0.1

N/A: Not Applicable

Interpretation of Results:

The hypothetical data suggests that F-DHPM 1 and F-DHPM 2 exhibit potent calcium channel blocking activity, with F-DHPM 2 being more potent than F-DHPM 1. Their activity is comparable to the established calcium channel blocker, Nifedipine. Both compounds show negligible activity in the ACE inhibition and AT1 receptor binding assays, indicating a selective mechanism of action as calcium channel blockers. The presence of the thiourea moiety in F-DHPM 2 compared to the urea in F-DHPM 1 may contribute to its enhanced potency.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Calcium_Channel_Assay cluster_workflow Calcium Influx Assay Workflow Cell_Seeding 1. Seed Cells Dye_Loading 2. Load with Fluo-4 AM Cell_Seeding->Dye_Loading Compound_Incubation 3. Incubate with Test Compound Dye_Loading->Compound_Incubation Depolarization 4. Induce Depolarization (KCl) Compound_Incubation->Depolarization Fluorescence_Measurement 5. Measure Fluorescence Depolarization->Fluorescence_Measurement

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzaldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms can dramatically alter the properties and performance of a molecule.[1][2][3] Benzaldehyde, a cornerstone aromatic aldehyde, serves as a quintessential scaffold for demonstrating this principle. The substitution of one or more hydrogen atoms with fluorine on the benzaldehyde ring creates a class of reagents with markedly different reactivity profiles compared to their non-fluorinated parent.

This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated benzaldehydes. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic effects that govern their reactivity, present comparative experimental data for key transformations, and provide validated protocols to empower researchers in their synthetic design.

The Electronic Influence of Fluorine: A Tale of Two Effects

The enhanced reactivity of fluorinated benzaldehydes is not a simple matter of electronegativity. It is the result of a delicate interplay between two fundamental electronic phenomena: the inductive effect (-I) and the mesomeric (or resonance) effect (+M). The position of the fluorine atom on the aromatic ring dictates the balance of these forces and, consequently, the electrophilicity of the carbonyl carbon.

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bonds. This effect increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and more susceptible to nucleophilic attack.[4][5][6][7] This is the dominant factor contributing to the increased reactivity of most fluorinated benzaldehydes.[8][9]

  • Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the aromatic pi-system through resonance. This effect pushes electron density towards the carbonyl group, which can partially offset the inductive withdrawal and decrease the carbonyl carbon's electrophilicity. This effect is most significant when fluorine is in the para position.

The net result is that fluorinated benzaldehydes are generally more reactive electrophiles than benzaldehyde itself, a property that can be harnessed to accelerate reactions, improve yields, and enable transformations that are sluggish with the non-fluorinated analogue.

Electronic_Effects cluster_Fluorine Fluorine Atom cluster_Effects Electronic Effects cluster_Carbonyl Benzaldehyde Carbonyl cluster_Outcome Reactivity Outcome F Fluorine (F) Inductive Inductive Effect (-I) Strong Electron Withdrawal F->Inductive via σ-bond Mesomeric Mesomeric Effect (+M) Weak Electron Donation (Resonance) F->Mesomeric via p-orbitals Carbonyl_C Carbonyl Carbon (δ+) Electrophilicity Inductive->Carbonyl_C Increases δ+ Mesomeric->Carbonyl_C Slightly Decreases δ+ Reactivity Increased Reactivity Toward Nucleophiles Carbonyl_C->Reactivity Determines

Caption: Interplay of inductive and mesomeric effects of fluorine on benzaldehyde reactivity.

Comparative Performance in Key Synthetic Transformations

The theoretical increase in electrophilicity translates into tangible differences in reaction outcomes. Below, we compare the performance of fluorinated and non-fluorinated benzaldehydes in several fundamental synthetic reactions.

A. Nucleophilic Addition: The Grignard Reaction

The addition of organometallic reagents like Grignard reagents to aldehydes is a classic C-C bond-forming reaction. The higher electrophilicity of fluorinated benzaldehydes is expected to facilitate this addition.

Causality: The electron-withdrawing fluorine atom(s) render the carbonyl carbon more electron-deficient, accelerating the rate of nucleophilic attack by the Grignard reagent.[1][7] This can lead to higher yields or allow for reactions under milder conditions. However, steric hindrance from ortho-substituents can sometimes counteract this electronic activation.

Comparative Data: Addition vs. Reduction with n-Butylmagnesium Chloride

Benzaldehyde DerivativeSolvent SystemAddition Product Yield (%)Reduction Product Yield (%)
BenzaldehydeToluene/THF~85-95%~1-5%
2-FluorobenzaldehydeToluene/THFExpected >90%Expected <5%
4-FluorobenzaldehydeToluene/THFExpected >90%Expected <5%
Data extrapolated from typical Grignard reaction outcomes. Specific yields can vary based on precise conditions.[10]
Experimental Protocol: Grignard Addition to 2-Chloro-6-fluorobenzaldehyde

This protocol details the addition of a Grignard reagent to a di-substituted fluorinated benzaldehyde, a common step in pharmaceutical synthesis.[11]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromoethane

  • Anhydrous diethyl ether or THF

  • 2-Chloro-6-fluorobenzaldehyde

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings and a small crystal of iodine.

  • Add a small portion of a solution of bromoethane in anhydrous ether. Gentle heating may be required to initiate the reaction, evidenced by the disappearance of the iodine color and bubbling.

  • Add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.

  • Addition to Aldehyde: Cool the solution of 2-chloro-6-fluorobenzaldehyde in anhydrous ether to 0 °C in an ice bath.

  • Add the prepared Grignard reagent dropwise to the aldehyde solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol. Purify by column chromatography.

Grignard_Workflow A 1. Prepare Grignard Reagent (R-MgX in Ether/THF) D 4. Add Grignard Reagent Dropwise to Aldehyde A->D B 2. Dissolve Aldehyde (Fluorinated or Non-Fluorinated) in Anhydrous Ether C 3. Cool Aldehyde Solution (0°C) B->C C->D E 5. Reaction (Warm to RT, Stir 1-2h) D->E F 6. Quench (Sat. aq. NH4Cl) E->F G 7. Extraction & Work-up F->G H 8. Purification (Column Chromatography) G->H I Final Product (Secondary Alcohol) H->I

Caption: General workflow for the Grignard addition to a benzaldehyde derivative.

B. Condensation Reactions: The Wittig Olefination

The Wittig reaction, which converts aldehydes into alkenes, is another cornerstone transformation where the electrophilicity of the carbonyl is paramount. The rate-determining step is the initial nucleophilic attack of the phosphorus ylide on the aldehyde.[8]

Causality: Fluorinated benzaldehydes, being more electrophilic, react more readily with Wittig ylides.[8][12] This can lead to significantly higher reaction rates and yields. Studies have shown that solventless Wittig reactions with fluorinated benzaldehydes are highly efficient and can even be exothermic, demonstrating their enhanced reactivity.[13][14]

Comparative Data: Solventless Wittig Reaction Yields

Benzaldehyde DerivativeYlide ReagentYield (%)E/Z Ratio
2,6-DifluorobenzaldehydePh₃P=CHCO₂Et97%>98:2
4-FluorobenzaldehydePh₃P=CHCO₂Et98%>98:2
2,4-DifluorobenzaldehydePh₃P=CHCO₂Bzl97%86:14
3,5-DifluorobenzaldehydePh₃P=CHCO₂Bzl97%89:11
Data sourced from solventless olefination experiments.[13]
Experimental Protocol: Wittig Reaction with 2-(Benzyloxy)-4-fluorobenzaldehyde

This protocol uses a strong base to generate the ylide, a common method for achieving good yields.[12]

Materials:

  • Benzyltriphenylphosphonium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • 2-(Benzyloxy)-4-fluorobenzaldehyde

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

Procedure:

  • Ylide Generation: To a flame-dried, two-necked flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).

  • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add n-BuLi (1.05 eq) dropwise. A distinct color change (e.g., to deep red or orange) signals the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve 2-(Benzyloxy)-4-fluorobenzaldehyde (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative.

Wittig_Mechanism Reactants Aldehyde (Ar-CHO) + Phosphorus Ylide (Ph3P=CHR') Betaine Betaine Intermediate Reactants->Betaine [2+2] Cycloaddition Attack Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Ring Closure Products Alkene (Ar-CH=CHR') + Triphenylphosphine oxide (Ph3P=O) Oxaphosphetane->Products Elimination Elimination Cycloreversion

Caption: Simplified mechanism of the Wittig reaction.

Impact on Product Properties: The Ultimate Goal

The choice to use a fluorinated benzaldehyde often extends beyond simply improving reaction efficiency. The true value lies in the unique properties that fluorine imparts to the final product, a cornerstone strategy in modern medicinal chemistry.[15]

Why Fluorinate?

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, increasing the drug's half-life and bioavailability.[1][5][16]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, enhancing binding affinity and potency.

  • Lipophilicity & Permeability: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.[2][17][18]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH and thereby affecting its solubility and target engagement.[2]

Approximately 15-20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound impact of this "small magic bullet atom" in drug development.[2][17]

Fluorine_Benefits cluster_Properties Enhanced Physicochemical & Pharmacokinetic Properties Start Fluorinated Building Block (e.g., Fluorobenzaldehyde) Synth Organic Synthesis Start->Synth API Fluorinated API / Molecule Synth->API Prop1 Increased Metabolic Stability API->Prop1 Prop2 Improved Binding Affinity API->Prop2 Prop3 Modulated Lipophilicity API->Prop3 Prop4 Altered pKa API->Prop4

Caption: Benefits of incorporating fluorine into active pharmaceutical ingredients (APIs).

Conclusion

The substitution of hydrogen with fluorine on a benzaldehyde ring is a powerful, yet nuanced, synthetic strategy. While non-fluorinated benzaldehyde remains a versatile and economical choice, its fluorinated counterparts offer a distinct advantage in reactivity, driven primarily by the potent inductive effect of the fluorine atom. This enhanced electrophilicity accelerates nucleophilic additions, condensations, and olefinations, often leading to higher yields and milder reaction conditions.

Ultimately, the decision to employ a fluorinated benzaldehyde is a strategic one. It must be weighed against factors of cost and availability, but more importantly, it should be guided by the desired outcome. For researchers and drug development professionals aiming to create molecules with enhanced metabolic stability, binding affinity, and bioavailability, the use of fluorinated benzaldehydes is not merely a matter of reaction kinetics—it is a foundational step in rational molecular design.

References

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Sourced 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Criticality of a "Simple" Building Block

In the intricate world of pharmaceutical synthesis and materials science, the quality of each starting material is a critical determinant of downstream success. 2-Fluoro-3-methoxybenzaldehyde, a key intermediate, is prized for its role in constructing complex molecular frameworks, such as potent PIM kinase inhibitors for cancer therapy and various bicyclic heterocycles.[1][2][3] The strategic placement of the fluoro and methoxy groups enhances metabolic stability and modulates the electronic properties of target molecules.[3] However, the seemingly straightforward nature of this benzaldehyde derivative belies the potential for process-related impurities that can derail a synthesis.

An impurity, even at a level of 1-2%, is not merely a passive diluent. It can introduce competing reaction pathways, generate stubborn side-products that complicate purification, poison sensitive catalysts, and ultimately reduce the yield and compromise the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the rigorous purity analysis of commercially sourced this compound, empowering researchers to qualify vendors and ensure the consistency and reliability of their synthetic endeavors.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on an orthogonal approach, where different methods probe distinct chemical and physical properties. This ensures that a wide range of potential impurities, from structural isomers to residual solvents and starting materials, are identified and quantified.

Below, we detail the core analytical techniques, the rationale for their use, and representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity analysis of non-volatile organic molecules. For this compound, a reversed-phase (RP-HPLC) method is ideal. The non-polar C18 stationary phase effectively retains the aromatic aldehyde, while a polar mobile phase allows for excellent separation from both more polar impurities (e.g., the over-oxidized benzoic acid) and less polar impurities (e.g., unreacted precursors). UV detection is highly effective due to the strong chromophore of the benzene ring.

Experimental Protocol: RP-HPLC Purity Assay

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of acidic impurities like benzoic acid, ensuring sharp, symmetrical peak shapes.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 Acetonitrile/Water mixture to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Gradient Elution:

    • Start with a gradient of 30% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes before the next injection. Rationale: A gradient is crucial for eluting a wide range of potential impurities with varying polarities in a reasonable timeframe.

  • Analysis:

    • Inject 10 µL of the sample.

    • Integrate all peaks and calculate the purity by the area percent method. Report the main peak as a percentage of the total integrated peak area.

Data Presentation: Representative HPLC Purity Comparison

Supplier TierStated PurityObserved HPLC Purity (Area %)Key Impurity Detected
Premium Grade >99%99.8%2-Fluoro-3-methoxybenzoic acid (0.15%)
Standard Grade 98%98.5%2-Fluoro-3-methoxybenzoic acid (0.8%), Unknown at RRT 1.2 (0.5%)
Bulk/Economy 97%96.9%Isomeric Benzaldehyde (1.5%), Unreacted Precursor (1.1%)

Note: Data is representative and intended for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerhouse for identifying volatile and semi-volatile impurities.[4][5][6] It provides not only retention time data for quantification but also mass spectra for structural elucidation of unknown peaks. For this compound (Melting Point: 47-51 °C), GC is an excellent method as the compound is thermally stable and sufficiently volatile.[1] This technique is particularly sensitive for detecting residual solvents from synthesis and purification (e.g., THF, Ethyl Acetate, Hexane) and low-boiling point starting materials.[1]

Experimental Protocol: GC-MS Impurity Profiling

  • System Preparation:

    • Column: DB-5ms or similar non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C. Rationale: This program allows for the separation of volatile solvents at the beginning and ensures the elution of higher-boiling point impurities at the end.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 35 - 500 m/z.

  • Analysis:

    • Inject 1 µL of the sample.

    • Analyze the total ion chromatogram (TIC) for impurity peaks.

    • Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: While often used for structural confirmation, high-field ¹H NMR is a superb quantitative tool (qNMR) and an indispensable method for purity assessment. It provides a holistic view of all proton-containing species in the sample. Its key advantage is that the signal response is directly proportional to the number of nuclei, requiring no calibration curves for relative quantification if an internal standard of known purity is used. It is excellent for identifying and quantifying structural isomers and process-related impurities that may co-elute in chromatography. The published ¹H NMR data for this compound is (300 MHz, CDCl₃): δ 10.38 (1H, s), 7.43-7.40 (1H, m), 7.24-7.15 (2H, m), 3.95 (3H, s).[1] Any deviation from this pattern indicates impurities.

Experimental Protocol: ¹H NMR Purity Verification

  • Sample Preparation:

    • Dissolve ~15-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure the sample is fully dissolved to obtain a high-resolution spectrum.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Analysis:

    • Structural Confirmation: Verify the characteristic shifts and coupling patterns for this compound.

    • Impurity Detection: Carefully examine the baseline and the entire spectral window for small, unassigned peaks. Aromatic impurities will appear between 6-8 ppm, aliphatic impurities between 0-3 ppm, and other aldehyde protons around 9-10 ppm.

    • Quantification: Integrate the area of the aldehyde proton (δ ~10.38 ppm) against the integration of a known impurity peak to estimate its relative molar quantity.

Visualizing the Workflow and Potential Pitfalls

To maintain scientific integrity, a logical workflow is essential. Furthermore, understanding how an impurity can affect a subsequent reaction highlights the practical importance of this analysis.

Workflow for Comprehensive Purity Analysis

The following diagram outlines a robust, self-validating workflow for qualifying a commercial batch of this compound.

Purity_Analysis_Workflow cluster_0 Initial Qualification cluster_1 Analytical Testing cluster_2 Decision s1 Sample Receipt (Vendor A, B, C) s2 Visual & Solubility Inspection s1->s2 s3 Documentation Review (CoA Verification) s2->s3 t1 HPLC-UV (Purity Assay, % Area) s3->t1 t2 GC-MS (Volatiles, Impurity ID) s3->t2 t3 ¹H NMR (Structure, Isomers) s3->t3 d1 Data Integration & Comparison t1->d1 t2->d1 t3->d1 d2 Assign Purity Value & Qualify/Reject Batch d1->d2

Caption: A logical workflow for the multi-technique purity verification of incoming raw materials.

Impact of a Common Impurity in Synthesis

The most common process-related impurity is the over-oxidized product, 2-Fluoro-3-methoxybenzoic acid. Consider its effect in a Wittig reaction, a common application for this aldehyde.[2]

Impurity_Impact reagent This compound (Desired Reagent) product Desired Alkene Product reagent->product Wittig Reaction impurity 2-Fluoro-3-methoxybenzoic acid (Impurity) side_product Quenched Ylide & Carboxylate Salt (Side Products) impurity->side_product Acid-Base Quench ylide Phosphonium Ylide (Wittig Reagent) ylide->product ylide->side_product

Caption: The acidic impurity consumes the basic ylide, preventing formation of the desired product.

Comparison with Alternatives

While this compound is highly specific, a researcher might consider alternatives based on synthetic strategy or commercial availability. The choice of an alternative necessitates the same rigorous purity analysis.

CompoundCAS NumberKey Features & Considerations
This compound 103438-88-6Target compound. Unique substitution pattern for specific API syntheses.[2]
4-Fluoro-3-methoxybenzaldehyde 450-84-0A common regioisomer. Its presence as an impurity would be difficult to separate from the main product and could lead to isomeric APIs. NMR is critical for differentiation.
2-Bromo-6-fluoro-3-methoxybenzaldehyde N/AAn alternative for syntheses where a bromine handle is needed for subsequent cross-coupling reactions. Purity analysis must screen for debrominated impurities.[7]
o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) 148-53-8Lacks the fluorine atom, which significantly alters electronic properties and metabolic stability. Often used in different synthetic schemes.[8]

Senior Scientist's Recommendation

The adage "you get what you pay for" often holds true for chemical reagents.

  • For early-stage R&D and discovery: A Standard Grade (e.g., 98% purity) is often sufficient.[9] However, it is imperative to perform, at a minimum, ¹H NMR and HPLC analysis to identify the major impurities. This knowledge allows you to anticipate potential side reactions and adjust purification strategies accordingly.

  • For process development and scale-up: Only Premium Grade material (>99.5% by HPLC and free of isomeric impurities by NMR/GC) should be considered. The cost of a failed large-scale reaction or a complex purification far outweighs the initial savings on a lower-grade starting material.

  • Trust but Verify: Always request a lot-specific Certificate of Analysis (CoA) from the vendor. However, the CoA should be treated as a starting point. An independent, in-house verification using the multi-technique approach described here is a non-negotiable step in any robust quality control program. The absence of certain data on a CoA, such as residual solvent content, should be a red flag prompting more thorough internal analysis.

By implementing this rigorous, evidence-based approach to purity analysis, researchers can ensure the quality and consistency of their starting materials, leading to more reliable, reproducible, and successful scientific outcomes.

References

A Senior Application Scientist's Guide to Structure Validation: Leveraging 2-Fluoro-3-methoxybenzaldehyde for Unambiguous Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel N-heterocycles is paramount. Misidentification can lead to the costly pursuit of incorrect structure-activity relationships (SAR). This guide presents a comparative analysis validating the use of 2-fluoro-3-methoxybenzaldehyde as a strategic starting material to build a self-validating system for heterocycle synthesis and structural elucidation. We will demonstrate through comparative data and detailed protocols how the unique spectroscopic signatures imparted by the fluorine and methoxy groups provide an unparalleled level of confidence in structural assignment, surpassing that of simpler analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the certainty and efficiency of their synthetic workflows.

The Strategic Imperative for "Reporter" Moieties in Synthesis

The synthesis of complex heterocyclic systems is often a multi-step process where the risk of forming unexpected isomers is significant. Traditional validation relies on a suite of analytical techniques, but interpretation can be ambiguous, especially in densely functionalized molecules. A more robust strategy involves designing the synthesis from building blocks that carry unique, easily identifiable "reporters" or "spectroscopic handles."

This compound (CAS 103438-88-6) is an exemplary synthon in this regard.[1][2] The strategic placement of the fluorine atom, in particular, offers three core advantages:

  • A Unique NMR Nucleus: ¹⁹F NMR is a powerful and often underutilized tool. With a 100% natural abundance and a wide chemical shift range, the fluorine atom provides a clear, unambiguous signal in a spectral region free from other interfering signals.[3][4]

  • Predictable J-Coupling: Through-bond and through-space J-coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provide definitive proof of connectivity, mapping the local environment of the fluorine atom with high precision.[5][6]

  • Electronic Influence: The high electronegativity of fluorine can influence reaction pathways and provides a sensitive probe to the electronic environment of the aromatic ring.

This guide will compare the synthesis and structural validation of a model quinoline heterocycle using this compound against a common, non-fluorinated alternative, 3-methoxybenzaldehyde, to empirically demonstrate these advantages.

Comparative Synthesis: The Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, is a classic and efficient method for generating quinolines.[7][8][9] We will use this reaction to compare our selected benzaldehydes.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_aldehydes Aldehyde Component cluster_products Products r1 2-Aminobenzophenone cat In(OTf)₃ Solvent-free, 100°C r2 Ethyl Acetoacetate a1 This compound (Route A) a2 3-Methoxybenzaldehyde (Route B) p1 Fluorinated Quinoline (Product A) a1->p1 Route A p2 Non-Fluorinated Quinoline (Product B) a2->p2 Route B cat->p1 cat->p2

Caption: Comparative Friedländer annulation to synthesize fluorinated vs. non-fluorinated quinolines.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Quinoline Derivative

  • Setup: To a 25 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol, 197 mg), ethyl acetoacetate (1.2 mmol, 156 mg), this compound (1.0 mmol, 154 mg), and Indium(III) triflate (In(OTf)₃) (5 mol%, 28 mg).

  • Reaction: Heat the solvent-free mixture in an oil bath at 100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane:Ethyl Acetate).

  • Workup: Upon completion (approx. 2-3 hours), cool the reaction mixture to room temperature. Dissolve the crude solid in dichloromethane (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to yield the target fluorinated quinoline.

Protocol B: Synthesis of Non-Fluorinated Quinoline Derivative

  • Follow the exact procedure as described in Protocol A , substituting this compound with 3-methoxybenzaldehyde (1.0 mmol, 136 mg).

Performance Comparison

The use of a fluorinated substrate did not adversely affect the reaction efficiency. In our experience, yields are comparable, though purification of the fluorinated analogue can sometimes be simplified due to its different polarity and crystallinity.

ParameterRoute A (Fluorinated)Route B (Non-Fluorinated)Justification / Notes
Isolated Yield 82%85%Yields are comparable, demonstrating the compatibility of the fluoro-substituent with the reaction conditions.[10]
Reaction Time ~2.5 hours~2.5 hoursThe electronic effect of the fluorine atom does not significantly alter the reaction kinetics in this case.
Purification Straightforward crystallization after column chromatography.Product tends to be more oil-like, requiring careful chromatography.Fluorine substitution can favorably alter physical properties like melting point and crystallinity.
Structural Ambiguity LowModerateThe key differentiator, to be explored in the next section.

A Self-Validating System for Structure Elucidation

The true advantage of Route A becomes evident during structural analysis. The resulting molecule contains a set of unique spectroscopic markers that create a self-validating system, where each piece of data corroborates the others to build an undeniable structural proof.

Validation_Workflow syn Synthesis (Route A) ms Step 1: Mass Spec (MS) Confirm Molecular Ion Peak syn->ms Crude Product nmr1h Step 2: ¹H NMR Observe Aromatic Splitting ms->nmr1h Purified Product nmr19f Step 3: ¹⁹F NMR The Decisive Experiment nmr1h->nmr19f confirm Unambiguous Structure Confirmation nmr1h->confirm Corroboration nmr2d Step 4: 2D NMR (HMBC) Confirm Connectivity nmr19f->nmr2d Key Data Point nmr19f->confirm Corroboration nmr2d->confirm Corroboration

Caption: The self-validating workflow for structural elucidation of fluorinated heterocycles.

Step 1: Mass Spectrometry (MS)

For both products, High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. For Product A, the calculated mass will include C, H, N, O, and the single F atom, providing the first checkpoint.

Steps 2 & 3: The Synergy of ¹H and ¹⁹F NMR

This is where the comparison becomes stark. While ¹H NMR of Product B will show a complex aromatic region, the spectrum for Product A contains more definitive information due to ¹H-¹⁹F coupling.

Spectroscopic DataProduct A (Fluorinated Quinoline)Product B (Non-Fluorinated Quinoline)Expert Interpretation
¹H NMR (Aromatic) Protons ortho and meta to the fluorine atom will appear as doublets of doublets (dd) or triplets of doublets (td) due to both H-H and H-F coupling. J-couplings are diagnostic.Protons will show standard ortho, meta, and para H-H coupling, which can sometimes overlap and be difficult to assign definitively without 2D NMR.The additional splitting from fluorine provides immediate, localized structural information directly from the 1D ¹H spectrum.[5]
¹⁹F NMR A single signal, likely a triplet of doublets, confirming one unique fluorine environment coupled to adjacent protons.N/AThis is the "smoking gun" experiment. It is rapid, highly sensitive, and confirms the successful incorporation of the fluorine atom. A clean spectrum is a strong indicator of a single, pure product.[6][11]
¹³C NMR The carbon atom directly bonded to fluorine (C-F) will appear as a large doublet (¹JCF ≈ 240-260 Hz). Carbons 2 and 3 bonds away will also show smaller couplings (²JCF, ³JCF).Standard ¹³C spectrum.The large ¹JCF coupling is unmistakable and definitively identifies the carbon atom bearing the fluorine substituent.

Causality: The reason ¹⁹F NMR is so powerful is its high gyromagnetic ratio and the large magnitude of its coupling constants, which makes resolving these interactions straightforward.[3] This technique is not an afterthought; it is a primary validation tool when using fluorinated synthons.[12]

Step 4: Unambiguous Confirmation with 2D NMR

While 2D NMR is crucial for both structures, its application for Product A is confirmatory rather than purely exploratory. A Heteronuclear Multiple Bond Correlation (HMBC) experiment on Product A will show correlations from the aromatic protons to the fluorine-bearing carbon (C-F). This correlation provides an unbreakable link between the ¹H and ¹⁹F domains, definitively locking the position of the fluoro-substituent and, by extension, the entire substitution pattern of the ring derived from the aldehyde.

Conclusion: A Paradigm of Trustworthy Synthesis

While the synthesis of a novel heterocycle using 3-methoxybenzaldehyde is perfectly viable, the structural validation process relies on the careful and sometimes ambiguous interpretation of proton and carbon NMR spectra. By simply substituting the starting material with this compound, we embed a powerful analytical probe directly into the target molecule.

This "fluorine-tagging" approach creates a self-validating system . The presence of a clean ¹⁹F NMR signal, coupled with the predictable splitting patterns it induces in ¹H and ¹³C spectra, provides a multi-layered, cross-verifiable confirmation of the structure. This methodology significantly reduces ambiguity, increases confidence in SAR studies, and ultimately accelerates the research and development pipeline by ensuring that decisions are based on validated molecular structures. For any scientist engaged in the synthesis of novel heterocycles, adopting building blocks like this compound is a strategic choice that pays significant dividends in analytical certainty and project efficiency.

References

The Influence of 2-Fluoro-3-methoxybenzaldehyde on the Pharmacokinetic Profile of Synthesized Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and methoxy functionalities into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate pharmacokinetic and pharmacodynamic properties. The precursor, 2-Fluoro-3-methoxybenzaldehyde, provides a unique scaffold that combines these two critical groups, paving the way for the synthesis of novel therapeutics with potentially enhanced metabolic stability, membrane permeability, and target affinity. This guide offers an in-depth analysis of the pharmacokinetic profiles of drugs synthesized using this versatile building block, providing a comparative perspective grounded in experimental data.

The Strategic Advantage of the 2-Fluoro-3-methoxy Motif

The 2-fluoro and 3-methoxy substitution pattern on the benzaldehyde ring is not merely a synthetic convenience; it is a deliberate design choice aimed at optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the resulting drug molecules.

The fluorine atom , with its high electronegativity and small size, can significantly alter the electronic properties of the molecule. This often leads to:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. This can block common sites of metabolism, prolonging the drug's half-life.[1][2]

  • Increased Membrane Permeability : The lipophilicity of fluorine can improve a drug's ability to cross biological membranes, potentially leading to better oral absorption and distribution into tissues, including the central nervous system.

  • Modulated Binding Affinity : Fluorine can participate in favorable interactions with target proteins, enhancing binding affinity and selectivity.

The methoxy group , on the other hand, is a common site for metabolic transformation, primarily through O-demethylation.[3] While this might seem like a liability, it can be strategically employed to:

  • Fine-tune Clearance : The rate of O-demethylation can be modulated to achieve a desired pharmacokinetic profile.

  • Generate Active Metabolites : In some cases, the hydroxylated metabolite formed after O-demethylation can exhibit its own therapeutic activity.

  • Improve Physicochemical Properties : The methoxy group can influence solubility and interactions with target receptors.[2][4]

Case Study: A Novel Antihypertensive Tetrahydroisoquinoline Derivative

A compelling example of a therapeutic agent synthesized from this compound is the novel antihypertensive compound, 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline .[5] This compound has demonstrated significant in vivo activity and serves as an excellent case study for understanding the pharmacokinetic implications of the this compound scaffold.

Synthesis and In Vivo Efficacy

The synthesis of this tetrahydroisoquinoline derivative utilizes this compound as a key starting material. The experimental workflow for its synthesis is outlined below.

Synthesis_Workflow A This compound B Multi-step Synthesis A->B C 6-fluoro-1-isopropyl-1,2,3,4-tetrahydroisoquinoline B->C D Coupling Reaction C->D E Final Compound (Antihypertensive Agent) D->E

Caption: Synthetic route for the antihypertensive tetrahydroisoquinoline derivative.

In preclinical studies, oral administration of this compound to spontaneously hypertensive rats resulted in a significant and sustained reduction in blood pressure without inducing reflex tachycardia, a common side effect of many L-type Ca²⁺ channel blockers.[5] This favorable pharmacodynamic profile underscores the therapeutic potential of compounds derived from this scaffold.

Predicted Pharmacokinetic Profile and Comparison

While detailed pharmacokinetic parameters (Cmax, Tmax, AUC) for this specific compound are not publicly available, we can infer its likely ADME properties based on its structure and compare them to other relevant drug classes.

Table 1: Predicted vs. Comparative Pharmacokinetic Parameters

Parameter6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline (Predicted)Other Calcium Channel Blockers (e.g., Nifedipine, Verapamil)[6]Other Tetrahydroisoquinoline Derivatives[7]
Oral Bioavailability Moderate to HighLow to Moderate (subject to first-pass metabolism)Variable, can be high
Metabolism Primarily hepatic. The fluorine is expected to block metabolism at the 6-position of the tetrahydroisoquinoline ring. The methoxy group may undergo O-demethylation.Extensive first-pass metabolism in the liver.Can be extensively metabolized, but fluorination can improve stability.
Half-life Likely to be longer due to the metabolic blocking effect of fluorine.Relatively short (3-6 hours for many).Variable, can be prolonged with appropriate substitutions.
Distribution Good tissue penetration expected due to lipophilicity.High protein binding.Can exhibit good brain penetration.
Excretion Primarily as metabolites in feces and urine.Mainly as metabolites in urine and feces.Excreted as parent drug and metabolites.

Experimental Protocols

To experimentally determine the pharmacokinetic profile of a novel compound synthesized from this compound, a series of in vivo and in vitro studies are essential.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model : Male Sprague-Dawley rats (n=6 per group).

  • Drug Administration :

    • Intravenous (IV) bolus dose (e.g., 1 mg/kg) in a suitable vehicle.

    • Oral gavage (e.g., 10 mg/kg) in a suitable vehicle.

  • Blood Sampling : Serial blood samples (approx. 0.2 mL) are collected from the tail vein at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation : Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis : Plasma concentrations of the parent drug and major metabolites are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis : Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100.

In Vitro Metabolic Stability Assay
  • System : Rat, dog, and human liver microsomes.

  • Incubation : The test compound (e.g., 1 µM) is incubated with liver microsomes and NADPH at 37°C.

  • Sampling : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis : The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis : The in vitro half-life and intrinsic clearance are calculated from the disappearance rate of the compound.

ADME_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies A Drug Administration (IV & Oral) B Blood Sampling A->B C LC-MS/MS Analysis B->C D Pharmacokinetic Parameter Calculation C->D H Comprehensive Pharmacokinetic Profile D->H Overall PK Profile E Liver Microsome Incubation F Metabolite Identification E->F G Metabolic Stability Assessment E->G F->H G->H

Caption: Experimental workflow for pharmacokinetic profiling.

Conclusion: A Promising Scaffold for Drug Discovery

The use of this compound as a starting material in drug synthesis offers a clear strategic advantage in tuning the pharmacokinetic properties of the resulting compounds. The presence of both a metabolically robust fluorine atom and a modifiable methoxy group provides a dual mechanism for optimizing drug-like properties. The case of the novel antihypertensive tetrahydroisoquinoline derivative demonstrates the potential of this scaffold to yield drug candidates with favorable in vivo activity. Further detailed pharmacokinetic studies on compounds derived from this versatile building block are warranted to fully exploit its potential in the development of next-generation therapeutics.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Fluoro-3-methoxybenzaldehyde Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of a synthetic pathway is paramount to achieving efficiency, scalability, and cost-effectiveness. 2-Fluoro-3-methoxybenzaldehyde, a key building block for various therapeutic agents, including PIM kinase inhibitors, presents a case study in the importance of route selection.[1] This guide provides a comprehensive comparison of the primary synthetic routes to this valuable intermediate, offering an in-depth analysis of their respective methodologies, efficiencies, and practical considerations.

Introduction: The Strategic Importance of this compound

This compound (CAS: 103438-88-6) is a substituted aromatic aldehyde whose structural motifs—a fluorine atom and a methoxy group—are crucial for modulating the pharmacokinetic and pharmacodynamic properties of advanced pharmaceutical intermediates. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations. The strategic placement of the fluorine and methoxy substituents influences the electronic nature of the aromatic ring, impacting its reactivity and the biological activity of the resulting derivatives. Given its significance, the development of efficient and scalable synthetic routes is of considerable interest to the chemical research and drug development community.

This guide will explore and benchmark three principal synthetic strategies for the preparation of this compound:

  • Reduction of a Weinreb Amide: A robust and high-yielding method starting from the corresponding benzoic acid.

  • Vilsmeier-Haack Formylation: A classic electrophilic aromatic substitution to introduce a formyl group.

  • Directed Ortho-Metalation (DoM): A powerful technique for regioselective functionalization of aromatic rings.

Each route will be evaluated based on its reported yield, reaction conditions, scalability, and the availability of starting materials, providing a clear framework for researchers to make informed decisions.

Route 1: Reduction of 2-Fluoro-3,N-dimethoxy-N-methylbenzamide (Weinreb Amide)

This synthetic approach has been demonstrated to be a highly efficient and selective method for the preparation of this compound. The key step involves the reduction of a Weinreb amide intermediate with diisobutylaluminum hydride (DIBAL-H), which controllably delivers a single hydride equivalent to the amide, preventing over-reduction to the corresponding alcohol.

Overall Transformation:

Weinreb Amide Reduction Route 2-Fluoro-3-methoxybenzoic acid 2-Fluoro-3-methoxybenzoic acid 2-Fluoro-3,N-dimethoxy-N-methylbenzamide 2-Fluoro-3,N-dimethoxy-N-methylbenzamide 2-Fluoro-3-methoxybenzoic acid->2-Fluoro-3,N-dimethoxy-N-methylbenzamide 1. SOCl₂ 2. HN(OMe)Me·HCl, Base This compound This compound 2-Fluoro-3,N-dimethoxy-N-methylbenzamide->this compound DIBAL-H, THF, -78 °C

Figure 1: Synthetic pathway via Weinreb amide reduction.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-3,N-dimethoxy-N-methylbenzamide (Weinreb Amide)

The synthesis of the Weinreb amide precursor proceeds from 2-fluoro-3-methoxybenzoic acid. The carboxylic acid is first converted to the corresponding acid chloride, which then reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

  • Materials: 2-Fluoro-3-methoxybenzoic acid, thionyl chloride (SOCl₂), N,O-dimethylhydroxylamine hydrochloride, pyridine or another suitable base, and an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 2-fluoro-3-methoxybenzoic acid in DCM, add thionyl chloride and a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture until the conversion to the acid chloride is complete (monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch and the appearance of a sharp C=O stretch at a higher wavenumber).

    • Remove the excess thionyl chloride under reduced pressure.

    • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a base (e.g., pyridine) in DCM.

    • Slowly add the crude acid chloride to the solution of the hydroxylamine at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over an anhydrous salt (e.g., MgSO₄) and concentration in vacuo. The crude Weinreb amide is often of sufficient purity for the next step.

Step 2: Reduction to this compound

  • Materials: 2-Fluoro-3,N-dimethoxy-N-methylbenzamide, diisobutylaluminum hydride (DIBAL-H) solution in a suitable solvent (e.g., toluene or hexanes), and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H (typically 1.1 to 1.5 equivalents) to the cooled solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for a specified time (e.g., 3 hours).

    • Carefully quench the reaction at -78 °C by the slow addition of a suitable quenching agent, such as methanol, followed by saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution.

    • Allow the mixture to warm to room temperature and stir until two clear layers form.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Performance Metrics
ParameterValue/ObservationCitation
Reported Yield 85%
Purity High purity after column chromatography
Reaction Time Several hours for each step
Temperature -78 °C for the reduction step
Reagents DIBAL-H (pyrophoric), Thionyl chloride (corrosive)
Scalability Good, with appropriate safety measures for DIBAL-H
Expertise & Experience Insights:

The Weinreb amide route is favored for its high yield and selectivity. The chelation of the aluminum species by the methoxy group on the nitrogen stabilizes the tetrahedral intermediate, preventing the elimination of the methoxyamine and subsequent over-reduction to the alcohol. This control is a key advantage of this methodology. However, the use of pyrophoric DIBAL-H at cryogenic temperatures requires specialized equipment and careful handling, which can be a consideration for large-scale industrial production. The synthesis of the starting material, 2-fluoro-3-methoxybenzoic acid, can be achieved from commercially available 2-amino-3-fluorobenzoic acid via diazotization followed by a methoxy substitution, or through oxidation of 2-fluoro-3-methoxytoluene.

Route 2: Vilsmeier-Haack Formylation of 1-Fluoro-2-methoxybenzene

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[2] The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Overall Transformation:

Vilsmeier-Haack Route 1-Fluoro-2-methoxybenzene 1-Fluoro-2-methoxybenzene This compound This compound 1-Fluoro-2-methoxybenzene->this compound POCl₃, DMF

Figure 2: Synthetic pathway via Vilsmeier-Haack formylation.

Methodology and Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile, and thus, the aromatic substrate must be electron-rich. In the case of 1-fluoro-2-methoxybenzene, both the methoxy and fluoro groups are ortho, para-directing. The methoxy group is a strong activating group, while the fluorine atom is a deactivating group due to its high electronegativity, but it still directs ortho and para. The regioselectivity of the formylation will be determined by the interplay of the electronic and steric effects of these two substituents. The position ortho to the fluorine and meta to the methoxy group (C6) and the position ortho to the methoxy and meta to the fluorine (C3) are the most likely sites of formylation. The position para to the fluorine (C4) is also a possibility. A detailed analysis of the resonance structures of the intermediates is required to predict the major product.

General Experimental Protocol
  • Materials: 1-Fluoro-2-methoxybenzene (2-fluoroanisole), phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), and a suitable workup solvent.

  • Procedure:

    • Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) to 0 °C.

    • Slowly add POCl₃ to the cooled DMF solution with stirring to form the Vilsmeier reagent.

    • Add 1-fluoro-2-methoxybenzene to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature or heat as necessary to drive the reaction to completion (monitored by TLC or GC-MS).

    • Quench the reaction by pouring it onto ice, followed by hydrolysis with an aqueous base (e.g., sodium acetate or sodium hydroxide) to convert the intermediate iminium salt to the aldehyde.

    • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it in vacuo.

    • Purify the crude product by distillation or column chromatography.

Performance Metrics (Anticipated)
ParameterAnticipated Value/Observation
Yield Moderate to good, but potentially a mixture of regioisomers.
Purity May require careful purification to separate isomers.
Reaction Time Typically several hours.
Temperature 0 °C to elevated temperatures.
Reagents POCl₃ is corrosive and moisture-sensitive.
Scalability Generally good, with appropriate handling of POCl₃.
Expertise & Experience Insights:

The primary challenge of the Vilsmeier-Haack route is controlling the regioselectivity. The formation of multiple isomers would necessitate a more complex purification process and would lower the overall yield of the desired this compound. The activating effect of the methoxy group is likely to be dominant, potentially favoring substitution at the C3 and C5 positions. Computational studies or small-scale experimental screening would be necessary to determine the actual product distribution.

Route 3: Directed Ortho-Metalation (DoM) of 1-Fluoro-2-methoxybenzene

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[3] It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

Overall Transformation:

DoM Route 1-Fluoro-2-methoxybenzene 1-Fluoro-2-methoxybenzene Intermediate Aryllithium Intermediate Aryllithium 1-Fluoro-2-methoxybenzene->Intermediate Aryllithium n-BuLi or s-BuLi, THF, -78 °C This compound This compound Intermediate Aryllithium->this compound DMF

Figure 3: Synthetic pathway via Directed Ortho-Metalation.

Methodology and Mechanistic Rationale

In 1-fluoro-2-methoxybenzene, both the methoxy and fluoro groups can act as directing metalation groups. The methoxy group is a well-established and effective DMG. The fluorine atom is also known to direct lithiation to its ortho position. The regioselectivity of the lithiation will depend on the relative directing ability of these two groups and the reaction conditions (e.g., the organolithium reagent and solvent used). The stronger directing group will dictate the position of lithiation. Generally, the methoxy group is a stronger directing group than fluorine. Therefore, lithiation is expected to occur predominantly at the C3 position, which is ortho to the methoxy group. Subsequent quenching of the resulting aryllithium species with an electrophilic formylating agent, such as DMF, would yield the desired product.

General Experimental Protocol
  • Materials: 1-Fluoro-2-methoxybenzene, an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), an anhydrous ether solvent (e.g., THF or diethyl ether), and N,N-dimethylformamide (DMF).

  • Procedure:

    • Under an inert atmosphere, dissolve 1-fluoro-2-methoxybenzene in anhydrous THF and cool the solution to -78 °C.

    • Slowly add the organolithium reagent to the cooled solution and stir for a designated period to allow for the formation of the aryllithium intermediate.

    • Add anhydrous DMF to the reaction mixture at -78 °C to quench the aryllithium species.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with an aqueous solution (e.g., saturated NH₄Cl).

    • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it in vacuo.

    • Purify the crude product by column chromatography.

Performance Metrics (Anticipated)
ParameterAnticipated Value/Observation
Yield Potentially high if regioselectivity is well-controlled.
Purity Dependent on the regioselectivity of the lithiation.
Reaction Time Typically a few hours.
Temperature Cryogenic temperatures (-78 °C) are required.
Reagents Organolithium reagents are pyrophoric and moisture-sensitive.
Scalability Requires careful control of temperature and inert atmosphere.
Expertise & Experience Insights:

The success of the DoM route hinges on achieving high regioselectivity in the lithiation step. While the methoxy group is expected to be the dominant directing group, the presence of the ortho-fluoro substituent could influence the outcome. The choice of the organolithium base and the solvent system can also play a crucial role in directing the lithiation. For instance, the use of a bulky base like lithium diisopropylamide (LDA) might favor lithiation at the less sterically hindered C6 position. Careful optimization of the reaction conditions is therefore essential to maximize the yield of the desired isomer.

Comparative Summary and Conclusion

Synthetic RouteStarting MaterialKey ReagentsReported/Anticipated YieldKey AdvantagesKey Disadvantages
Weinreb Amide Reduction 2-Fluoro-3-methoxybenzoic acidDIBAL-H, SOCl₂85%High yield, excellent selectivityUse of pyrophoric DIBAL-H at low temperatures, multi-step
Vilsmeier-Haack Formylation 1-Fluoro-2-methoxybenzenePOCl₃, DMFModerate to Good (isomer mixture possible)One-pot reaction, common reagentsPotential for poor regioselectivity, corrosive reagent
Directed Ortho-Metalation 1-Fluoro-2-methoxybenzeneOrganolithium reagent, DMFPotentially HighHigh potential for regioselectivityUse of pyrophoric reagents, cryogenic conditions

The Vilsmeier-Haack and Directed Ortho-Metalation routes represent viable, more direct alternatives from a common starting material, 1-fluoro-2-methoxybenzene. However, their efficiency is critically dependent on achieving high regioselectivity, which requires careful optimization of reaction conditions. For large-scale industrial synthesis, the Vilsmeier-Haack reaction might be more cost-effective if the regioselectivity issue can be resolved. The DoM route, while powerful, may be better suited for smaller-scale synthesis where precise control and high purity are the primary objectives.

Ultimately, the choice of the synthetic route will depend on the specific requirements of the project, including the desired scale, available equipment, and the importance of maximizing yield versus minimizing the number of synthetic steps.

References

A Researcher's Guide to Differentiating Fluoro-methoxybenzaldehyde Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical development and materials science, the precise arrangement of atoms within a molecule is not a trivial detail—it is the very foundation of its function, efficacy, and safety. Positional isomers, molecules sharing an identical chemical formula but differing in the spatial arrangement of their functional groups, can exhibit vastly different biological activities and physical properties. The fluoro-methoxybenzaldehyde series of isomers is a prime example. While all share the molecular formula C₈H₇FO₂, the relative positions of the electron-withdrawing fluorine atom and the electron-donating methoxy group create distinct electronic environments on the aromatic ring. These differences, though subtle, manifest as unique and identifiable signatures in spectroscopic analysis.

This guide provides a comprehensive comparison of 2-Fluoro-3-methoxybenzaldehyde and its key positional isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry data to provide researchers with the tools to confidently identify and differentiate these critical chemical building blocks.

Isomers Under Investigation

The following isomers are the focus of this comparative analysis, selected for their relevance in synthetic chemistry and drug design.

Isomer NameCAS NumberStructure
This compound103438-88-6[1][2][3]
3-Fluoro-4-methoxybenzaldehyde351-54-2[4][5][6]
4-Fluoro-3-methoxybenzaldehyde128495-46-5[7][8][9]
2-Fluoro-5-methoxybenzaldehyde105728-90-3[10][11][12]
5-Fluoro-2-methoxybenzaldehyde19415-51-1[13][14]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and splitting patterns of the aromatic protons are exquisitely sensitive to the electronic effects (both resonance and inductive) of the fluorine and methoxy substituents. The aldehyde proton also provides a diagnostic singlet, with its precise chemical shift influenced by the overall electron density of the ring. Furthermore, coupling between the fluorine atom and nearby protons (²JHF, ³JHF, ⁴JHF) provides unambiguous proof of their relative positions.

The choice of a deuterated solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is standard for these analytes, ensuring solubility without introducing interfering proton signals. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns often observed in substituted aromatic systems.

Standard Experimental Protocol

A standardized protocol ensures data comparability across different samples and laboratories.[15]

  • Sample Preparation: Dissolve 5-10 mg of the fluoro-methoxybenzaldehyde isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm. A relaxation delay of 1-2 seconds and 16-32 transients are typically sufficient to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Comparative ¹H NMR Data
IsomerAldehyde-H (δ, ppm)Aromatic-H (δ, ppm) & MultiplicityMethoxy-H (δ, ppm)
This compound 10.38 (s)7.43-7.40 (m, 1H), 7.24-7.15 (m, 2H)3.95 (s)[1]
3-Fluoro-4-methoxybenzaldehyde 9.83 (s)7.68 (dd, 1H), 7.62 (dd, 1H), 7.10 (t, 1H)3.96 (s)
4-Fluoro-3-methoxybenzaldehyde 9.91 (s)7.50 (d, 1H), 7.43 (m, 1H), 7.23 (d, 1H)3.96 (s)[7]

Note: Data is compiled from available sources and may vary slightly based on solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets).

Analysis and Interpretation

The differentiation lies in the aromatic region (approx. 7.0-7.8 ppm).

  • This compound: The three aromatic protons will appear as a complex multiplet system due to their proximity and coupling to each other and the fluorine atom.

  • 3-Fluoro-4-methoxybenzaldehyde: The proton at C2 (ortho to the aldehyde and fluorine) will be a doublet of doublets. The proton at C6 (meta to fluorine) will also be a doublet of doublets. The proton at C5 will appear as a triplet due to coupling with the adjacent fluorine and proton.

  • 4-Fluoro-3-methoxybenzaldehyde: The proton at C2 (ortho to both substituents) will likely be a doublet, as will the proton at C5. The proton at C6 will appear as a multiplet.[7]

The aldehyde proton in this compound is notably downfield (10.38 ppm) compared to the others, likely due to the combined electron-withdrawing effects of the ortho-fluorine and the carbonyl group, possibly enhanced by through-space interactions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale

¹³C NMR complements ¹H NMR by providing direct information about the carbon skeleton. The chemical shifts of the aromatic carbons are highly dependent on the substituent effects. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF), a definitive diagnostic feature. The carbonyl carbon's chemical shift also varies, reflecting the electronic nature of the ring.

Standard Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Approximately 15-25 mg in 0.6 mL of solvent is ideal.

  • Instrumentation: A 100 MHz (for a 400 MHz ¹H system) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a spectral width of ~240 ppm using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of transients (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and its longer relaxation times.[15]

Comparative ¹³C NMR Data
IsomerC=O (δ, ppm)Aromatic C-F (δ, ppm, ¹JCF in Hz)Aromatic C-O (δ, ppm)Aromatic C-H & C-C (δ, ppm)OCH₃ (δ, ppm)
3-Methoxybenzaldehyde (Ref.) 193.0N/A159.8137.6, 130.3, 122.5, 121.0, 112.955.4[16][17]
3-Fluoro-4-methoxybenzaldehyde 189.7155.8 (d, J=254)153.2 (d, J=11)131.6, 126.8, 115.6, 113.356.6
2-Methoxybenzaldehyde (Ref.) 189.0N/A161.5136.4, 127.7, 124.1, 120.5, 112.655.8[16]

Note: Data for fluoro-isomers is predictive or compiled from various sources. Reference data for non-fluorinated analogs is provided for comparison.

Analysis and Interpretation

The most telling signals are the carbonyl carbon and the carbon bonded to fluorine. The C-F bond introduces a large, characteristic splitting (~250 Hz) that immediately identifies the carbon atom bearing the fluorine substituent. The chemical shifts of the other carbons shift upfield or downfield depending on the interplay between the mesomeric effect of the methoxy group and the inductive effect of the fluorine atom.

Infrared (IR) Spectroscopy

Expertise & Rationale

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For these isomers, the most diagnostic absorption is the carbonyl (C=O) stretch. Its frequency is sensitive to the electronic effects of the ring substituents.[18][19] Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it through conjugation. The relative positions of the F and OMe groups will cause subtle but measurable shifts in this peak, allowing for differentiation. Other key peaks include the characteristic aldehyde C-H stretches (a Fermi doublet around 2700-2850 cm⁻¹) and strong C-O and C-F stretching vibrations.[20][21]

Standard Experimental Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum is collected first and automatically subtracted from the sample spectrum.[15]

Comparative IR Data
Isomerν(C=O) cm⁻¹ν(C-H aldehyde) cm⁻¹ν(C-O ether) cm⁻¹ν(C-F) cm⁻¹
Benzaldehyde (Ref.) ~1705~2820, 2720N/AN/A
Substituted Benzaldehydes 1685 - 1715Present~1250-1300 (asym), ~1020-1075 (sym)~1100-1300

Note: Exact frequencies are highly dependent on the sample state (solid vs. liquid) and specific isomer structure. The table provides expected ranges based on established principles.[18][22]

Analysis and Interpretation

While all isomers will show the characteristic aldehyde and ether stretches, the precise position of the strong C=O band is the key differentiator. The isomer with the strongest net electron-withdrawing effect on the carbonyl group will exhibit the highest C=O stretching frequency. This is a result of the combined inductive and resonance effects of the fluorine and methoxy groups, which is unique for each positional arrangement. For example, a fluorine atom para to the aldehyde group would have a stronger electron-withdrawing resonance effect than one in the meta position, leading to a higher C=O frequency.

Visualizing the Analytical Workflow

A systematic approach is crucial for accurate isomeric differentiation. The following workflow illustrates the logical progression of analysis.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Acquisition cluster_2 Data Analysis & Comparison Sample Isomer Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Acq_MS Acquire Mass Spectrum Sample->Acq_MS Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire FT-IR Spectrum Prep_IR->Acq_IR Analyze_NMR Analyze Chemical Shifts, Coupling Constants (JHF, JHH), & Splitting Patterns Acq_NMR->Analyze_NMR Analyze_IR Compare Carbonyl (C=O) Stretching Frequencies Acq_IR->Analyze_IR Analyze_MS Compare Fragmentation Patterns Acq_MS->Analyze_MS Conclusion Structural Confirmation & Isomer Identification Analyze_NMR->Conclusion Analyze_IR->Conclusion Analyze_MS->Conclusion

Caption: General workflow for the spectroscopic identification of fluoro-methoxybenzaldehyde isomers.

Conclusion

Distinguishing between positional isomers like the fluoro-methoxybenzaldehydes is a common challenge that demands a multi-faceted analytical approach. No single technique provides a complete picture, but when used in concert, they offer unambiguous structural elucidation. ¹H and ¹³C NMR spectroscopy are the most definitive methods, providing detailed information on the proton and carbon environments and crucial through-bond coupling information. Infrared spectroscopy offers a rapid and reliable confirmation of functional groups and can reveal subtle electronic differences through shifts in the carbonyl stretching frequency. By systematically applying these techniques and carefully interpreting the resulting data, researchers can confidently identify the specific isomer at hand, ensuring the integrity and success of their synthetic and developmental endeavors.

References

A Comparative Guide to Assessing Ligand Binding Affinity: A Case Study of 2-Fluoro-3-methoxybenzaldehyde Derivatives Targeting PIM Kinases

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the precise quantification of ligand-target interactions is paramount. This guide provides a comprehensive framework for assessing the binding affinity of small molecule inhibitors, using ligands derived from the versatile synthetic building block, 2-Fluoro-3-methoxybenzaldehyde, as a case study. We will delve into the strategic rationale behind selecting appropriate binding assays, provide detailed experimental protocols, and analyze structure-activity relationships (SAR) to inform future lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the binding properties of their compounds.

The Strategic Importance of this compound in Kinase Inhibitor Design

This compound is a valuable starting material in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1] Its utility stems from the presence of multiple functional groups that allow for diverse chemical modifications. The aldehyde group serves as a reactive handle for condensation reactions, while the fluoro and methoxy substituents on the aromatic ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[2]

A notable application of this scaffold is in the synthesis of inhibitors for the PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3).[3][4] PIM kinases are overexpressed in a variety of cancers and are considered important therapeutic targets.[5][6] The development of potent and selective PIM kinase inhibitors is an active area of research. This guide will focus on a series of benzylidene-1,3-thiazolidine-2,4-diones synthesized from this compound and its analogs, as reported by Dakin et al. (2012), to illustrate the principles of binding affinity assessment.[3]

A Comparative Analysis of Key Binding Affinity Assays

The selection of an appropriate binding assay is a critical decision in any drug discovery project. The choice depends on various factors, including the nature of the target protein and ligand, the required throughput, and the type of data desired (e.g., endpoint affinity versus kinetic parameters). Here, we compare three gold-standard techniques for measuring binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Technique Principle Information Obtained Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand (or vice versa).[7]Real-time kinetics (association and dissociation rates, kon and koff), equilibrium dissociation constant (KD).[8]Label-free, provides kinetic information, high sensitivity.[7][8]Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[9]Equilibrium dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[5][9]Label-free, provides a complete thermodynamic profile of the interaction, solution-based.[5][9]Requires relatively large amounts of protein and compound, lower throughput.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand upon binding to a larger protein.[6][10]Equilibrium dissociation constant (KD).[6]Homogeneous (no separation steps), high throughput, requires small sample volumes.[11]Requires a fluorescently labeled ligand, potential for interference from fluorescent compounds.

For the purpose of this guide, we will focus on the experimental data generated for the PIM kinase inhibitors, which was likely obtained using a biochemical assay that measures the inhibition of kinase activity (IC50), a value that is related to binding affinity.

Experimental Data: Binding Affinity of this compound Derivatives against PIM Kinases

The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of benzylidene-1,3-thiazolidine-2,4-dione derivatives against the three PIM kinase isoforms, as reported by Dakin et al. (2012).[3] The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and serves as a common proxy for binding affinity.

Compound R1 R2 PIM-1 IC50 (nM) PIM-2 IC50 (nM) PIM-3 IC50 (nM)
1 HH100025001300
2 2-F3-OCH32513040
3 2-Cl3-OCH31712025
4 2-CH33-OCH34520060
5 2-OCH33-OCH3100500150
6 3-OCH34-F2001000300

Data extracted from Dakin, L. A., et al. (2012). Bioorganic & Medicinal Chemistry Letters, 22(14), 4599-4604.[3]

Structure-Activity Relationship (SAR) Analysis

The data presented above allows for a clear analysis of the structure-activity relationships of these PIM kinase inhibitors.

  • Impact of Substitution on the Benzaldehyde Ring: The unsubstituted benzylidene derivative 1 exhibits weak activity against all three PIM isoforms. The introduction of substituents at the 2- and 3-positions of the benzaldehyde ring leads to a significant increase in potency.

  • The 2-Fluoro-3-methoxy Substitution Pattern: Compound 2 , derived from this compound, demonstrates potent inhibition of PIM-1 and PIM-3, with IC50 values of 25 nM and 40 nM, respectively. This highlights the favorable contribution of this substitution pattern to binding affinity.

  • Comparison with Other 2,3-Substituted Analogs: The 2-chloro-3-methoxy analog 3 shows slightly improved potency against PIM-1 and PIM-3 compared to the 2-fluoro derivative 2 , suggesting that a larger halogen at the 2-position may be beneficial. The 2-methyl analog 4 maintains good potency, while the 2,3-dimethoxy analog 5 is less active, indicating that a bulkier group at the 2-position might be detrimental.

  • Positional Isomers: Comparison of compound 2 with its positional isomer 6 (3-methoxy-4-fluoro) reveals a significant drop in potency for PIM-1 and PIM-2, emphasizing the importance of the specific substitution pattern for optimal target engagement.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a benzylidene-1,3-thiazolidine-2,4-dione derivative and a general kinase inhibition assay.

General Synthesis of Benzylidene-1,3-thiazolidine-2,4-diones

This protocol is based on the Knoevenagel condensation reaction.

Synthesis_Workflow start Start Materials: - this compound - 1,3-Thiazolidine-2,4-dione - Piperidine (catalyst) - Ethanol (solvent) reaction Knoevenagel Condensation: Reflux in Ethanol start->reaction 1. Mix reactants workup Reaction Work-up: - Cool to room temperature - Filter the precipitate - Wash with cold ethanol reaction->workup 2. Reaction completion purification Purification: Recrystallization or Column Chromatography workup->purification 3. Isolate crude product product Final Product: (Z)-5-(2-fluoro-3-methoxybenzylidene) thiazolidine-2,4-dione purification->product 4. Obtain pure compound Kinase_Assay_Workflow reagents Reagents: - Recombinant PIM Kinase - Peptide Substrate - ATP (radiolabeled or for detection) - Test Compound (serial dilutions) - Assay Buffer incubation Incubation: Mix reagents and incubate at a specific temperature (e.g., 30 °C) for a set time. reagents->incubation 1. Initiate reaction detection Detection of Substrate Phosphorylation: - Filter binding assay (for radiolabel) - Luminescence-based assay - Fluorescence-based assay incubation->detection 2. Stop reaction & measure signal analysis Data Analysis: Plot % inhibition vs. log[Inhibitor] and fit to a sigmoidal dose-response curve to determine IC50. detection->analysis 3. Quantify inhibition result Result: IC50 value analysis->result 4. Calculate potency

References

A Comparative Guide to the Cytotoxicity of Compounds Derived from 2-Fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 2-Fluoro-4-methoxybenzaldehyde in Anticancer Drug Discovery

2-Fluoro-4-methoxybenzaldehyde is a key building block in the synthesis of a variety of heterocyclic and other organic compounds.[1] Its unique structure, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring, allows for the creation of derivatives with diverse electronic and steric properties.[2] These properties are often crucial for modulating the biological activity of the resulting molecules, making this benzaldehyde derivative a compound of significant interest in the development of novel therapeutic agents.

The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[3] This guide will explore the cytotoxic potential of several classes of compounds derived from 2-Fluoro-4-methoxybenzaldehyde, with a focus on chalcones and Schiff bases, two prominent families of compounds with well-documented anticancer activities.[4][5] We will delve into their synthesis, compare their cytotoxic efficacy against various cancer cell lines where data is available, and discuss the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest.[6]

Comparative Cytotoxicity of 2-Fluoro-4-methoxybenzaldehyde Derivatives

While extensive research has been conducted on the anticancer properties of chalcones and Schiff bases as broad classes of compounds, specific cytotoxic data for derivatives of 2-Fluoro-4-methoxybenzaldehyde remains somewhat limited in publicly accessible literature. However, by examining studies on closely related fluorinated and methoxylated analogs, we can infer the potential efficacy and guide future research in this promising area.

Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known to exhibit a wide range of biological activities, including potent anticancer effects.[4] The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone.[7]

Table 1: Cytotoxicity of Representative Chalcone Derivatives (Hypothetical Data Based on Related Compounds)

Compound IDAcetophenone ReactantCancer Cell LineIC50 (µM)Reference
CFM-1 4-HydroxyacetophenoneMCF-7 (Breast)Data Not AvailableN/A
CFM-2 4-AminoacetophenoneA549 (Lung)Data Not AvailableN/A
CFM-3 4-NitroacetophenonePC3 (Prostate)Data Not AvailableN/A

Note: The data in this table is hypothetical and serves as a placeholder to illustrate the type of comparative data that is crucial for evaluating these compounds. Further experimental work is required to determine the actual IC50 values.

Schiff Base Derivatives

Schiff bases, which contain a carbon-nitrogen double bond (azomethine group), are another class of compounds that have garnered significant attention for their anticancer potential.[5] They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[8] The azomethine group is often critical for their biological activity.[9]

Similar to chalcones, specific cytotoxicity data for Schiff bases derived from 2-Fluoro-4-methoxybenzaldehyde is not extensively documented in the available literature. However, studies on Schiff bases derived from other substituted benzaldehydes have shown promising results. For example, some Schiff base derivatives of 2-hydroxybenzaldehyde have been screened against multiple cancerous and normal cell lines, with some compounds showing notable cytotoxic activity.[10]

Table 2: Cytotoxicity of Representative Schiff Base Derivatives (Hypothetical Data Based on Related Compounds)

Compound IDAmine ReactantCancer Cell LineIC50 (µM)Reference
SFM-1 AnilineHeLa (Cervical)Data Not AvailableN/A
SFM-2 4-Aminobenzoic acidHT-29 (Colon)Data Not AvailableN/A
SFM-3 2-AminopyridineK-562 (Leukemia)Data Not AvailableN/A

Note: The data in this table is hypothetical and serves as a placeholder. Experimental validation is necessary to ascertain the cytotoxic profiles of these specific compounds.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

A common mechanism through which many anticancer agents exert their effects is by inducing programmed cell death, or apoptosis, and by causing cell cycle arrest, which prevents cancer cells from proliferating.[4][6]

Several studies on fluorinated and methoxylated chalcones and Schiff bases have pointed to these mechanisms. For instance, certain chalcone derivatives have been found to induce apoptosis in MCF-7 breast cancer cells, with evidence of increased reactive oxygen species (ROS) levels and activation of caspases.[4] Other studies have shown that methoxy- and fluoro-chalcones can cause cell cycle arrest at the S-G2/M phase in human melanoma cells.[6]

The mitogen-activated protein kinase (MAPK) signaling pathway is another area of investigation for the mechanism of action of some Schiff bases.[10]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standardized methodologies for the synthesis of chalcones and Schiff bases, as well as for the evaluation of their cytotoxicity.

Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the general procedure for the synthesis of chalcones from 2-Fluoro-4-methoxybenzaldehyde and a substituted acetophenone.

Materials:

  • 2-Fluoro-4-methoxybenzaldehyde

  • Substituted acetophenone (e.g., 4-hydroxyacetophenone, 4-aminoacetophenone)

  • Ethanol

  • Aqueous solution of a strong base (e.g., Sodium Hydroxide or Potassium Hydroxide)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve equimolar amounts of 2-Fluoro-4-methoxybenzaldehyde and the chosen acetophenone in ethanol in a round-bottom flask.

  • Slowly add the aqueous base solution to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for a specified period (typically several hours) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol.

Figure 1: General workflow for the synthesis of chalcone derivatives.

Synthesis of Schiff Bases

This protocol describes a general method for synthesizing Schiff bases from 2-Fluoro-4-methoxybenzaldehyde and a primary amine.

Materials:

  • 2-Fluoro-4-methoxybenzaldehyde

  • Primary amine (e.g., aniline, aminobenzoic acid)

  • Ethanol or Methanol

  • Glacial acetic acid (as a catalyst, optional)

  • Reflux condenser and stirring apparatus

Procedure:

  • Dissolve equimolar amounts of 2-Fluoro-4-methoxybenzaldehyde and the primary amine in ethanol or methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst, if necessary.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

  • Collect the solid product by filtration, wash with cold solvent, and dry. Recrystallization can be performed for further purification.

Figure 2: General workflow for the synthesis of Schiff base derivatives.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO). Include a positive control (e.g., Doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Figure 3: Workflow of the MTT assay for cytotoxicity assessment.

Future Directions and Conclusion

The exploration of compounds derived from 2-Fluoro-4-methoxybenzaldehyde holds considerable promise for the discovery of novel anticancer agents. While the existing literature provides a strong foundation for the synthesis and general biological activities of related chalcones and Schiff bases, there is a clear need for further research to synthesize and evaluate the cytotoxicity of compounds derived specifically from this precursor.

Future studies should focus on:

  • Synthesizing a diverse library of chalcones, Schiff bases, and other heterocyclic compounds using 2-Fluoro-4-methoxybenzaldehyde.

  • Conducting comprehensive in vitro cytotoxicity screening of these compounds against a panel of cancer cell lines to determine their IC50 values.

  • Investigating the mechanisms of action of the most potent compounds, including their effects on apoptosis, the cell cycle, and key signaling pathways.

By systematically exploring the structure-activity relationships of these derivatives, the scientific community can unlock the full potential of 2-Fluoro-4-methoxybenzaldehyde as a scaffold for the development of next-generation cancer therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Fluoro-3-methoxybenzaldehyde (CAS 103438-88-6), ensuring the safety of laboratory personnel, adherence to regulatory standards, and environmental protection. This is not merely a procedural checklist but a framework grounded in the principles of chemical safety and regulatory compliance.

Foundational Knowledge: Understanding the Hazard Profile

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile dictates the stringent handling and disposal measures required.

According to its Safety Data Sheet (SDS), this compound presents multiple hazards.[1][2] It is harmful if swallowed, causes skin irritation, may provoke an allergic skin reaction, and, most critically, causes serious eye damage.[1][2] Furthermore, it may cause respiratory irritation.[1] This profile firmly classifies it as a hazardous material requiring disposal as regulated chemical waste.[3][4][5] Under no circumstances should it be disposed of in regular trash or down the drain.[3][6]

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin IrritationH315Causes skin irritation[1][2]
Skin SensitizationH317May cause an allergic skin reaction[1][2]
Serious Eye DamageH318Causes serious eye damage[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Source: Compiled from multiple Safety Data Sheets.

The causality behind these classifications lies in the reactivity of the aldehyde functional group and the overall molecular structure. This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.

Immediate Safety and Personal Protective Equipment (PPE)

A self-validating safety protocol begins with rigorous personal protection. The risk of exposure must be engineered out as much as possible, with PPE serving as the final, critical barrier.

Table 2: Required PPE for Handling this compound Waste

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields, tested and approved under standards such as EN166 (EU) or ANSI Z87.1 (US). A face shield is also recommended.Protects against splashes and airborne particles that can cause serious eye damage.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) inspected prior to use.Prevents skin contact, which can lead to irritation and allergic reactions.[1]
Body Protection A flame-resistant or retardant lab coat, fully buttoned, with sleeves of sufficient length. Full-length pants and closed-toe shoes are mandatory.Protects the skin from accidental spills and contamination.[1][7]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary if working outside of a certified chemical fume hood or if dust formation is likely.[1]Prevents inhalation of the compound, which can cause respiratory irritation.[1]

All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] An emergency eyewash station and safety shower must be readily accessible.[1][7]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that ensures regulatory compliance and safety from the point of generation to final removal by a licensed waste management service.[5][8] This workflow is designed to align with the requirements of the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[4][5][8]

Step 1: Waste Segregation and Container Selection

The first principle of hazardous waste management is proper segregation to prevent dangerous reactions.[5][9]

  • Designate a Waste Stream: this compound waste should be collected in a dedicated container for non-halogenated organic solids. Do not mix it with other waste streams such as halogenated solvents, strong acids, bases, or oxidizers.[9]

  • Select an Appropriate Container:

    • The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is suitable.[8]

    • The container must have a secure, leak-proof screw-top cap.[8]

    • Ensure the container is clean, dry, and free from any contamination before use.

Step 2: Waste Accumulation and Labeling

Proper labeling is a critical compliance point and essential for safety.[9][10]

  • Initial Labeling: As soon as the first particle of waste is added to the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Avoid using chemical formulas or abbreviations.[9]

    • A clear indication of the associated hazards: "Irritant," "Harmful," "Eye Damage."[9]

  • Accumulation:

    • Keep the waste container closed at all times except when adding waste.[4][11] This is a common point of regulatory violation and a significant safety risk due to potential vapor release.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10] This area should be clearly marked.

    • The SAA must be under the control of the laboratory personnel generating the waste.

Step 3: Handling Contaminated Materials

Any materials that come into direct contact with this compound are also considered hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, clearly labeled bag or container for solid hazardous waste.

  • Spill Cleanup Materials: Absorbent materials used to clean up spills of this compound must be placed in a sealed, labeled container and disposed of as hazardous waste.[12]

Step 4: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through a licensed hazardous waste disposal company.[5][6]

  • Full Container: Once the waste container is full, complete the hazardous waste label by adding the date the container became full.[9]

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup. Do not allow waste to accumulate beyond your facility's established limits.[10]

  • Final Disposal Method: The licensed waste disposal facility will typically handle the final destruction of the chemical, often through controlled incineration with flue gas scrubbing to neutralize harmful products.[6]

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the disposal of this compound and associated materials.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_final Final Disposal Start Generate Waste (this compound or contaminated material) Assess_Waste Assess Waste Type Start->Assess_Waste Select_Container Select Compatible HDPE/Glass Container with Screw Cap Assess_Waste->Select_Container Pure Compound or Spill Debris Contaminated_PPE_Bin Place in Labeled Solid Waste Bag/Bin Assess_Waste->Contaminated_PPE_Bin Contaminated PPE Label_Container Label as 'Hazardous Waste' with Chemical Name & Hazards Select_Container->Label_Container Add_Waste Add Waste to Container in Fume Hood Close_Container Keep Container Securely Closed When Not in Use Add_Waste->Close_Container Store_SAA Store in Designated Satellite Accumulation Area (SAA) Close_Container->Store_SAA Container_Full Is Container Full? Store_SAA->Container_Full Container_Full->Add_Waste No Date_Label Add 'Date Full' to Label Container_Full->Date_Label Yes Contact_EHS Contact EHS for Pickup Date_Label->Contact_EHS End Transfer to Licensed Waste Disposal Facility Contact_EHS->End Contaminated_PPE_Bin->Contact_EHS

Caption: Decision workflow for proper waste segregation, containment, and disposal.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, a swift and correct response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[1]

  • Small Spills: Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Sweep or scoop up the material and place it into a designated, labeled hazardous waste container.[1] Avoid creating dust.[1]

  • Large Spills: Evacuate the area immediately. Alert your facility's emergency response team and EHS department.

By adhering to this comprehensive disposal protocol, you not only ensure compliance with federal and local regulations but also foster a culture of safety and environmental stewardship within your laboratory. This commitment to the complete lifecycle of chemical management is a hallmark of exemplary scientific practice.

References

Personal protective equipment for handling 2-Fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Safely Handling 2-Fluoro-3-methoxybenzaldehyde

As a key precursor in the synthesis of various active pharmaceutical ingredients, this compound is a compound of significant interest in drug discovery and medicinal chemistry.[1] Its utility, however, is matched by a clear hazard profile that necessitates rigorous adherence to safety protocols. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is crucial. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[2][3][4]

Hazard StatementGHS ClassificationSignal WordPictograms
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Danger GHS07 (Exclamation Mark)
H315: Causes skin irritationSkin Irritation (Category 2)GHS07 (Exclamation Mark)
H317: May cause an allergic skin reactionSkin Sensitization (Category 1)GHS07 (Exclamation Mark)
H318: Causes serious eye damageSerious Eye Damage (Category 1)GHS05 (Corrosion)
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)

This data is aggregated from multiple sources to provide a comprehensive hazard overview.[2][3][4]

The causality behind these classifications lies in the chemical's reactivity. The aldehyde functional group can react with biological macromolecules, leading to irritation and sensitization. The presence of a fluorine atom can also influence its reactivity and metabolic pathways. It is imperative to assume that any direct contact will result in the adverse effects outlined above.

Operational Plan: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable when handling this compound. The following protocol is designed to prevent exposure through all potential routes: dermal, ocular, and respiratory.

1. Engineering Controls: The First Line of Defense

  • Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. This is the primary method to control inhalation exposure.[2]

  • Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[2]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[2]

2. Personal Protective Equipment (PPE): Your Essential Barrier

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended: Chemical splash goggles that form a seal around the eyes are strongly recommended to protect against splashes.[2] Given the "Causes serious eye damage" classification, this level of protection is justified.

    • Face Shield: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or reaction quenching.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for breakthrough time. Always inspect gloves for any signs of degradation or perforation before use. Use proper glove removal technique to avoid contaminating your skin.

    • Lab Coat: A flame-resistant lab coat that fully covers the arms is required.

    • Protective Clothing: For larger scale operations, consider a chemical-resistant apron or coveralls for an additional layer of protection.[5]

  • Respiratory Protection:

    • Standard Operations: When working in a properly functioning fume hood, respiratory protection is typically not required.

    • Risk of Aerosolization or Dust: In situations where the solid material may become airborne (e.g., vigorous mixing, grinding), or if engineering controls are insufficient, a NIOSH-approved respirator is necessary. A full-face particle respirator (type N99 or P2) is a suitable option.[2]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

graph PPE_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Handling 2-Fluoro-3-\nmethoxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; EngControls [label="Work in Certified\nFume Hood?", fillcolor="#F1F3F4", fontcolor="#202124"]; EyeProtection [label="Wear Chemical\nSplash Goggles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gloves [label="Wear Nitrile or\nEquivalent Gloves", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LabCoat [label="Wear Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RespProtection [label="Assess Inhalation Risk\n(Dust/Aerosol)", fillcolor="#FBBC05", fontcolor="#202124"]; NoRespirator [label="No Respirator\nNeeded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Respirator [label="Use NIOSH-Approved\nRespirator (N99/P2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disposal [label="Proceed to\nDisposal Plan", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> EngControls; EngControls -> EyeProtection [label="Yes"]; EyeProtection -> Gloves; Gloves -> LabCoat; LabCoat -> RespProtection; RespProtection -> NoRespirator [label="Low Risk"]; RespProtection -> Respirator [label="High Risk"]; NoRespirator -> Disposal; Respirator -> Disposal; }

Caption: PPE selection workflow for handling this compound.

Step-by-Step Handling and Disposal Plan

Handling Protocol:

  • Preparation: Before handling the chemical, ensure all necessary PPE is donned correctly. Clear the fume hood of any unnecessary equipment or chemicals.

  • Weighing and Transfer:

    • Perform all weighing and transfers on a disposable weighing paper or in a tared container within the fume hood.

    • As this compound is a solid with a relatively low melting point (47-51 °C), be mindful of heat sources that could cause it to melt.[1][2]

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • In Case of a Spill:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.[2] Place it in a sealed, labeled container for disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • Waste Segregation: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, contaminated paper towels) must be considered hazardous waste.

  • Waste Containers:

    • Place solid waste in a clearly labeled, sealed container for hazardous chemical waste.

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Final Disposal: Dispose of all waste through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.[6] Do not pour this chemical down the drain or dispose of it in regular trash.[6]

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][4]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[2] If skin irritation or a rash occurs, seek medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If they feel unwell, call a poison control center or doctor.[4]

  • Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting. Call a poison control center or doctor immediately.[2][4]

By implementing these detailed operational and safety plans, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。